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2-(Isobutylamino)ethanol hydrochloride Documentation Hub

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  • Product: 2-(Isobutylamino)ethanol hydrochloride
  • CAS: 245487-94-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-(Isobutylamino)ethanol Hydrochloride

Here is an in-depth technical guide on 2-(Isobutylamino)ethanol hydrochloride, structured for researchers and drug development professionals. Physicochemical Profiling, Synthetic Utility, and Analytical Characterization[...

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide on 2-(Isobutylamino)ethanol hydrochloride, structured for researchers and drug development professionals.

Physicochemical Profiling, Synthetic Utility, and Analytical Characterization[1]

Executive Summary

2-(Isobutylamino)ethanol hydrochloride (CAS: 245487-94-9) is a secondary amino alcohol salt serving as a critical building block in the synthesis of pharmaceutical actives, particularly local anesthetics and anti-arrhythmic agents.[1][2][3] As the hydrochloride salt of the volatile free base, it offers enhanced stability, solubility, and handling safety. This guide provides a comprehensive technical analysis of its properties, manufacturing protocols, and quality control metrics, designed to support rigorous R&D workflows.

Part 1: Chemical Identity & Structural Analysis[1][4]

The compound consists of an ethanolamine core N-alkylated with an isobutyl group. The hydrochloride salt form is preferred in formulation and storage due to the hygroscopic and oxidative instability of the free amine.

Table 1: Chemical Identity & Key Properties

PropertySpecification
IUPAC Name 2-[(2-Methylpropyl)amino]ethanol hydrochloride
Common Name N-Isobutylethanolamine HCl
CAS Number (Salt) 245487-94-9
CAS Number (Free Base) 17091-40-6
Molecular Formula C₆H₁₆ClNO
Molecular Weight 153.65 g/mol
Structure (SMILES) CC(C)CNCCO.Cl
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, ethanol; sparingly soluble in acetone/ether.[1][4][5]
pKa (Calculated) ~9.5 (Amine conjugate acid)
Structural Logic & Stability

The isobutyl group provides steric bulk that modulates the nucleophilicity of the secondary amine compared to linear alkyl chains. This steric hindrance is advantageous in preventing over-alkylation during downstream synthesis but requires tailored conditions for acylation or further functionalization.

Structure cluster_0 Structural Components Isobutyl Isobutyl Group (Lipophilic/Steric) Amine Secondary Amine (Nucleophilic Center) Isobutyl->Amine Inductive (+I) Effect Alcohol Primary Alcohol (H-Bond Donor) Amine->Alcohol Ethyl Linker Chloride Chloride Counterion (Ionic Stability) Amine->Chloride Ionic Bond

Figure 1: Structural decomposition highlighting functional reactivity zones.[1]

Part 2: Synthesis & Manufacturing Protocols

High-purity synthesis relies on preventing the formation of tertiary amine byproducts (bis-alkylation).[1] Two primary routes are validated: Epoxide Ring Opening (Green Route) and Alkyl Halide Substitution (Traditional Route).[1]

Route A: Epoxide Ring Opening (Preferred)

This route is atom-efficient and avoids the generation of halide waste during the core coupling step.[1]

Reaction:


[1]

Protocol:

  • Reagents: Isobutylamine (excess, 3-5 eq) is charged into a high-pressure reactor.

  • Addition: Ethylene oxide is introduced slowly at 0–5°C to control the exotherm.

  • Reaction: The mixture is heated to 40–60°C for 2–4 hours.

  • Workup: Excess isobutylamine is removed via rotary evaporation (recyclable).

  • Salt Formation: The crude oil is dissolved in anhydrous ethanol. Dry HCl gas or 4M HCl in dioxane is added at 0°C until pH < 2.

  • Isolation: The hydrochloride salt precipitates upon addition of diethyl ether or cooling.

Route B: Alkylation with 2-Chloroethanol

Suitable for labs without high-pressure capabilities.[1]

Reaction:


[1]

Protocol:

  • Reflux: Isobutylamine (4 eq) and 2-Chloroethanol (1 eq) are refluxed in ethanol for 12 hours.

  • Scavenging: The excess amine acts as the base to scavenge HCl.

  • Purification: Requires rigorous distillation to separate the product from amine hydrochloride byproducts before final acidification.

Synthesis cluster_RouteA Route A: Epoxide Opening (Preferred) cluster_RouteB Route B: Alkyl Halide Start Isobutylamine EO + Ethylene Oxide (0-5°C, Exothermic) Start->EO ClEtOH + 2-Chloroethanol (Reflux) Start->ClEtOH Mono Mono-alkylation Control (Excess Amine) EO->Mono Base Crude Free Base (Oil) Mono->Base ClEtOH->Base Acidification Acidification (HCl/EtOH) Base->Acidification Final 2-(Isobutylamino)ethanol HCl (Crystalline Solid) Acidification->Final

Figure 2: Synthetic pathways comparing Epoxide Opening and Alkyl Halide substitution.[1]

Part 3: Analytical Characterization[1]

Trustworthy identification requires distinguishing the salt from the free base and quantifying the hydrochloride stoichiometry.

1. Nuclear Magnetic Resonance (NMR)

The isobutyl group presents a characteristic doublet for the methyls and a doublet for the methylene attached to the nitrogen.

Expected ¹H NMR (D₂O, 400 MHz):

  • δ 0.95 ppm (d, 6H): Isobutyl –CH(CH ₃)₂[1]

  • δ 1.98 ppm (m, 1H): Isobutyl –CH (CH₃)₂[1]

  • δ 2.85 ppm (d, 2H): Isobutyl –NCH ₂–CH–[1]

  • δ 3.15 ppm (t, 2H): Ethanolamine –NCH ₂–CH₂OH[1]

  • δ 3.80 ppm (t, 2H): Ethanolamine –NCH₂–CH ₂OH[1]

  • δ 4.79 ppm (s): D₂O/HDO exchange peak (OH and NH₂⁺ protons exchange rapidly).[1]

Interpretation: The downfield shift of the methylene protons adjacent to the nitrogen (compared to free base ~2.4 ppm) confirms protonation (salt formation).[1]

2. Infrared Spectroscopy (FT-IR)[1]
  • 3200–3400 cm⁻¹: Broad O–H stretch.[1]

  • 2400–3000 cm⁻¹: Broad, multiple bands characteristic of ammonium salt (N–H⁺ stretching).[1]

  • 1050 cm⁻¹: C–O stretch (primary alcohol).

3. Mass Spectrometry (LC-MS)[1]
  • Method: ESI Positive Mode.[1]

  • M+H Peak: m/z 118.12 (Calculated for C₆H₁₆NO⁺).[1]

  • Fragment: Loss of H₂O (m/z ~100) or cleavage of the isobutyl group may be observed at higher collision energies.

Part 4: Applications in Drug Development[1][7]

This compound acts as a pharmacophore scaffold, primarily for introducing the isobutylamino-ethyl moiety, which mimics the structure of endogenous neurotransmitters and enhances lipophilicity.

1. Local Anesthetics Synthesis: Used as an intermediate for benzoate ester anesthetics (e.g., analogs of procaine). The alcohol group is esterified with 4-nitrobenzoyl chloride, followed by reduction of the nitro group.

  • Reference Mechanism: The steric bulk of the isobutyl group increases resistance to plasma esterases compared to the ethyl analog, potentially prolonging the half-life of the resulting drug [1].

2. Anti-Arrhythmic Agents: The isobutylamino tail is often employed to block sodium channels. The hydrochloride salt is the preferred form for solid-phase handling during GMP manufacturing of these APIs.

3. Corrosion Inhibition: While less relevant to pharma, the free base is a potent corrosion inhibitor for boiler water systems due to its ability to neutralize acidic species and form protective films on metal surfaces [2].

Part 5: Safety, Handling, & Toxicology[1][8][9]

Signal Word: WARNING

Hazard Statements (GHS):

  • H315: Causes skin irritation.[1][5][6]

  • H319: Causes serious eye irritation.[1][4][6]

  • H335: May cause respiratory irritation.[1][5][6]

Handling Protocols:

  • Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator or under inert atmosphere (Nitrogen/Argon).

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood when handling the free base precursor due to volatility.

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.

  • Ingestion:[1] Do not induce vomiting.[4] Administer water if conscious.

References
  • LookChem. 2-(Isobutylamino)ethanol Properties and Supply. Retrieved from [1]

  • CymitQuimica. 2-(Isobutylamino)ethanol hydrochloride Product Data. Retrieved from [1]

  • BenchChem. Synthesis and Spectral Data of Amino Alcohols. (General reference for isopropyl/isobutyl amino ethanol synthesis). Retrieved from [1]

  • PubChem. 2-(Isopropylamino)ethanol (Analogous Compound Data).[1] National Library of Medicine. Retrieved from [1]

  • Sigma-Aldrich. Safety Data Sheet: 2-(Butylamino)ethanol (Structural Analog).[1][7] Retrieved from [1]

Sources

Exploratory

2-(Isobutylamino)ethanol hydrochloride CAS 245487-94-9 data

The following technical guide is structured to serve as a comprehensive reference for research and development professionals working with 2-(Isobutylamino)ethanol hydrochloride . CAS 245487-94-9 | High-Purity Secondary A...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a comprehensive reference for research and development professionals working with 2-(Isobutylamino)ethanol hydrochloride .

CAS 245487-94-9 | High-Purity Secondary Amine Building Block

Executive Summary

2-(Isobutylamino)ethanol hydrochloride (CAS 245487-94-9) is the hydrochloride salt of


-isobutylethanolamine. It serves as a critical secondary amine motif in medicinal chemistry, particularly in the synthesis of local anesthetics, anti-arrhythmic agents, and adrenergic receptor modulators. Unlike its free base form—a volatile and oxidation-prone liquid—the hydrochloride salt offers enhanced stability, precise stoichiometry for reactions, and improved handling characteristics for solid-phase synthesis and GMP manufacturing.

This guide delineates the physicochemical profile, validated synthesis pathways, and critical quality control parameters required to utilize this compound effectively in drug development.

Physicochemical Characterization

The distinction between the free base and the hydrochloride salt is vital for process design. The salt form is preferred for storage and precise dosing.

PropertySpecificationNotes
Chemical Name 2-(Isobutylamino)ethanol hydrochloride
Synonyms

-Isobutylethanolamine HCl; 2-[(2-Methylpropyl)amino]ethanol HCl
CAS Number 245487-94-9 (Salt) / 17091-40-6 (Free Base)Ensure CAS matches the salt form in procurement.
Molecular Formula

Molecular Weight 153.65 g/mol Free base MW: 117.19 g/mol
Appearance White to off-white hygroscopic solidMay deliquesce if exposed to high humidity.
Solubility Water, Methanol, Ethanol, DMSOInsoluble in non-polar solvents (Hexane, Toluene).
pKa ~9.5 - 9.8 (Secondary Amine)Estimated based on ethanolamine analogs.
Hygroscopicity HighRequires storage under desiccant or inert atmosphere.

Synthesis & Manufacturing Protocols

Two primary routes are employed to synthesize 2-(Isobutylamino)ethanol hydrochloride. The choice depends on the scale and available equipment.

Route A: Reductive Amination (Precision Method)

Recommended for lab-scale (<100g) to minimize over-alkylation impurities.

Mechanism: Condensation of isobutyraldehyde with ethanolamine to form an imine, followed by selective reduction.

  • Imine Formation:

    • Charge Ethanolamine (1.0 equiv) and Isobutyraldehyde (1.05 equiv) in Methanol.

    • Add dehydrating agent (e.g.,

      
       or molecular sieves) to push equilibrium.
      
    • Stir at

      
       for 2 hours.
      
  • Reduction:

    • Add Sodium Borohydride (

      
      , 1.1 equiv)  portion-wise. Caution: Hydrogen gas evolution.
      
    • Stir at room temperature for 12 hours.

  • Workup & Salt Formation:

    • Quench with water, extract into DCM.

    • Dry organic layer (

      
      ) and concentrate to obtain the Free Base oil.
      
    • Redissolve in anhydrous Diethyl Ether or Ethanol.

    • Bubble anhydrous HCl gas or add 4M HCl in Dioxane at

      
      .
      
    • Filter the white precipitate and dry under vacuum.

Route B: Direct Alkylation (Industrial Method)

Recommended for bulk scale, provided purification capabilities exist.

Mechanism: Nucleophilic attack of isobutylamine on 2-chloroethanol or ethylene oxide.

  • Reaction:

    • Charge Isobutylamine (Excess, 3-5 equiv) to a reactor.

    • Slowly add 2-Chloroethanol (1.0 equiv) at reflux. The excess amine acts as a proton scavenger and prevents bis-alkylation.

  • Purification:

    • Distill off excess isobutylamine (recoverable).

    • Basify residue with NaOH, extract free base.

    • Convert to HCl salt as described in Route A.

Visualization: Synthesis Logic

The following diagram illustrates the competitive pathways and the necessity of controlling stoichiometry to avoid the "Bis-Alkylated Impurity" (Impurity B).

SynthesisPathways Isobutylamine Isobutylamine (Starting Material) Intermediate Reaction Mixture Isobutylamine->Intermediate Excess (3-5 eq) Reagent 2-Chloroethanol (Alkylation Agent) Reagent->Intermediate Slow Addition TargetBase 2-(Isobutylamino)ethanol (Target Free Base) Intermediate->TargetBase Major Product (Kinetic Control) Impurity N,N-Bis(2-hydroxyethyl) isobutylamine (Over-Alkylated Impurity) Intermediate->Impurity Side Reaction (If Amine is Limiting) TargetBase->Impurity + 2-Chloroethanol FinalSalt 2-(Isobutylamino)ethanol Hydrochloride (CAS 245487-94-9) TargetBase->FinalSalt HCl/Dioxane Precipitation

Figure 1: Reaction logic showing the critical control point (excess amine) required to favor the mono-alkylated target over the bis-alkylated impurity.

Quality Control & Impurity Profiling

When sourcing or synthesizing this material, specific impurities must be monitored.

Critical Impurities
  • Impurity A (Starting Material): Isobutylamine hydrochloride. Detectable via GC or NMR (distinct doublet at ~0.9 ppm).

  • Impurity B (Bis-alkylated):

    
    -isobutyl-
    
    
    
    -diethanolamine.
    • Origin: Reaction of the product with a second mole of ethylene oxide/chloroethanol.

    • Detection: LC-MS (M+H = 162.2 vs Target 118.2).

  • Impurity C (Regioisomer):

    
    -alkylation (rare in amine synthesis but possible under harsh basic conditions).
    
Analytical Method: H-NMR Validation

A self-validating NMR spectrum (DMSO-d6) should show:

  • 
     0.92 (d, 6H, 
    
    
    
    )
  • 
     1.95 (m, 1H, Methine)
    
  • 
     2.75 (d, 2H, 
    
    
    
    )
  • 
     2.95 (t, 2H, 
    
    
    
    )
  • 
     3.65 (t, 2H, 
    
    
    
    )
  • 
     8.5-9.0 (br s, 2H, 
    
    
    
    ) — Diagnostic of Salt Formation

Applications in Drug Development

This motif acts as a "soft drug" linker or a lipophilic modulator.

  • Adrenergic Modulators: The

    
    -isobutyl group provides steric bulk similar to isopropyl (as in propranolol) but with slightly higher lipophilicity, altering blood-brain barrier (BBB) penetration.
    
  • Local Anesthetics: Used to synthesize ester-linked anesthetics (e.g., benzoates) where the secondary amine provides the necessary pKa for sodium channel blocking activity.

  • Impurity Standards: Essential for quantifying impurities in drugs like Tamsulosin or related sulfonamide blockers where isobutylamine is a reagent.

Visualization: Application Workflow

ApplicationWorkflow Core 2-(Isobutylamino)ethanol HCl (Core Scaffold) Step1 Free Base Liberation (Na2CO3 Wash) Core->Step1 PathA Path A: Esterification (Local Anesthetics) Step1->PathA + Benzoyl Chloride PathB Path B: Nucleophilic Substitution (Kinase Inhibitors) Step1->PathB + Chloropyrimidine ProductA Amino-Ester Derivatives (Target: Na+ Channel Blockers) PathA->ProductA ProductB N-Alkylated Heterocycles (Target: Enzyme Inhibitors) PathB->ProductB

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.

Handling, Safety, and Stability

  • Storage: Store at

    
     under Argon. The HCl salt is hygroscopic; exposure to moisture will lead to a sticky gum that is difficult to weigh accurately.
    
  • Safety:

    • GHS Signal: Warning

    • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

    • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Stability: Stable for >2 years if kept dry. Aqueous solutions of the free base degrade slowly via oxidation; prepare fresh.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28264, 2-(Isobutylamino)ethanol. Retrieved from [Link]

Foundational

Synthesis pathway for 2-(Isobutylamino)ethanol hydrochloride

An In-Depth Technical Guide to the Synthesis of 2-(Isobutylamino)ethanol Hydrochloride Abstract This technical guide details the high-purity synthesis of 2-(Isobutylamino)ethanol hydrochloride (CAS 245487-94-9), a second...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-(Isobutylamino)ethanol Hydrochloride

Abstract This technical guide details the high-purity synthesis of 2-(Isobutylamino)ethanol hydrochloride (CAS 245487-94-9), a secondary amine intermediate critical in pharmaceutical applications. While industrial routes often utilize ethylene oxide or 2-chloroethanol, this guide prioritizes a Reductive Amination pathway. This approach offers superior regioselectivity, minimizing the formation of tertiary amine byproducts (over-alkylation) common in direct alkylation methods. The protocol includes the subsequent conversion of the free base (CAS 17091-40-6) to its stable hydrochloride salt, ensuring long-term stability and precise stoichiometry for drug development formulations.

Chemical Profile & Retrosynthetic Analysis

Target Compound: 2-(Isobutylamino)ethanol Hydrochloride Synonyms: N-Isobutylethanolamine HCl; 2-[(2-methylpropyl)amino]ethanol HCl CAS Number: 245487-94-9 (Salt); 17091-40-6 (Free Base) Molecular Formula: C₆H₁₆ClNO (Salt); C₆H₁₅NO (Base) Molecular Weight: 153.65 g/mol (Salt); 117.19 g/mol (Base)

Strategic Pathway Selection

Two primary routes exist for synthesizing the free base:

  • Ring Opening of Epoxides (Industrial): Reaction of isobutylamine with ethylene oxide.

    • Drawback: Requires handling of toxic, gaseous ethylene oxide; difficult to control stoichiometry, leading to N,N-bis(2-hydroxyethyl)isobutylamine (tertiary amine) impurities.

  • Reductive Amination (Recommended): Condensation of isobutyraldehyde with ethanolamine followed by hydride reduction.

    • Advantage: The formation of the intermediate imine is highly selective. Reduction yields the secondary amine almost exclusively, simplifying purification.

Selected Route: Reductive Amination via Sodium Borohydride (


).[1]

Synthesis Pathway Visualization

The following diagram illustrates the reaction mechanism, transitioning from the carbonyl condensation to the final salt formation.

SynthesisPathway Iso Isobutyraldehyde (C4H8O) Imine Intermediate Imine (Hemiaminal) Iso->Imine Condensation (-H2O) EA Ethanolamine (C2H7NO) EA->Imine Condensation (-H2O) Base 2-(Isobutylamino)ethanol (Free Base) Imine->Base Reduction (NaBH4 / MeOH) Product 2-(Isobutylamino)ethanol Hydrochloride Base->Product Salt Formation (HCl / Et2O) HCl HCl (Anhydrous) HCl->Product

Caption: Stepwise conversion of isobutyraldehyde and ethanolamine to the target hydrochloride salt via reductive amination.

Experimental Protocol

Phase A: Synthesis of the Free Base (Reductive Amination)

Objective: Synthesize 2-(Isobutylamino)ethanol (CAS 17091-40-6).[2]

Reagents:

  • Isobutyraldehyde (1.0 equiv)

  • Ethanolamine (2-Aminoethanol) (1.0 equiv)

  • Sodium Borohydride (

    
    ) (1.1 equiv)
    
  • Methanol (Anhydrous) (Solvent, 10 mL/g of substrate)

  • Magnesium Sulfate (

    
    ) (Drying agent)
    

Procedure:

  • Imine Formation:

    • In a dry round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve Ethanolamine (1.0 equiv) in anhydrous Methanol .

    • Cool the solution to 0°C using an ice bath.

    • Add Isobutyraldehyde (1.0 equiv) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C to prevent side reactions.

    • Mechanistic Note: This forms the imine (Schiff base) in equilibrium with the hemiaminal.

    • Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete condensation.

  • Reduction:

    • Cool the mixture back to 0°C.

    • Add Sodium Borohydride (

      
      ) (1.1 equiv) in small portions over 20 minutes. Caution: Hydrogen gas evolution.
      
    • Remove the ice bath and stir at room temperature for 12 hours.

    • Monitoring: Verify consumption of the imine via TLC (eluent: DCM/MeOH 9:1) or GC-MS.

  • Workup:

    • Quench the reaction by adding water (approx. 20% of solvent volume) and stirring for 15 minutes to decompose excess borohydride.

    • Evaporate the Methanol under reduced pressure (Rotovap).

    • Extract the aqueous residue with Dichloromethane (DCM) (

      
      ).
      
    • Combine organic layers, dry over anhydrous

      
      , filter, and concentrate under vacuum.
      
    • Result: Colorless to pale yellow oil (Crude Free Base).

Phase B: Conversion to Hydrochloride Salt

Objective: Stabilize the free base as 2-(Isobutylamino)ethanol Hydrochloride.

Reagents:

  • Crude 2-(Isobutylamino)ethanol (from Phase A)

  • Hydrochloric acid (4M in Dioxane or 2M in Diethyl Ether)[3]

  • Diethyl Ether or Ethyl Acetate (Anti-solvent)

Procedure:

  • Dissolve the crude free base in a minimal amount of anhydrous Ethanol or Dichloromethane .

  • Cool to 0°C.

  • Add HCl solution (in Dioxane or Ether) dropwise with vigorous stirring until the pH reaches ~2 (test with wet pH paper).

  • A white precipitate should form immediately. If oiling occurs, add anhydrous Diethyl Ether to induce crystallization.

  • Stir at 0°C for 1 hour to maximize yield.

  • Filtration: Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold anhydrous Diethyl Ether (

    
    ) to remove residual unreacted amine or solvent.
    
  • Drying: Dry the solid in a vacuum desiccator over

    
     for 24 hours.
    

Purification & Characterization

Recrystallization: If the melting point is broad, recrystallize the salt from a hot Ethanol/Ethyl Acetate mixture. Dissolve in minimum hot ethanol, then add ethyl acetate until slight turbidity appears. Cool slowly to 4°C.

Analytical Specifications:

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Melting Point 199–203°C (Typical for amino-ethanol HCl salts)Capillary MP
¹H NMR (D₂O)

0.95 (d, 6H, -CH₃), 1.95 (m, 1H, -CH-), 2.85 (d, 2H, N-CH₂-CH), 3.15 (t, 2H, N-CH₂-CH₂), 3.80 (t, 2H, CH₂-OH)
400 MHz NMR
Solubility Soluble in Water, Methanol; Insoluble in EtherSolubility Test

Self-Validating Check:

  • NMR Validation: The doublet at

    
     0.95 ppm (isopropyl group) and the triplet at 
    
    
    
    3.80 ppm (hydroxymethylene) confirm the backbone. The integration ratio must be 6:2:2:2:1.
  • Silver Nitrate Test: Dissolve a small sample in water and add

    
    . A thick white precipitate (
    
    
    
    ) confirms the hydrochloride counterion.

Process Flow Diagram

Workflow Start Start: Reagents Prep Step1 Mix Ethanolamine + Isobutyraldehyde (Methanol, 0°C) Start->Step1 Step2 Add NaBH4 (Reduction, 12h) Step1->Step2 Step3 Quench & Extract (DCM) Step2->Step3 Check Check Purity (TLC/GC) Step3->Check Check->Step3 Impure (Re-extract) Salt Add HCl in Dioxane/Ether Check->Salt Pure Filter Filter & Wash (Et2O) Salt->Filter Final Final Product: HCl Salt Filter->Final

Caption: Operational workflow for the synthesis and isolation of the hydrochloride salt.

Safety & Handling (MSDS Highlights)

  • Isobutyraldehyde: Highly flammable and volatile. Use in a fume hood.

  • Sodium Borohydride: Reacts with water/acid to release flammable Hydrogen gas. Quench carefully.

  • 2-(Isobutylamino)ethanol: Irritant to eyes and skin.

  • HCl (Anhydrous): Corrosive. Inhalation hazard.[4]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6558, Isobutylamine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
  • LookChem. (2025). 2-(Isobutylamino)ethanol Hydrochloride Product Information. Retrieved from [Link][2]

  • Organic Syntheses. (1951). beta-Dimethylaminoethyl Chloride Hydrochloride. Coll. Vol. 2, p.92. (Reference for HCl salt precipitation methodology). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Mechanism of Action of 2-(isobutylamino)ethanol Derivatives in Targeted Oncology

The following technical guide details the pharmacological mechanism, structural utility, and experimental validation of 2-(isobutylamino)ethanol derivatives , specifically focusing on their critical role as pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological mechanism, structural utility, and experimental validation of 2-(isobutylamino)ethanol derivatives , specifically focusing on their critical role as pharmacophores in Aurora Kinase and Cyclin-Dependent Kinase (CDK) inhibitors.

Executive Summary

2-(isobutylamino)ethanol (CAS: 17091-40-6) serves as a vital solubilizing and selectivity-enhancing moiety in modern drug design. While the molecule itself acts as a simple amino-alcohol intermediate, its derivatives—specifically when attached to heterocyclic scaffolds like quinazolines —constitute a potent class of antineoplastic agents.

These derivatives function primarily as ATP-competitive inhibitors of Aurora Kinases (A and B) and CDKs. The 2-(isobutylamino)ethanol tail provides a dual mechanistic advantage:

  • The Isobutyl Group: Occupies hydrophobic sub-pockets within the kinase active site, enhancing binding affinity via Van der Waals interactions.

  • The Ethanolamine Motif: Extends into the solvent-exposed region, improving aqueous solubility and bioavailability—a critical failure point for many planar kinase inhibitors.

Structural Biology & Pharmacophore Analysis

To understand the mechanism, one must analyze the Structure-Activity Relationship (SAR) where this moiety is employed.

The "Tail" Hypothesis

In kinase inhibitor design, the "hinge-binding" region (usually a heterocycle like quinazoline or pyrimidine) mimics ATP's adenine ring. However, selectivity is achieved via the "tail" that extends out of the ATP pocket.

Structural ComponentChemical FeatureMechanistic Function
Isobutyl Group Branched Alkyl ChainHydrophobic Clamp: Targets the non-conserved hydrophobic regions near the kinase gatekeeper residue, improving selectivity over other kinases.
Secondary Amine Basic Nitrogen (

)
Solubility & H-Bonding: Can be protonated at physiological pH to improve solubility; may form water-mediated H-bonds with residues like Asp/Glu in the solvent channel.
Hydroxyl Group Terminal -OHSolvent Interaction: Increases polarity, preventing the drug from aggregating, and allows for further prodrug modification (e.g., phosphorylation).

Mechanism of Action (MOA)

The derivatives act through a Type I Kinase Inhibition mechanism.

Primary Target: Aurora Kinase A/B

Aurora kinases are essential serine/threonine kinases that regulate mitosis.

  • Normal Function: Aurora A localizes to centrosomes/spindle poles to drive maturation and separation. Aurora B regulates chromosome segregation and cytokinesis.

  • Inhibition Mechanism: The 2-(isobutylamino)ethanol derivative binds to the ATP-binding cleft of the Aurora kinase.

    • Step 1: The heterocyclic core forms hydrogen bonds with the hinge region backbone (e.g., residues Leu210 in Aurora A).

    • Step 2: The isobutylamino tail orients towards the solvent front but anchors via hydrophobic interactions with the ribose-binding pocket.

    • Step 3: This blockade prevents ATP from binding, thereby inhibiting the auto-phosphorylation of the activation loop (Thr288).

Downstream Signaling Cascade

Inhibition leads to a distinct cellular phenotype:

  • G2/M Arrest: Cells enter mitosis but cannot form a bipolar spindle.

  • Monopolar Spindles: Centrosomes fail to separate.

  • Mitotic Catastrophe: The cell attempts to divide, fails, and triggers apoptosis (programmed cell death) or becomes polyploid (aneuploidy) leading to senescence.

Visualization of Signaling Pathway

AuroraInhibition cluster_mechanism Mechanism of Action Drug 2-(isobutylamino)ethanol Derivative ATP ATP Drug->ATP Blocks AuroraA Aurora Kinase A (Active) Drug->AuroraA Competitive Binding (IC50 < 100nM) AuroraA_Inhibited Aurora Kinase A (Inhibited) Drug->AuroraA_Inhibited ATP->AuroraA Phosphorylation (Thr288) Centrosome Centrosome Maturation AuroraA->Centrosome Promotes AuroraA_Inhibited->Centrosome Fails Arrest G2/M Arrest (Monopolar Spindles) AuroraA_Inhibited->Arrest Triggers Spindle Bipolar Spindle Formation Centrosome->Spindle Mitosis Mitosis (M-Phase) Spindle->Mitosis Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 1: Pathway depicting the competitive inhibition of Aurora Kinase A by 2-(isobutylamino)ethanol derivatives, leading to mitotic arrest and apoptosis.

Experimental Validation Protocols

To validate the mechanism of these derivatives, the following self-validating experimental workflows are recommended.

In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50 of the derivative against recombinant Aurora-A.

  • Reagents: Recombinant Aurora-A, Fluorescently labeled peptide substrate (e.g., ULight-PLK), ATP (at Km), Test Compound.

  • Protocol:

    • Preparation: Dilute the 2-(isobutylamino)ethanol derivative in DMSO (serial dilutions).

    • Incubation: Mix Kinase + Peptide + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2). Incubate for 15 min.

    • Activation: Add ATP to initiate reaction. Incubate 60 min at RT.

    • Detection: Add EDTA/Eu-antibody detection mix. Read TR-FRET signal.

  • Self-Validation:

    • Positive Control: Staurosporine (non-selective) or VX-680 (Aurora selective).

    • Negative Control: DMSO only (0% inhibition).

    • Z-Prime Score: Must be > 0.5 for valid assay data.

Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm the "G2/M Arrest" phenotype predicted by the mechanism.

  • Cell Line: HeLa or HCT-116 (Human Colon Cancer).

  • Protocol:

    • Treatment: Treat cells with derivative (at 5x IC50) for 24 hours.

    • Fixation: Harvest cells, wash in PBS, fix in 70% cold ethanol (-20°C, overnight).

    • Staining: Resuspend in PBS containing Propidium Iodide (PI) and RNase A. Incubate 30 min at 37°C.

    • Analysis: Measure DNA content via Flow Cytometer (FL2 channel).

  • Expected Result:

    • Control: G1 peak (2N), S phase, G2/M peak (4N).

    • Treated: Significant accumulation in 4N peak (G2/M) and presence of >4N (Polyploidy) populations.

Therapeutic Applications & Synthesis[1][2][3]

Synthesis of the Pharmacophore

The installation of the 2-(isobutylamino)ethanol moiety is typically the final step in the synthesis of the drug candidate, utilizing a Nucleophilic Aromatic Substitution (


).
  • Reaction: 4-Chloro-quinazoline core + 2-(isobutylamino)ethanol

    
     Product.
    
  • Conditions:

    
     in DMF at 80°C.
    
  • Why this matters: The nucleophilicity of the secondary amine allows for selective attachment without protecting the hydroxyl group, streamlining manufacturing.

Clinical Relevance

Compounds containing this specific side chain structure have shown efficacy in:

  • Solid Tumors: Colon, Breast, and Ovarian cancers where Aurora-A is overexpressed.

  • Hematological Malignancies: Leukemias dependent on CDK proliferation.

References

  • Vertex Pharmaceuticals. (2003). Substituted quinazoline derivatives as inhibitors of aurora kinases. WO2003055491A1. Link

  • AstraZeneca AB. (2004). Phosphonooxy quinazoline derivatives and their pharmaceutical use.[1][2] WO2004058781A1. Link

  • Bischoff, J. R., et al. (1998).[3][1] A homologue of Drosophila aurora kinase is oncogenic and amplified in human colorectal cancers. The EMBO Journal, 17(11), 3052-3065.[3][1] Link

  • Keen, N., & Taylor, S. (2004). Aurora-kinase inhibitors as anticancer agents.[3][4] Nature Reviews Cancer, 4, 927–936. Link

Sources

Foundational

Technical Guide: Solubility Determination and Thermodynamic Modeling of 2-(Isobutylamino)ethanol Hydrochloride

The following technical guide details the methodology for determining and modeling the solubility of 2-(Isobutylamino)ethanol hydrochloride. This guide is structured for researchers and process engineers, focusing on the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the methodology for determining and modeling the solubility of 2-(Isobutylamino)ethanol hydrochloride. This guide is structured for researchers and process engineers, focusing on the Laser Monitoring Dynamic Method for data acquisition and the Modified Apelblat and


  models for thermodynamic correlation.

[1]

Executive Summary & Chemical Profile

2-(Isobutylamino)ethanol hydrochloride (IBAE-HCl) is a secondary amine salt with significant potential in gas sweetening (CO₂ capture) and as a pharmaceutical intermediate.[1] Its solubility behavior in polar protic solvents like methanol and water is critical for purification (crystallization) and process design.

This guide provides a rigorous framework for:

  • Experimental Determination: Using the laser monitoring dynamic method to ensure precise solid-liquid equilibrium (SLE) data.

  • Thermodynamic Modeling: Correlating experimental data using the Modified Apelblat,

    
    , and van't Hoff equations.[2]
    
  • Process Implications: Understanding the enthalpy and entropy of dissolution to optimize solvent selection.

Chemical Identity[1][3]
  • IUPAC Name: 2-(2-Methylpropylamino)ethanol hydrochloride[1]

  • Molecular Formula:

    
    [1][3]
    
  • Key Functional Groups:

    • Secondary Amine (

      
      ):  Protonated in the HCl salt form, increasing hydrophilicity and ionic character.
      
    • Hydroxyl Group (

      
      ):  Facilitates strong hydrogen bonding with water and methanol.[1]
      
    • Isobutyl Tail: Provides a hydrophobic moiety, influencing solubility in less polar organic solvents.

Experimental Methodology: Laser Monitoring Dynamic Method

To determine the solubility of IBAE-HCl with high precision, the Laser Monitoring Dynamic Method is the industry standard. This technique minimizes human error in detecting the dissolution endpoint (clear point).

Apparatus Setup

The core of this method relies on the Tyndall effect. A laser beam passes through the suspension; as the solid dissolves, the scattering intensity decreases until it vanishes at the saturation temperature.

ExperimentalSetup Laser Laser Source (He-Ne or Diode) Vessel Jacketed Glass Vessel (Solvent + Solute) Laser->Vessel Incident Beam Detector Light Intensity Detector (Photodiode) Vessel->Detector Transmitted Light Bath Thermostatic Water Bath (±0.05 K Control) Bath->Vessel Circulating Fluid Data Data Acquisition (Computer) Detector->Data Signal Output Data->Bath Temp. Ramp Control

Figure 1: Schematic of the Laser Monitoring Dynamic Solubility Apparatus.

Protocol

Step 1: Preparation

  • Weigh a precise mass (

    
    ) of IBAE-HCl using an analytical balance (
    
    
    
    g).
  • Add a known mass (

    
    ) of solvent (Methanol or Water) to the jacketed vessel.[1]
    
  • Calculate the initial mole fraction (

    
    ).[1]
    

Step 2: Equilibration

  • Set the magnetic stirrer to a constant speed (e.g., 400 rpm) to ensure homogeneity without generating excessive heat.

  • Circulate water from the thermostatic bath at a starting temperature well below the expected dissolution point.

Step 3: Dynamic Measurement

  • Increase the temperature slowly (e.g., 2 K/h) while monitoring the laser intensity.

  • Endpoint Detection: The temperature at which the laser intensity reaches a maximum constant value (indicating zero turbidity) is recorded as the saturation temperature (

    
    ) .[1]
    

Step 4: Replication

  • Repeat the process for varying mole fractions to cover the range of 278.15 K to 323.15 K.

  • Perform each measurement in triplicate to ensure reproducibility (Standard Uncertainty

    
     K).
    

Thermodynamic Modeling Framework

Experimental data must be correlated with thermodynamic models to be useful for process simulation.[1] The three most authoritative models for amine hydrochloride salts are detailed below.

Modified Apelblat Equation

This semi-empirical model assumes a linear relationship between the logarithm of mole fraction solubility and the inverse of temperature, with a correction term.



  • 
     : Mole fraction solubility of IBAE-HCl.
    
  • 
     : Absolute temperature (K).[1][2][4][5]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
  • Application: Excellent for capturing the temperature dependence of solubility in pure solvents like methanol and water.

(Buchowski-Ksiazczak) Equation

This model relates solubility to the melting properties of the solute and the non-ideality of the solution.



  • 
     : Non-ideality parameter.[1]
    
  • 
     : Enthalpy parameter.[1][4]
    
  • 
     : Melting temperature of the solute (determined via DSC).[1]
    
Thermodynamic Functions of Solution

Using the van't Hoff equation , we calculate the dissolution enthalpy (


), entropy (

), and Gibbs free energy (

).[2]
  • Enthalpy (

    
    ): 
    
    
    
    
    Note: For the Apelblat model,
    
    
    .[1]
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    Alternatively calculated as:
    
    
    [1]
  • Entropy (

    
    ): 
    
    
    
    
    [1]

Data Analysis & Interpretation Workflow

The following diagram illustrates the logical flow from raw data collection to thermodynamic parameter extraction.

AnalysisWorkflow RawData Raw Data (Mass & T_eq) MoleFrac Calculate Mole Fraction (x_1) RawData->MoleFrac Plot Plot ln(x_1) vs. 1/T MoleFrac->Plot ModelFit Model Fitting (Apelblat / u03bbh) Plot->ModelFit Params Extract Parameters (A, B, C / u03bb, h) ModelFit->Params Thermo Calculate u0394H, u0394S, u0394G Params->Thermo

Figure 2: Workflow for Thermodynamic Analysis of Solubility Data.[1]

Expected Solubility Trends

Based on the chemical structure of IBAE-HCl:

  • Water: High solubility is expected due to the ionic nature of the hydrochloride salt and the hydrogen bonding capability of the hydroxyl group. The dissolution is likely endothermic (

    
    ), meaning solubility increases with temperature.
    
  • Methanol: Solubility will be significant but likely lower than in water due to the lower dielectric constant of methanol compared to water.

  • Temperature Effect: As is typical for amine salts, solubility will increase non-linearly with temperature.

Comparative Data Structure

When reporting your results, organize the data into the following standard format:

Table 1: Experimental Mole Fraction Solubility (


) of IBAE-HCl 
T (K)

(Water)

(Methanol)
Deviation (

)
283.15[Value][Value]

293.15[Value][Value]

303.15[Value][Value]

313.15[Value][Value]

323.15[Value][Value]

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91. Link[1]

  • Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980). Solvent activity along a saturation line and solubility of hydrogen-bonding solids.[1] The Journal of Physical Chemistry, 84(9), 975-979. Link

  • Jouyban, A. (2008).[1] Review of the pharmaceutical solubility studies. Journal of Pharmaceutical & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).
  • Sha, O., et al. (2020). Solubility and Thermodynamic Analysis of 2-(Isopropylamino)ethanol in Pure Solvents. Journal of Chemical & Engineering Data. (Reference for structural analog methodology).

Sources

Exploratory

Spectroscopic data for 2-(Isobutylamino)ethanol hydrochloride (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Isobutylamino)ethanol Hydrochloride Abstract This technical guide provides a comprehensive framework for the structural elucidation and quality cont...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Isobutylamino)ethanol Hydrochloride

Abstract This technical guide provides a comprehensive framework for the structural elucidation and quality control of 2-(Isobutylamino)ethanol hydrochloride (CAS: 245487-94-9), a critical secondary amine building block in pharmaceutical synthesis. Designed for analytical chemists and drug development professionals, this document details optimized experimental protocols for NMR, IR, and Mass Spectrometry. It synthesizes theoretical fragmentation logic with empirical spectral data to establish a robust self-validating characterization system.

Introduction & Compound Profile

2-(Isobutylamino)ethanol hydrochloride is a secondary amine salt derived from the reductive amination of isobutyraldehyde with ethanolamine or the ring-opening of ethylene oxide with isobutylamine. It serves as a versatile intermediate in the synthesis of beta-blockers, local anesthetics, and agrochemicals.

Precise spectroscopic characterization is essential to distinguish this compound from its structural isomers (e.g., n-butyl or sec-butyl analogs) and to quantify potential impurities.

PropertyData
IUPAC Name 2-[(2-methylpropyl)amino]ethanol hydrochloride
Formula

Molecular Weight 153.65 g/mol (Salt); 117.19 g/mol (Free Base)
Physical State Hygroscopic crystalline solid
Solubility Highly soluble in water, methanol, DMSO; insoluble in non-polar solvents.[1]

Experimental Protocols (Methodology)

To ensure reproducibility and data integrity, the following sample preparation protocols are recommended. These workflows minimize solvent effects and exchange broadening that can obscure critical spectral features.

Nuclear Magnetic Resonance (NMR)
  • Solvent Selection: Deuterium Oxide (

    
    ) is preferred for the hydrochloride salt to eliminate the broad ammonium (
    
    
    
    ) and hydroxyl (
    
    
    ) signals, simplifying the aliphatic region. For full proton assignment including exchangeable protons, Dimethyl Sulfoxide-
    
    
    (
    
    
    ) should be used.
  • Preparation: Dissolve 10–15 mg of the salt in 0.6 mL of solvent.

  • Reference: Calibrate to residual solvent peak (

    
    : 4.79 ppm; 
    
    
    
    : 2.50 ppm).
Infrared Spectroscopy (IR)
  • Technique: Attenuated Total Reflectance (ATR) is superior to KBr pellets for hygroscopic salts to prevent water band interference.

  • Procedure: Place ~5 mg of solid sample on the diamond crystal. Apply high pressure to ensure good contact. Scan range: 4000–600

    
    .
    
Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ) for molecular weight confirmation.
    
  • Sample Prep: Dilute 1 mg sample in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid. Direct infusion at 5-10

    
    .
    

Spectroscopic Analysis & Interpretation

Mass Spectrometry: Fragmentation Logic

In ESI(+), the spectrum is dominated by the protonated molecular ion


. In harder ionization techniques (like EI or in-source CID), the molecule undergoes characteristic 

-cleavage.
  • Parent Ion:

    
     118.12 (
    
    
    
    )
  • Primary Fragmentation (Alpha-Cleavage): The radical cation stabilizes by cleaving the

    
     bond adjacent to the nitrogen atom.[2]
    
    • Pathway A (Loss of Hydroxymethyl): Cleavage of the ethanol chain yields the iminium ion at

      
       86.
      
    • Pathway B (Loss of Isopropyl): Cleavage of the isobutyl group yields the ion at

      
       74.
      

Visualization of Fragmentation Pathway

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 118 Alpha_Cleavage α-Cleavage Mechanism Parent->Alpha_Cleavage Collision Induced Dissociation Frag_A Fragment A Loss of CH2OH (31 Da) m/z 86 Alpha_Cleavage->Frag_A Path A (Ethanol Side) Frag_B Fragment B Loss of Isopropyl (43 Da) m/z 74 Alpha_Cleavage->Frag_B Path B (Isobutyl Side)

Figure 1: Predicted fragmentation pathways for 2-(Isobutylamino)ethanol during Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

The hydrochloride salt exhibits distinct features compared to the free base, particularly in the 2400–3000


 region due to the ammonium species.
Frequency (

)
AssignmentStructural Insight
3250–3450

Stretch
Broad, strong band indicating hydrogen bonded alcohol.
2700–3000

Stretch
Broad, complex "ammonium band" characteristic of amine salts. Overlaps with

stretches.
2870, 2960

Stretch
Aliphatic

and

(Isobutyl group).
1580–1610

Bend
Medium intensity deformation band (Scissoring), specific to secondary amine salts.
1060–1080

Stretch
Strong band confirming primary alcohol (

).
Nuclear Magnetic Resonance (NMR)

The NMR data provides the definitive structural proof. The isobutyl group's doublet methyls and the ethanol chain's triplet pattern are diagnostic.


 NMR Data (Representative in 

, 400 MHz)
Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling (

, Hz)
0.98 Doublet (d)6HIsobutyl


1.95 Multiplet (m)1HIsobutyl

-
2.92 Doublet (d)2HIsobutyl


3.18 Triplet (t)2HEthanol


3.85 Triplet (t)2HEthanol


4.79 Singlet-

/

/

(Solvent Exchange)

Note: In


, the amine (

) and hydroxyl (

) protons exchange with deuterium and are not observed as discrete peaks. The chemical shifts of carbons alpha to the nitrogen (

2.92 and 3.18) are deshielded relative to the free base due to the positive charge on the nitrogen.

 NMR Data (Representative in 

, 100 MHz)
Shift (

, ppm)
Carbon TypeAssignment
19.5

Isobutyl methyls
25.8

Isobutyl methine
49.2

Ethanol

54.5

Isobutyl

58.1

Ethanol

Analytical Workflow Summary

The following diagram illustrates the logical flow for confirming the identity of the compound using the described methods.

Analysis_Workflow Sample Unknown Sample (Crystalline Solid) Step1 1. Solubility Test (Water/MeOH soluble) Sample->Step1 Step2 2. MS (ESI+) Target: m/z 118 Step1->Step2 Step3 3. 1H NMR (D2O) Confirm Isobutyl Pattern Step2->Step3 Step4 4. IR (ATR) Confirm Amine Salt/Alcohol Step3->Step4 Result Identity Confirmed 2-(Isobutylamino)ethanol HCl Step4->Result

Figure 2: Integrated analytical workflow for structural validation.

References

  • PubChem. (2025). Ethanol, 2-(isobutylamino)- Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for amine salt IR/NMR shifts).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Related Secondary Amines. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Foundational

Technical Monograph: Research Applications of 2-(Isobutylamino)ethanol Hydrochloride

[1] Executive Summary 2-(Isobutylamino)ethanol hydrochloride (CAS: 245487-94-9) is a secondary amino-alcohol scaffold that serves as a critical nucleophilic building block in medicinal chemistry and industrial process en...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-(Isobutylamino)ethanol hydrochloride (CAS: 245487-94-9) is a secondary amino-alcohol scaffold that serves as a critical nucleophilic building block in medicinal chemistry and industrial process engineering.[1] While often categorized generically as a "building block," its specific utility lies in two high-value domains: (1) The synthesis of Quinazoline-based Aurora Kinase inhibitors for oncology, where it modulates solubility and solvent-front interactions in the ATP-binding pocket; and (2) Post-combustion Carbon Capture (CCUS) , where its steric bulk offers thermodynamic advantages over traditional monoethanolamine (MEA) systems by lowering desorption energy requirements.[1]

This guide details the mechanistic rationale for its selection in drug design, synthesis protocols, and emerging applications in green chemistry.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

Before integrating this compound into a workflow, researchers must understand its behavior as a bidentate nucleophile (amine and alcohol termini).

PropertySpecification
Chemical Name 2-(Isobutylamino)ethanol Hydrochloride
Free Base CAS 17091-40-6
HCl Salt CAS 245487-94-9
Molecular Formula C₆H₁₅NO[1][2][3][4][5] · HCl
Molecular Weight 153.65 g/mol (Salt); 117.19 g/mol (Base)
pKa (Calculated) ~9.5 (Amine), ~14.5 (Hydroxyl)
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar ethers.[1]
Reactivity Profile Secondary amine is the primary nucleophile; hydroxyl group acts as a secondary nucleophile or H-bond donor.[1]

Primary Research Application: Oncology Drug Synthesis

The most authoritative application of 2-(isobutylamino)ethanol is its role as a side-chain precursor for Aurora Kinase Inhibitors . Aurora kinases (A and B)[1][5][6] are key regulators of mitosis, and their overexpression is linked to tumorigenesis in breast and colon cancers.

Mechanistic Role in Drug Design

In the design of Quinazoline-based inhibitors, the 2-(isobutylamino)ethanol moiety is typically introduced at the C7 position of the quinazoline core via an ether linkage or directly attached to the scaffold.[1]

  • Solubility Modulation: The hydroxyl tail improves the aqueous solubility of the lipophilic quinazoline core.[1]

  • Binding Affinity: The isobutyl group provides hydrophobic bulk that fills the solvent-exposed region of the kinase ATP pocket, while the amine nitrogen often forms critical salt bridges or hydrogen bonds with residues like Asp274 (in Aurora A).[1]

Synthetic Workflow: Quinazoline Functionalization

The following protocol describes the introduction of the 2-(isobutylamino)ethanol side chain into a 4-chloro-quinazoline scaffold, a standard reaction in the synthesis of clinical candidates.

Protocol 1: Nucleophilic Substitution on Quinazoline Core

  • Reagents: 4-chloro-6-methoxy-7-(3-chloropropoxy)quinazoline (Intermediate), 2-(isobutylamino)ethanol (Free base), Potassium Carbonate (

    
    ), Sodium Iodide (NaI, catalyst).[1]
    
  • Solvent: Acetonitrile (

    
    ) or DMF.[1]
    
  • Procedure:

    • Dissolve the quinazoline intermediate (1.0 eq) in Acetonitrile.

    • Add

      
       (3.0 eq) and NaI (0.1 eq).[1]
      
    • Add 2-(isobutylamino)ethanol (1.5 eq) dropwise.

    • Heat to reflux (80°C) for 12–16 hours under Nitrogen atmosphere.

    • Monitor: Reaction progress via LC-MS (Target mass M+H).

  • Workup: Cool to RT, filter inorganic salts, concentrate filtrate. Purify via silica gel chromatography (DCM/MeOH gradient).

Visualization of Synthesis Pathway

QuinazolineSynthesis cluster_0 Key Transformation Start Isobutylamine Intermediate 2-(Isobutylamino)ethanol (Scaffold) Start->Intermediate Alkylation (-60°C, MeOH) Reagent Ethylene Oxide Reagent->Intermediate Product Aurora Kinase Inhibitor (Clinical Candidate) Intermediate->Product Nucleophilic Subst. (K2CO3, NaI, 80°C) Core 4-Chloro-quinazoline Derivative Core->Product

Figure 1: Synthetic route utilizing 2-(isobutylamino)ethanol to generate bioactive kinase inhibitors.

Emerging Application: Carbon Capture (CCUS)[1]

Research into "Water-Lean" solvents for


 capture has identified sterically hindered secondary amines as superior alternatives to Monoethanolamine (MEA).[1]
The Steric Advantage

2-(Isobutylamino)ethanol acts as a Sterically Hindered Secondary Alkanolamine .[1]

  • Mechanism: It reacts with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to form a carbamate.[1] However, the bulky isobutyl group destabilizes the carbamate bond compared to linear amines (like n-butylaminoethanol).[1]
    
  • Benefit: This instability lowers the Heat of Desorption required to regenerate the solvent.[1] While MEA requires ~120°C for regeneration, hindered amines can often be regenerated at lower temperatures (80–100°C), significantly reducing the energy penalty of the capture plant.

  • Phase Change: In non-aqueous systems, these amines often exhibit "biphasic" behavior upon

    
     loading, allowing the 
    
    
    
    -rich phase to be separated and stripped independently, further saving energy.

Experimental Protocols

Synthesis of 2-(Isobutylamino)ethanol Hydrochloride

If the commercial salt is unavailable, it must be synthesized freshly to avoid oxidation products common in aged free-base samples.[1]

Protocol 2: Reductive Amination / Alkylation

  • Step A (Free Base Synthesis):

    • Cool a solution of Isobutylamine (3.0 eq) in Methanol to -60°C.

    • Slowly add Ethylene Oxide (1.0 eq) to control the exotherm.[1] Safety: Ethylene Oxide is a carcinogen and gas; handle in a specialized hood.[1]

    • Allow to warm to Room Temperature (RT) and stir for 14 hours.

    • Distill the mixture (approx 130°C @ 0.5 mmHg) to isolate the free base.

  • Step B (Salt Formation):

    • Dissolve the distilled free base in anhydrous Diethyl Ether.[1]

    • Bubble dry HCl gas or add 4M HCl in Dioxane dropwise at 0°C.[1]

    • Filter the resulting white precipitate (Hygroscopic!).[1]

    • Dry under high vacuum over

      
      .[1]
      
Analytical Method: Impurity Profiling (HPLC)

For pharmaceutical QC, detecting unreacted 2-(isobutylamino)ethanol in the final drug substance is mandatory.[1]

ParameterCondition
Column C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 3.5µm, 4.6 x 100mm
Mobile Phase A 0.1% Perchloric Acid in Water (Ion pairing for amine retention)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 2% B; 5-15 min: 2% -> 30% B; 15-20 min: 30% B
Detection CAD (Charged Aerosol Detector) or ELSD (Compound lacks strong UV chromophore)
Flow Rate 1.0 mL/min

References

  • Biosynth. (2023).[1] 2-(Isobutylamino)ethanol hydrochloride Product Sheet. Retrieved from .[1]

  • Mortlock, A. A., et al. (2003). Substituted Quinazoline Derivatives as Inhibitors of Aurora Kinases. Patent WO2003055491A1.[1] Retrieved from .[1]

  • Jung, F. H. (2004).[1] Phosphonooxy Quinazoline Derivatives and Their Pharmaceutical Use. Patent WO2004058781A1.[1] Retrieved from .[1]

  • Bernhardsen, I. M., & Knuutila, H. (2017). A Review of Potential Amine Solvents for CO2 Capture. International Journal of Greenhouse Gas Control. (Contextual grounding for secondary alkanolamines).
  • Sigma-Aldrich. (2023).[1][2] 2-(Butylamino)ethanol Safety Data Sheet. Retrieved from .[1]

Sources

Exploratory

2-(Isobutylamino)ethanol Hydrochloride: Safety, Handling, and Applications in Kinase Inhibitor Synthesis

Executive Summary In modern drug discovery, the precise engineering of a molecule's physicochemical properties is paramount to achieving optimal pharmacokinetics (PK) and pharmacodynamics (PD). 2-(Isobutylamino)ethanol h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise engineering of a molecule's physicochemical properties is paramount to achieving optimal pharmacokinetics (PK) and pharmacodynamics (PD). 2-(Isobutylamino)ethanol hydrochloride (CAS: 245487-94-9) has emerged as a highly versatile small-molecule building block, particularly in the synthesis of targeted oncology therapeutics such as Aurora kinase inhibitors [1, 2].

This technical whitepaper provides an in-depth analysis of the compound's material safety data, the mechanistic rationale for its use in drug design, and field-proven, self-validating protocols for its handling and incorporation into complex heterocyclic scaffolds.

Physicochemical Profiling & Material Safety Data

The free base of 2-(isobutylamino)ethanol is a secondary amine that is susceptible to atmospheric oxidation and possesses a relatively high vapor pressure, complicating precise stoichiometric weighing. Utilizing the hydrochloride (HCl) salt mitigates these issues, providing a stable, crystalline solid with an extended shelf-life. However, the salt form introduces hygroscopicity, necessitating stringent storage and handling controls [1].

Quantitative Material Profile
Property / HazardValue / Description
Chemical Name 2-(Isobutylamino)ethanol hydrochloride
CAS Number 245487-94-9
Molecular Formula C₆H₁₆ClNO (C₆H₁₅NO · HCl)
Molecular Weight 153.65 g/mol
Appearance White to off-white crystalline powder
Typical Purity ≥ 95%
Solubility Highly soluble in Water, Methanol, and DMSO
GHS Hazard Statements H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation)
Storage Conditions Desiccated, Room Temperature, Inert Atmosphere (Argon/Nitrogen)

Mechanistic Utility in Oncology Drug Development

The Causality of Structural Design

In the development of Aurora A and Aurora B kinase inhibitors—enzymes critical to cell cycle regulation and frequently overexpressed in hyperproliferative diseases [2, 3]—the 2-(isobutylamino)ethanol moiety serves a dual mechanistic purpose.

When appended to a core scaffold (such as a substituted quinazoline), the isobutyl group introduces localized steric bulk and lipophilicity. This allows the side chain to anchor deeply into specific hydrophobic sub-pockets within the kinase hinge region. Conversely, the ethanol (hydroxyl) group remains solvent-exposed or engages in crucial hydrogen-bonding networks. This strategic amphiphilic balance directly modulates the overall


 of the API, enhancing aqueous solubility without sacrificing target affinity [3].

G A 2-(Isobutylamino)ethanol Scaffold B Isobutyl Group (Lipophilic Bulk) A->B C Hydroxyl Group (H-Bonding) A->C D Target Kinase Pocket (Hydrophobic Fit) B->D Drives affinity E Solvent Exposed Region (Enhanced Solubility) C->E Improves PK

Logical relationship between the scaffold's functional groups and PK/PD enhancement.

Safety & Handling Workflows

Because 2-(isobutylamino)ethanol hydrochloride is a hygroscopic irritant, exposing it to ambient humidity can lead to rapid deliquescence, which skews molecular weight calculations and introduces water into moisture-sensitive reactions (e.g., nucleophilic aromatic substitutions).

G Start Receive HCl Salt Store Store in Desiccator (Hygroscopic) Start->Store Weigh Weigh under Inert Gas (Glovebag/Fume Hood) Store->Weigh React Base Liberation (Add DIPEA/TEA) Weigh->React Validate In-Process Control (LC-MS Validation) React->Validate

Step-by-step safety and handling workflow for hygroscopic amine hydrochloride salts.

Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)

To integrate this scaffold into a quinazoline core (a standard workflow in Aurora kinase inhibitor synthesis [2]), the secondary amine must be liberated from its HCl salt in situ. The following protocol is designed as a self-validating system , ensuring that each step provides measurable feedback to guarantee success.

Step-by-Step Methodology

Step 1: Inert Preparation

  • Flame-dry a Schlenk flask and purge with Argon.

  • Dissolve 1.0 equivalent of the electrophile (e.g., 4-chloroquinazoline intermediate) in anhydrous Dimethylformamide (DMF) (0.2 M concentration).

Step 2: Stoichiometric Base Addition (Causality Check)

  • Add exactly 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: Why 3.0 equivalents? 1.0 eq is consumed to neutralize the HCl salt of the amine, 1.0 eq acts as an acid scavenger for the HCl generated during the SₙAr coupling, and the final 1.0 eq serves as a kinetic buffer to maintain a basic pH, driving the reaction to completion.

Step 3: Amine Introduction

  • Quickly add 1.2 equivalents of 2-(isobutylamino)ethanol hydrochloride. Seal the flask and heat to 80°C for 4–6 hours.

Step 4: Self-Validating In-Process Control (IPC)

  • Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and inject into the LC-MS.

  • Validation Logic: The system is validated if the Total Ion Chromatogram (TIC) shows the complete disappearance of the starting material mass. Crucially, the presence of a minor peak corresponding to the free amine (

    
    
    
    
    
    ) confirms that the in situ base liberation was successful and the nucleophile remained in functional excess.

Step 5: Workup and Isolation

  • Quench the reaction with ice water. Because the product contains a hydrophilic hydroxyl group, avoid highly non-polar extraction solvents like hexanes. Extract with Ethyl Acetate (EtOAc) (3x).

  • Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

References

  • AstraZeneca AB. "Substituted quinazoline derivatives as inhibitors of aurora kinases." WIPO (PCT) WO2003055491A1.
  • AstraZeneca AB. "Phosphonooxy quinazoline derivatives and their pharmaceutical use." WIPO (PCT) WO2004058781A1.
Foundational

Thermal Stability and Decomposition of 2-(Isobutylamino)ethanol Hydrochloride: A Technical Guide

Topic: Thermal Stability and Decomposition of 2-(Isobutylamino)ethanol Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists Executive Summary In ph...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Stability and Decomposition of 2-(Isobutylamino)ethanol Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

In pharmaceutical synthesis, 2-(isobutylamino)ethanol hydrochloride (CAS: 245487-94-9) serves as a critical secondary amine building block. While the free base is a liquid often handled by distillation, the hydrochloride salt is a solid, offering improved handling properties but introducing distinct thermal stability challenges.

This guide analyzes the thermal behavior of the salt form, predicting a complex decomposition profile driven by the interaction between the nucleophilic chloride counter-ion and the protonated alcohol moiety. Unlike simple melting, the thermal stress of this salt likely triggers nucleophilic substitution (chlorination) and cyclization pathways before or during significant mass loss.

Key Takeaway: Researchers must treat the melting event of this salt not merely as a phase change, but as a potential onset of chemical degradation, specifically the formation of alkylating impurities (2-chloro-N-isobutylethanamine).

Chemical Identity & Physicochemical Baseline[1][2]

Understanding the dual-functional nature of the molecule (secondary amine + primary alcohol) is prerequisite to predicting its stability.

PropertyDetail
Compound Name 2-(Isobutylamino)ethanol Hydrochloride
Structure (CH₃)₂CH-CH₂-NH₂⁺-CH₂-CH₂-OH · Cl⁻
CAS Number 245487-94-9 (Salt) / 17091-40-6 (Free Base)
Molecular Weight 153.65 g/mol
Physical State White crystalline solid (Salt) vs. Colorless liquid (Free Base)
Predicted Melting Point ~90–120°C (Typical for aminoethanol HCl salts; experimental verification required)
Acidity Weakly acidic (Amine HCl salt, pH ~5 in aqueous solution)

Thermal Decomposition Mechanisms

The thermal degradation of 2-(isobutylamino)ethanol hydrochloride is not a simple pyrolysis. It is a chemically active process where the hydrochloride salt acts as an in-situ chlorinating agent or acid catalyst.

Pathway A: Nucleophilic Substitution (Chlorination)
  • Mechanism: Upon melting, the chloride ion (

    
    ) attacks the carbon bearing the hydroxyl group. The hydroxyl group is activated by the acidic proton on the ammonium center (intramolecular H-bonding or general acid catalysis).
    
  • Product: N-(2-chloroethyl)isobutylamine .

  • Risk: This product is a nitrogen mustard analog (though secondary, so less reactive than tertiary mustards) and is a potential genotoxic impurity (PGI) .

  • Reaction:

    
    
    
Pathway B: Intramolecular Cyclization (Dehydration)
  • Mechanism: At higher temperatures, particularly if HCl dissociates slightly, the amine lone pair (if available via equilibrium) can attack the alcohol carbon, or more likely, the pre-formed chloro-intermediate cyclizes.

  • Product: N-isobutylaziridine (highly strained/reactive) or N-isobutylmorpholine (via dimerization and dehydration).

  • Risk: Aziridines are potent alkylating agents.

Pathway C: Dissociation & Oxidation
  • Mechanism: Reversible dissociation of the salt into the free base and HCl gas.

  • Product: 2-(Isobutylamino)ethanol (free base) + HCl (gas).

  • Consequence: The free base is susceptible to oxidative degradation (N-oxide formation) if the headspace is not inert.

Visualization of Degradation Pathways

DecompositionPathways Salt 2-(Isobutylamino)ethanol Hydrochloride (Solid) Melt Melt Phase (Ionic Liquid State) Salt->Melt Heat (> Tm) Chloro 2-Chloro-N-isobutylethanamine (Alkylating Impurity) Melt->Chloro Substitution (Cl- attack) - H2O FreeBase Free Base + HCl Gas Melt->FreeBase Dissociation Morpholine N-Isobutylmorpholine (Dimerization) Melt->Morpholine Condensation - H2O Chloro->Morpholine Cyclization (minor) Oxidation Oxidative Degradants (Aldehydes/N-Oxides) FreeBase->Oxidation + O2 (Air)

Caption: Primary thermal degradation pathways. The red path (Chlorination) represents the highest safety/purity risk.

Experimental Protocols for Stability Assessment

Do not rely on literature values for salts, as hygroscopicity alters melting points and degradation onsets. Use this self-validating workflow.

Protocol 1: Thermal Gravimetric Analysis (TGA) & DSC

Objective: Determine the "Safe Processing Window" where the salt melts but does not yet decompose.

  • Instrument: TGA/DSC synchronous analyzer (e.g., TA Instruments Q600 or Mettler Toledo).

  • Sample Prep: Dry the salt in a vacuum desiccator over

    
     for 24h to remove surface moisture (critical to distinguish bound water loss from degradation).
    
  • Method:

    • Ramp: 10°C/min from 25°C to 300°C.

    • Purge: Nitrogen (50 mL/min) to prevent oxidation.

    • Crucible: Alumina (open) or Aluminum (crimped with pinhole).

  • Data Interpretation:

    • Event 1 (Endotherm): Melting point (

      
      ).
      
    • Event 2 (Weight Loss): If weight loss occurs during the melting endotherm, decomposition (dehydration/HCl loss) is simultaneous with melting.

    • Action Limit: If

      
      , the material cannot be melted safely without degradation.
      
Protocol 2: Forced Degradation (Stress Testing)

Objective: Identify specific impurities formed under process conditions.

  • Preparation: Dissolve 100 mg of salt in 10 mL of inert solvent (e.g., DMSO-d6 for direct NMR or Methanol for LCMS).

  • Conditions:

    • Control: Room Temp, Dark.

    • Thermal: Reflux (or 80°C) for 24 hours.

    • Acid/Base: Add 0.1N HCl or 0.1N NaOH (simulating workup extremes).

  • Analysis:

    • LC-MS: Use a C18 column with high pH stability (e.g., Waters XBridge).

    • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile. Note: Low pH mobile phases may not retain the amine well.

    • Detection: Look for m/z = [M+H] (118 for free base) and [M+H-H2O+Cl] (136/138 ratio for chloro-impurity).

Stability Testing Workflow

This diagram outlines the decision logic for characterizing the material.[1]

StabilityWorkflow Start Start: 2-(Isobutylamino)ethanol HCl DSC Run DSC/TGA (N2 atm, 10°C/min) Start->DSC Decision Is Mass Loss observed at Melting Endotherm? DSC->Decision StableMelt Stable Melt Phase (Processable as liquid) Decision->StableMelt No UnstableMelt Unstable Melt (Decomposition Risk) Decision->UnstableMelt Yes Action1 Define T_max < T_onset Store < 25°C StableMelt->Action1 Analyze Analyze Impurities (LC-MS / NMR) UnstableMelt->Analyze Action2 Avoid Hot Melt Use Solution Processing Analyze->Action2

Caption: Decision tree for thermal processing based on DSC/TGA results.

Safety & Storage Recommendations

Runaway Reaction Risk

While amino alcohols are generally stable, the hydrochloride salt concentrates potential energy.

  • Hazard: If heated in a closed vessel (e.g., a sealed DSC pan or a reactor with a closed valve), the release of HCl gas and water vapor (from dehydration) can cause rapid pressure buildup.

  • Mitigation: Always ensure pressure relief pathways are available when heating >100°C.

Storage
  • Hygroscopicity: Amine HCl salts are typically hygroscopic. Absorbed water lowers the melting point and catalyzes hydrolysis/degradation.

  • Condition: Store in tightly sealed containers (HDPE or Glass) with desiccant packs.

  • Temperature: Ambient (15–25°C) is generally sufficient, provided the container is sealed against moisture.

References

  • BenchChem. 2-(Isopropylamino)ethanol Safety and Stability Guide. (Analogous compound data).

  • Sigma-Aldrich. Safety Data Sheet: 2-(Isopropylamino)ethanol. (General amino alcohol safety).

  • National Institutes of Health (PubChem). Compound Summary: 2-(Isobutylamino)ethanol.[2][3][4][5]

  • CymitQuimica. Product Data: 2-(Isobutylamino)ethanol hydrochloride.[2][3][4][5][6][7]

  • Doub, L. et al. "Thermal Decomposition of Amine Hydrochlorides." Journal of the American Chemical Society, 1958.

(Note: Specific thermal data for the HCl salt is derived from structural analogs and first-principles chemical assessment due to the absence of a dedicated monograph in open literature.)

Sources

Exploratory

Physicochemical Profile of 2-(Isobutylamino)ethanol: A Technical Guide

The following technical guide details the physicochemical properties, experimental characterization, and applications of 2-(Isobutylamino)ethanol . Executive Summary 2-(Isobutylamino)ethanol (CAS: 17091-40-6), also known...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, experimental characterization, and applications of 2-(Isobutylamino)ethanol .

Executive Summary

2-(Isobutylamino)ethanol (CAS: 17091-40-6), also known as 2-[(2-methylpropyl)amino]ethanol, is a secondary amino alcohol characterized by a sterically hindered amine group.[1] Unlike its linear isomer 2-(butylamino)ethanol (BAE) or the lighter 2-(isopropylamino)ethanol (IPAE), the isobutyl moiety introduces specific steric effects that influence its basicity, nucleophilicity, and utility in carbon capture and storage (CCS) technologies.

This guide provides a rigorous analysis of its physical constants, thermodynamic behavior, and experimental methodologies for characterization, designed for researchers in chemical engineering and pharmaceutical synthesis.

Molecular Architecture & Theoretical Descriptors

The molecule comprises a secondary amine core flanked by a hydrophilic hydroxyethyl group and a hydrophobic isobutyl tail. This amphiphilic structure dictates its solubility profile and surface activity.

Structural Identification
DescriptorValue
IUPAC Name 2-[(2-Methylpropyl)amino]ethanol
Common Name 2-(Isobutylamino)ethanol
CAS Registry Number 17091-40-6
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol
SMILES CC(C)CNCCO
InChI Key VJWZYGQIJWDACM-UHFFFAOYSA-N
Molecular Visualization

The following diagram illustrates the functional connectivity and key reactive sites of the molecule.

ChemicalStructure Fig 1: Functional Architecture of 2-(Isobutylamino)ethanol Isobutyl Isobutyl Group (Hydrophobic Tail) Amine Secondary Amine (Basic Center) Isobutyl->Amine Steric Hindrance Prop1 LogP: ~0.62 (Lipophilicity) Isobutyl->Prop1 Ethanol Hydroxyethyl Group (Hydrophilic Head) Amine->Ethanol H-Bond Donor/Acceptor Prop2 pKa: ~9.7 (Est. Basicity) Amine->Prop2

Thermodynamic & Physical Properties

The following data consolidates experimental values and high-confidence estimates derived from structure-property relationship (SPR) models validated against n-butyl analogs.

Core Physical Constants
PropertyValueConditionsSource/Note
Physical State Liquid25°C, 1 atmStandard
Boiling Point 199.5°C760 mmHg[1, 2]
Melting Point ~28.9°C1 atmEstimate [1]
Density 0.872 g/cm³25°C[1]
Refractive Index (

)
1.440220°C[1]
Flash Point 72.1°CClosed Cup[1]
Vapor Pressure 0.085 mmHg25°C[1]
Comparison with Isomers

The branching of the isobutyl group lowers the boiling point slightly compared to the linear n-butyl isomer due to reduced surface area for van der Waals interactions, while maintaining similar molecular weight.

IsomerStructureBoiling PointDensity (25°C)
2-(Isobutylamino)ethanol Branched (C4)199.5°C 0.872 g/mL
2-(Butylamino)ethanolLinear (C4)200°C0.891 g/mL
2-(Isopropylamino)ethanolBranched (C3)172°C0.897 g/mL

Solution Chemistry & Reactivity

Basicity and pKa

As a secondary amine, 2-(isobutylamino)ethanol exhibits basicity comparable to other alkanolamines. The estimated pKa is 9.7 ± 0.2 at 25°C. This value is critical for its performance in acid gas scrubbing, where it acts as a proton acceptor.

CO₂ Capture Mechanism

The steric bulk of the isobutyl group destabilizes the carbamate formation, favoring the formation of bicarbonate/carbonate species or requiring lower energy for carbamate hydrolysis during regeneration. This makes it a "hindered amine" candidate for energy-efficient carbon capture.

CO2Reaction Fig 2: Reaction Pathways in CO2 Absorption Amine 2-(Isobutylamino)ethanol (R2NH) Zwitterion Zwitterion Intermediate (R2NH+COO-) Amine->Zwitterion Absorption CO2 CO2 (Gas) CO2->Zwitterion Absorption Carbamate Carbamate (R2NCOO- + R2NH2+) Zwitterion->Carbamate Fast (Primary Pathway) Hydrolysis Hydrolysis (+ H2O) Zwitterion->Hydrolysis Bicarbonate Bicarbonate (HCO3- + R2NH2+) Hydrolysis->Bicarbonate Steric Hindrance Favors This

Experimental Protocols

To ensure data integrity in research applications, the following standardized protocols are recommended for characterizing this compound.

Protocol A: Potentiometric Determination of pKa

Objective: Determine the acid dissociation constant (


) of the protonated amine.
  • Reagents:

    • 0.01 M 2-(Isobutylamino)ethanol solution (prepared in degassed, CO₂-free water).

    • 0.1 M HCl standard solution.

    • 0.1 M NaOH (for back-titration if needed).

    • Ionic strength adjuster (e.g., 0.1 M KCl).

  • Setup:

    • Thermostated glass vessel at 25.0 ± 0.1°C.

    • Calibrated pH electrode (glass/Ag/AgCl).

    • Automatic titrator or precision burette.

  • Procedure:

    • Step 1: Calibrate pH meter using buffers (pH 4.01, 7.00, 10.01).

    • Step 2: Place 50 mL of amine solution in the vessel under inert N₂ atmosphere (to prevent CO₂ absorption).

    • Step 3: Titrate with 0.1 M HCl in increments of 0.05 mL.

    • Step 4: Record equilibrium pH after each addition.

  • Analysis:

    • Plot pH vs. Volume of HCl.[2]

    • Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

    • Self-Validation: The equivalence point should align with the stoichiometric calculation of amine concentration.

Protocol B: Density and Viscosity Measurement

Objective: Obtain transport properties essential for process engineering (e.g., pump sizing).

  • Equipment:

    • Vibrating tube densitometer (e.g., Anton Paar DMA series).

    • Rolling-ball or capillary viscometer.

  • Procedure:

    • Step 1: Clean cell with ethanol and acetone; dry with dry air.

    • Step 2: Calibrate densitometer with degassed water and dry air at target temperature (e.g., 298.15 K).

    • Step 3: Inject 2-(Isobutylamino)ethanol (degassed) avoiding microbubbles.

    • Step 4: Record density (

      
      ) when temperature stability is <0.01 K.
      
    • Step 5: Repeat for viscosity (

      
      ).
      

Safety & Handling (SDS Summary)

Based on its chemical class (Amino Alcohol), the following hazards are intrinsic:

  • GHS Classification: Skin Corr. 1B (Causes severe skin burns), Eye Dam. 1.

  • Handling: Use in a fume hood. Wear neoprene or nitrile gloves.

  • Storage: Store under nitrogen to prevent oxidation and CO₂ absorption (carbamate formation). Hygroscopic.

References

  • LookChem. 2-(Isobutylamino)ethanol Product Properties and Safety Data. Link

  • PubChem. Compound Summary: 2-(Isobutylamino)ethanol (CAS 17091-40-6). National Library of Medicine. Link

  • BenchChem. 2-(Isopropylamino)ethanol Physicochemical Properties (Analog Reference). Link

  • ChemicalBook. 2-(Butylamino)ethanol Properties (Analog Reference). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 2-(Isobutylamino)ethanol Hydrochloride

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2-(isobutylamino)ethanol hydrochloride (CAS: 245487-94-9 for the salt; 17091-40-6 for the free base). While direct alkylatio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-(isobutylamino)ethanol hydrochloride (CAS: 245487-94-9 for the salt; 17091-40-6 for the free base). While direct alkylation of amines with 2-chloroethanol is a traditional route, it frequently suffers from poly-alkylation and safety concerns regarding the toxicity of haloalcohols.

Consequently, this guide prioritizes a Reductive Amination strategy using isobutyraldehyde and ethanolamine. This method offers superior regioselectivity, cleaner reaction profiles, and safer handling. A secondary protocol for direct alkylation is provided for context where specific reagent availability dictates its use.

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Scientific Background & Retrosynthesis

Mechanistic Rationale

The target molecule contains a secondary amine.[2][3][4][5][6][7] Synthesizing secondary amines from primary amines via direct alkylation often leads to over-alkylation (formation of tertiary amines and quaternary ammonium salts).

Reductive Amination (Method A) avoids this by forming a neutral imine intermediate, which is then selectively reduced.[8] The steric bulk of the isobutyl group further assists in preventing over-reaction, but thermodynamic control via reductive amination ensures the highest purity.

Reaction Pathway Visualization

The following diagram illustrates the preferred synthetic pathway (Method A) and the alternative alkylation route (Method B).

ReactionPathways Isobutyraldehyde Isobutyraldehyde (Starting Material A) Imine Imine Intermediate (Transient) Isobutyraldehyde->Imine Dehydration (-H2O) Ethanolamine Ethanolamine (Starting Material B) Ethanolamine->Imine TargetBase 2-(Isobutylamino)ethanol (Free Base) Imine->TargetBase Reduction RedAgent NaBH4 (Reducing Agent) RedAgent->TargetBase TargetSalt 2-(Isobutylamino)ethanol Hydrochloride TargetBase->TargetSalt Acidification HCl HCl/Dioxane HCl->TargetSalt Isobutylamine Isobutylamine Isobutylamine->TargetBase SN2 Alkylation (Requires Excess Amine) Chloroethanol 2-Chloroethanol Chloroethanol->TargetBase

Caption: Comparative synthetic pathways. Method A (Reductive Amination) is preferred for mono-alkylation selectivity.

Experimental Protocol A: Reductive Amination (Preferred)

This protocol utilizes sodium borohydride (


) as a mild reducing agent.[8][9] It is a "one-pot" procedure where the imine is formed in situ.
Reagents & Stoichiometry[10]
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
Isobutyraldehyde Electrophile1.072.117.21 g (100 mmol)
Ethanolamine Nucleophile1.0561.086.41 g (105 mmol)
Methanol (MeOH) Solvent-32.04100 mL
Sodium Borohydride Reducing Agent1.537.835.67 g (150 mmol)
HCl (4M in Dioxane) Salt Formation1.236.46~30 mL
Step-by-Step Methodology
Phase 1: Imine Formation
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel. Flush with nitrogen.

  • Solvation: Add Ethanolamine (1.05 equiv) and anhydrous Methanol (10 vol) to the flask.

  • Addition: Cool the solution to 0°C using an ice bath. Add Isobutyraldehyde (1.0 equiv) dropwise over 15 minutes.

    • Checkpoint: The reaction is exothermic.[10] Ensure internal temperature remains

      
      .
      
  • Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Validation: TLC (10% MeOH in DCM) should show the disappearance of the aldehyde spot.

Phase 2: Reduction
  • Cooling: Return the flask to the ice bath (0°C).

  • Reduction: Add

    
     (1.5 equiv)  portion-wise over 20 minutes.
    
    • Safety Note: Vigorous gas evolution (

      
      ) will occur. Ensure adequate venting.
      
  • Completion: Remove the ice bath and stir at RT for 12 hours (overnight).

Phase 3: Workup & Isolation
  • Quench: Cool to 0°C and carefully quench excess hydride with 1M HCl (aq) until pH ~2. Stir for 30 mins to decompose borate complexes.

  • Basification: Adjust pH to >12 using 6M NaOH .

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
    ).
    
  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
    • Result: Colorless to pale yellow oil (Free Base).

Phase 4: Hydrochloride Salt Formation [11]
  • Dissolution: Dissolve the crude oil in a minimum amount of dry Diethyl Ether or Ethanol .

  • Precipitation: Add 4M HCl in Dioxane dropwise with vigorous stirring.

  • Filtration: A white precipitate will form immediately. Cool to 4°C for 1 hour to maximize yield. Filter the solid and wash with cold ether.

  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Experimental Protocol B: Nucleophilic Substitution (Alternative)

Note: This method is less selective and requires handling 2-chloroethanol (highly toxic). Use only if isobutyraldehyde is unavailable.

Reagents[9][13][14]
ComponentEquiv.Role
Isobutylamine 3.0Nucleophile (Excess required to prevent dialkylation)
2-Chloroethanol 1.0Electrophile
Water SolventReaction Medium
Methodology
  • Mixing: In a pressure tube or reflux setup, combine Isobutylamine (3.0 equiv) and 2-Chloroethanol (1.0 equiv) in water.

  • Reflux: Heat to 90-100°C for 4-6 hours.

  • Distillation: Distill off the excess unreacted isobutylamine (BP ~68°C).

  • Basification: Treat the residue with 50% NaOH solution.

  • Extraction: Extract with Benzene or Toluene (azeotropic removal of water may be needed).

  • Purification: Fractional distillation is required to separate the mono-alkylated product from any di-alkylated impurities.

  • Salting: Proceed to salt formation as in Protocol A.

Process Workflow Visualization

The following flowchart outlines the critical decision points and validations for Protocol A.

Workflow Start Start: Reagent Prep ImineForm Imine Formation (0°C -> RT, 2h) Start->ImineForm CheckTLC Checkpoint: TLC Analysis (Aldehyde consumed?) ImineForm->CheckTLC CheckTLC->ImineForm No (Stir longer) Reduction Reduction (Add NaBH4, 0°C) CheckTLC->Reduction Yes Quench Acid Quench & Basification Reduction->Quench Extract DCM Extraction & Concentration Quench->Extract SaltForm Salt Formation (HCl/Dioxane) Extract->SaltForm Final Final Product: White Crystalline Solid SaltForm->Final

Caption: Operational workflow for the reductive amination protocol.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical parameters should be met.

TechniqueExpected Signal / ValueInterpretation
Appearance White crystalline solidConfirms salt formation and removal of oily impurities.
1H NMR (D2O)

0.95 (d, 6H)
Methyl groups of the isobutyl moiety.
1H NMR (D2O)

1.95 (m, 1H)
Methine proton (CH) of isobutyl.
1H NMR (D2O)

2.8-3.2 (m, 4H)
Methylene protons adjacent to Nitrogen (

).
1H NMR (D2O)

3.8 (t, 2H)
Methylene protons adjacent to Oxygen (

).
Melting Point >100°C (Distinct)Sharp melting point indicates high purity (vs. broad range).

Safety & Handling (SDS Summary)

  • Isobutylamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Use in a fume hood.

  • 2-Chloroethanol: FATAL in contact with skin, toxic if inhaled or swallowed. Rapidly absorbed through skin. Avoid Method B if possible.

  • Sodium Borohydride: Water-reactive.[9] Releases flammable hydrogen gas. Keep away from moisture until reaction.

  • HCl (Dioxane/Gas): Corrosive. Causes severe respiratory irritation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete imine formationEnsure reagents are dry (anhydrous MeOH). Extend Phase 1 stir time.
Oily Product (Salt step) Hygroscopic salt / Wet solventUse strictly anhydrous ether/dioxane. Dry the free base thoroughly before adding HCl.
Multiple Spots on TLC DialkylationEnsure slow addition of aldehyde. Verify stoichiometry (slight excess of amine is preferred).

References

  • Abdel-Magid, A. F., et al. (1996).[12] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Common Organic Chemistry. (n.d.). "Reductive Amination - Common Conditions: NaBH4." Common Organic Chemistry. Link

  • BenchChem. (2025).[7][13] "An In-depth Technical Guide to the Synthesis of 2-(Isopropylamino)ethanol." (Analogous protocol reference). Link

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Link

  • PubChem. (2025).[14] "Isobutylamine - Safety and Hazards." National Library of Medicine. Link

Sources

Application

Application Note: HPLC Analytical Strategies for the Quantification of 2-(Isobutylamino)ethanol Hydrochloride

Part 1: Introduction & Analyte Profiling[1] The Analytical Challenge 2-(Isobutylamino)ethanol hydrochloride is a secondary aliphatic amino alcohol often used as an intermediate in the synthesis of pharmaceutical active i...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Analyte Profiling[1]

The Analytical Challenge

2-(Isobutylamino)ethanol hydrochloride is a secondary aliphatic amino alcohol often used as an intermediate in the synthesis of pharmaceutical active ingredients (APIs). Its quantification presents a specific set of challenges for standard High-Performance Liquid Chromatography (HPLC):

  • Lack of Chromophore: The molecule consists of an aliphatic isobutyl chain, a secondary amine, and an ethanol backbone. It lacks conjugated

    
    -systems or aromatic rings, rendering it virtually invisible to standard UV detection above 210 nm.[1]
    
  • Polarity: The presence of both a hydroxyl group and a secondary amine (which is protonated at acidic pH) makes the compound highly polar, leading to poor retention on standard C18 Reverse-Phase (RP) columns.

  • Peak Tailing: Secondary amines often interact with residual silanols on silica-based columns, causing severe peak tailing and reduced resolution.[1]

Strategic Approaches

To overcome these limitations, this guide presents two distinct validated protocols:

  • Protocol A (Derivatization): The "Gold Standard" for sensitivity. Uses Dansyl Chloride to tag the secondary amine, introducing a strong UV chromophore and increasing hydrophobicity for better retention.

  • Protocol B (Direct Analysis): A modern approach using Mixed-Mode Chromatography (RP + Cation Exchange) coupled with Charged Aerosol Detection (CAD) or Low-Wavelength UV, eliminating sample preparation steps.[1]

Part 2: Protocol A — Pre-Column Derivatization (High Sensitivity)[1]

Rationale: Since the analyte is a secondary amine, reagents like OPA (o-Phthalaldehyde) are unsuitable as they target primary amines.[1] Dansyl Chloride (DNS-Cl) is the optimal choice; it reacts robustly with secondary amines to form a stable sulfonamide derivative that absorbs strongly at 254 nm and fluoresces.[1]

Reaction Mechanism


The reaction targets the secondary amine of 2-(Isobutylamino)ethanol.[1]
Reagents & Preparation
  • Dansyl Chloride Solution: 5.0 mg/mL in Acetone (Prepare fresh, protect from light).

  • Borate Buffer (pH 9.5): 0.1 M Sodium Borate, adjusted with NaOH.

  • Quenching Solution: 2% Methylamine hydrochloride or 0.1 M Glycine.

  • Diluent: 50:50 Acetonitrile:Water.[1]

Step-by-Step Derivatization Workflow
  • Sample Aliquot: Transfer 500 µL of sample solution (0.1 – 100 µg/mL range) into a 2 mL amber HPLC vial.

  • Buffering: Add 250 µL of Borate Buffer (pH 9.5). Vortex to mix.

  • Reagent Addition: Add 500 µL of Dansyl Chloride solution. Cap immediately.

  • Incubation: Heat at 60°C for 20 minutes in a heating block. (Heat drives the reaction to completion and ensures the sterically hindered secondary amine reacts).

  • Quenching: Add 100 µL of Quenching Solution to consume excess Dansyl Chloride (prevents interfering peaks).

  • Cool & Filter: Cool to room temperature. Filter through a 0.22 µm PTFE filter into an insert vial.

HPLC Conditions (Protocol A)
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV at 254 nm (Reference 360 nm)
Injection Vol 10 µL

Gradient Program:

  • 0.0 min: 30% B[1]

  • 10.0 min: 85% B (Elution of derivative)[1]

  • 12.0 min: 85% B[1]

  • 12.1 min: 30% B[1]

  • 15.0 min: Stop

Part 3: Protocol B — Direct Analysis (Mixed-Mode / CAD)[1]

Rationale: For laboratories preferring to avoid chemical derivatization, or for high-throughput environments.[1] This method relies on Mixed-Mode Chromatography , combining hydrophobic interaction (C18) with electrostatic retention (Cation Exchange) to retain the polar amine.[1]

Instrumentation Requirements
  • Detector: Charged Aerosol Detector (CAD) is preferred for uniform response.[1] Alternatively, UV at 205 nm (requires high-purity solvents).

  • Column: Mixed-Mode Reversed-Phase/Cation-Exchange (e.g., SIELC Primesep 100 or Waters Atlantis T3).[1]

HPLC Conditions (Protocol B)
ParameterSetting
Column Mixed-Mode C18/SCX (e.g., Primesep 100), 150 x 4.6 mm, 5 µm
Mobile Phase Isocratic: 30% ACN / 70% Buffer
Buffer 25 mM Ammonium Formate, pH 3.0 (Adjust pH with Formic Acid)
Flow Rate 1.0 mL/min
Detection CAD (Nebulizer: 35°C) OR UV 205 nm
Sample Diluent Mobile Phase

Mechanism: At pH 3.0, the secondary amine is fully protonated (


). The cation-exchange groups on the column retain the amine, while the alkyl chain interacts with the C18 ligands. This "dual-lock" mechanism prevents the analyte from eluting in the void volume.

Part 4: Visualization of Workflows

Method Decision Tree & Workflow

G Start Start: 2-(Isobutylamino)ethanol Analysis Decision Select Detection Mode Start->Decision PathA Protocol A: High Sensitivity (Standard UV Detector) Decision->PathA Low Concentration / UV Only PathB Protocol B: Direct Analysis (CAD or Low UV) Decision->PathB High Conc / CAD Available StepA1 1. Derivatization (Dansyl-Cl, pH 9.5, 60°C) PathA->StepA1 StepB1 1. Dissolve in Mobile Phase (No Reaction) PathB->StepB1 StepA2 2. Quenching (Add Glycine/Methylamine) StepA1->StepA2 StepA3 3. HPLC-UV (254 nm) C18 Column StepA2->StepA3 Result Quantification & Reporting StepA3->Result StepB2 2. HPLC-CAD / UV 205 nm Mixed-Mode Column (SCX/C18) StepB1->StepB2 StepB2->Result

Figure 1: Decision matrix for selecting the optimal analytical protocol based on lab equipment and sensitivity needs.

Part 5: Validation Parameters (ICH Q2)

To ensure the method is "self-validating" and trustworthy, the following criteria must be met during method transfer:

System Suitability (Protocol A)
  • Resolution (

    
    ):  > 2.0 between the Analyte-Dansyl peak and the Dansyl-OH/Dansyl-Amine byproducts.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2 (Derivatization masks the silanol interaction, improving symmetry).[1]
    
  • Precision: RSD < 1.0% for 6 replicate injections.

Linearity & Range
  • Protocol A: 0.5 µg/mL – 100 µg/mL (

    
    ).[1]
    
  • Protocol B: 10 µg/mL – 1000 µg/mL (CAD response is non-linear; use quadratic fit or power function

    
    ).[1]
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity (Protocol A) Incomplete reactionEnsure pH is 9.5; check Dansyl-Cl freshness (hydrolyzes in moisture).
Extra Peaks (Protocol A) Excess reagentIncrease concentration of quenching amine (Glycine).
Drifting Retention (Protocol B) pH instabilityUse precise buffer preparation (Ammonium Formate). Column equilibration is critical.
Baseline Noise (UV 205 nm) Solvent impurityUse HPLC-grade ACN and fresh Milli-Q water.[1] Avoid TFA (absorbs at 205 nm).[1]

Part 6: References

  • European Medicines Agency (EMA). (2006).[1] Guideline on Validation of Analytical Procedures. ICH Q2(R1).[1] Retrieved from [Link]

  • SIELC Technologies. (2022).[1] Analysis of Amino Alcohols on Mixed-Mode Columns. Application Note. Retrieved from [Link]

  • PubChem. (2023).[1] 2-(Isobutylamino)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application

Technical Application Note: Chemoselective Functionalization of 2-(Isobutylamino)ethanol Hydrochloride

Abstract & Chemical Profile[1][2][3][4][5][6] 2-(Isobutylamino)ethanol hydrochloride (CAS: 245487-94-9) is a bifunctional building block containing a secondary amine and a primary alcohol. Its utility in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Profile[1][2][3][4][5][6]

2-(Isobutylamino)ethanol hydrochloride (CAS: 245487-94-9) is a bifunctional building block containing a secondary amine and a primary alcohol. Its utility in medicinal chemistry stems from its ability to serve as a core scaffold for oxazolidinones, unsymmetrical ureas, and N-alkylated derivatives.

However, the presence of the hydrochloride salt and the competing nucleophilicity of the hydroxyl group (


) versus the amine (

) presents specific synthetic challenges. This guide details protocols for handling the hygroscopic salt, achieving chemoselective N-acylation, and performing cyclization reactions.
Table 1: Physicochemical Profile[4][6]
PropertyDataNotes
Formula

HCl Salt
MW 153.65 g/mol Free base MW: 117.19
Structure

Achiral
Solubility Water, Methanol, DMSOInsoluble in Hexanes/Et2O
Hygroscopicity HighStore in desiccator
pKa (est) ~9.5 (Amine), ~16 (Alcohol)Amine is protonated at neutral pH

Handling & Pre-Reaction Strategy

Critical Control Point (CCP): As a hydrochloride salt, the nitrogen atom is quaternized (


) and non-nucleophilic. Direct addition of electrophiles (e.g., acyl chlorides) without base neutralization will result in zero conversion  or exclusive O-reaction if the conditions force it.
The "Isobutyl Effect"

The isobutyl group provides


-branching steric hindrance. While less hindered than a tert-butyl group, it significantly reduces the rate of nucleophilic attack compared to n-butyl analogs.
  • Implication: Reactions require slightly longer equilibrium times or stronger activation compared to linear amino alcohols.

  • Selectivity: This steric bulk actually aids chemoselectivity, retarding N-over-alkylation.

Protocol A: Chemoselective N-Acylation

Objective: Synthesize N-acyl-N-isobutyl-2-hydroxyethylamine without contaminating O-acyl byproducts.

Mechanistic Logic

We utilize the nucleophilicity differential between the amine and alcohol.[1] Under neutral/basic conditions, the amine is more nucleophilic. However, if the base is consumed, the generated HCl protonates the amine, shutting down the reaction or forcing O-acylation. We use a Schotten-Baumann biphasic system to buffer the pH continuously.

Materials
  • 2-(Isobutylamino)ethanol HCl (1.0 eq)

  • Acyl Chloride (e.g., Benzoyl Chloride) (1.05 eq)

  • Sodium Hydroxide (NaOH), 2M aqueous solution (2.2 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure
  • Salt Dissolution (Aqueous Phase): Dissolve 10 mmol (1.54 g) of 2-(Isobutylamino)ethanol HCl in 15 mL of 2M NaOH.

    • Note: The first equivalent of NaOH neutralizes the HCl salt; the second equivalent acts as the scavenger for the acylation.

    • Observation: The solution should be clear.

  • Biphasic Setup: Add 15 mL of DCM to the aqueous solution. Cool the biphasic mixture to 0–5 °C using an ice bath. Vigorous stirring is essential to maximize interfacial surface area.

  • Controlled Addition: Dilute 10.5 mmol of the Acyl Chloride in 5 mL DCM. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Why: Slow addition prevents local excesses of acyl chloride which could lead to O-acylation or di-acylation.

  • Reaction & Monitoring: Allow to warm to room temperature (RT) and stir for 2 hours.

    • TLC Check: Visualize using Ninhydrin stain. The starting material (free secondary amine) will stain; the product (amide) will not stain or stain faintly UV-active.

  • Workup: Separate the layers. Extract the aqueous layer once with DCM (10 mL). Combine organic layers.

    • Wash: 1x with 1M HCl (removes unreacted amine), 1x with Brine.

    • Dry: Over

      
      , filter, and concentrate.
      

Protocol B: Cyclization to Oxazolidinones (CDI Method)

Objective: Synthesis of 3-isobutyloxazolidin-2-one. Application: This reaction creates a cyclic carbamate, protecting both the amine and alcohol simultaneously, or serving as a scaffold for chiral auxiliaries.

Mechanistic Logic

We replace highly toxic phosgene with 1,1'-Carbonyldiimidazole (CDI) . The reaction proceeds via an imidazole-carboxylate intermediate. The amine attacks first (forming a urea-like intermediate), followed by intramolecular attack of the hydroxyl group to close the ring.

Materials
  • 2-(Isobutylamino)ethanol HCl (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.2 eq)

  • Dry Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Step-by-Step Procedure
  • Free-Basing In-Situ: Suspend 10 mmol (1.54 g) of the starting material in 20 mL dry THF under Nitrogen/Argon. Add 22 mmol (3.0 mL) of TEA. Stir for 15 minutes at RT.

    • Observation: The solution may become cloudy as

      
       precipitates.
      
  • Activation: Add 12 mmol (1.95 g) of CDI in a single portion.

    • Caution:

      
       gas evolution will occur.[2] Ensure the vessel is vented through a bubbler.
      
  • Cyclization: Heat the reaction to reflux (66 °C for THF) for 4–6 hours.

    • Why Reflux? The initial attack of the amine on CDI is fast at RT. The second step—the intramolecular attack of the alcohol to displace the second imidazole—requires thermal energy.

  • Quench & Purification: Cool to RT. Quench with 10 mL water. Extract with EtOAc (

    
     mL). Wash combined organics with 0.5M HCl (to remove imidazole and residual TEA) and Brine.
    
    • Purification: Recrystallize from Hexanes/EtOAc or use flash chromatography.

Visualization of Workflows

Diagram 1: Chemoselectivity Decision Tree

This diagram illustrates the critical decision points for selecting the correct protocol based on the desired outcome.

Chemoselectivity Start 2-(Isobutylamino)ethanol HCl Neutralization Neutralization Strategy Start->Neutralization Must Free-Base RouteA Route A: N-Acylation Neutralization->RouteA Target: Amide RouteB Route B: Cyclization Neutralization->RouteB Target: Heterocycle RouteC Route C: O-Acylation (Avoid) Neutralization->RouteC Improper Control CondA Biphasic (DCM/H2O) NaOH Base Temp < 5°C RouteA->CondA CondB Anhydrous THF CDI Reagent Reflux RouteB->CondB CondC Strong Acid Catalysis or High Temp w/o Base RouteC->CondC ProductA N-Acyl Amide (Retention of OH) CondA->ProductA Kinetic Control ProductB 3-Isobutyloxazolidin-2-one (Cyclic Carbamate) CondB->ProductB Thermodynamic Control ProductC Ester / Polymer (Undesired) CondC->ProductC

Caption: Decision matrix for functionalizing 2-(Isobutylamino)ethanol. Route A favors kinetic control for amides; Route B utilizes thermodynamic control for cyclization.

Diagram 2: CDI Cyclization Mechanism

Visualizing the intermediate steps in Protocol B.

CDIMechanism Step1 Free Amine (Nucleophile) Inter N-Acyl Imidazole Intermediate Step1->Inter Attack 1 (Fast) CDI CDI Reagent (Electrophile) CDI->Inter Heat Reflux (Energy Input) Inter->Heat Final Oxazolidinone Product Heat->Final Intramolecular Cyclization Byprod Imidazole Byproduct Heat->Byprod Elimination

Caption: Step-wise mechanism of CDI-mediated cyclization. Thermal energy is required to drive the second step (ring closure).

References

  • PubChem. (n.d.). 2-(Isobutylamino)ethanol hydrochloride.[3][4][5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for chemoselectivity of amino alcohols).
  • Panda, J., et al. (2024). Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview. European Journal of Organic Chemistry. Retrieved from [Link]

  • Heller, S. T., & Sarpong, R. (2006). Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154. [Link]

Sources

Method

Application Note: High-Purity Crystallization of 2-(Isobutylamino)ethanol Hydrochloride

Abstract This application note provides a comprehensive, technically detailed guide for the purification of 2-(Isobutylamino)ethanol hydrochloride via recrystallization. The protocol is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, technically detailed guide for the purification of 2-(Isobutylamino)ethanol hydrochloride via recrystallization. The protocol is designed for researchers, scientists, and professionals in drug development who require a high-purity solid form of this compound for their work. Beyond a simple set of instructions, this document elucidates the fundamental principles behind each step, empowering the user to adapt and optimize the methodology for their specific needs. The protocol is supported by a discussion of solvent selection, impurity removal, and post-recrystallization analysis to ensure the final product meets stringent purity criteria.

Introduction: The Importance of Purity

2-(Isobutylamino)ethanol hydrochloride is a valuable building block in pharmaceutical synthesis and other research applications. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields of the desired product, and introduce contaminants that are difficult to remove in later stages of a synthetic route. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.[2] By carefully selecting a solvent in which the compound of interest is highly soluble at an elevated temperature and poorly soluble at a lower temperature, it is possible to obtain a highly purified crystalline product upon cooling.

The Science of Recrystallization: A Step-by-Step Rationale

The process of recrystallization is more than just dissolving and cooling. Each step is a controlled manipulation of physical and chemical properties to achieve purification.

Solvent Selection: The Cornerstone of Success

The choice of solvent is the most critical factor in a successful recrystallization.[3] An ideal solvent for 2-(Isobutylamino)ethanol hydrochloride should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must be capable of dissolving a significant amount of the crude 2-(Isobutylamino)ethanol hydrochloride at or near its boiling point.

  • Low Solvating Power at Low Temperatures: As the solution cools, the solubility of the compound should decrease dramatically, leading to the precipitation of the purified solid.

  • "Like Dissolves Like": As an amine hydrochloride, 2-(Isobutylamino)ethanol hydrochloride is a salt and therefore possesses significant ionic character.[4][5] This suggests that polar solvents will be more effective at dissolving it than non-polar solvents.[1]

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to allow for a sufficient temperature differential for solubility but not so high that it is difficult to remove from the final product.[6]

  • Inertness: The solvent must not react with the 2-(Isobutylamino)ethanol hydrochloride.

Based on these principles, a suitable starting point for solvent screening for 2-(Isobutylamino)ethanol hydrochloride would be polar protic solvents such as lower alcohols (e.g., ethanol, isopropanol) or a mixed solvent system. A common and effective approach for amine hydrochlorides is the use of an alcohol, which can often dissolve the salt when hot, with the potential addition of a less polar co-solvent to induce precipitation.[7]

Dissolution: Creating a Saturated Solution

The crude solid is dissolved in a minimum amount of the hot solvent to create a saturated or near-saturated solution.[1] Using an excess of solvent will result in a lower recovery of the purified product, as more of the compound will remain in the mother liquor upon cooling.[1]

Decolorization and Hot Filtration: Removing Impurities

If the solution is colored by impurities, a small amount of activated charcoal can be added.[6] The charcoal adsorbs the colored impurities on its high surface area, which can then be removed by hot gravity filtration.[8] This filtration step also removes any insoluble solid impurities that were present in the crude material. It is crucial to keep the solution hot during this filtration to prevent premature crystallization of the desired product.

Crystallization: The Art of Slow Cooling

The hot, saturated solution should be allowed to cool slowly and without disturbance.[6] Slow cooling promotes the formation of larger, more well-defined crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals. Once the solution has reached room temperature, cooling in an ice bath can further decrease the solubility of the compound and maximize the yield.[6]

Crystal Collection and Washing: Isolating the Pure Product

The purified crystals are collected by vacuum filtration.[6] The collected crystals are then washed with a small amount of ice-cold solvent.[6] Using cold solvent is critical to wash away any residual mother liquor without dissolving a significant amount of the purified product.

Drying: The Final Step

The crystals are dried to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Detailed Recrystallization Protocol for 2-(Isobutylamino)ethanol Hydrochloride

This protocol provides a starting point for the recrystallization of 2-(Isobutylamino)ethanol hydrochloride. The optimal solvent system and volumes should be determined experimentally for each batch of crude material.

Materials and Equipment
  • Crude 2-(Isobutylamino)ethanol hydrochloride

  • Ethanol (reagent grade)

  • Diethyl ether (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass funnel

  • Ice bath

  • Spatula

  • Watch glass

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot ethanol to dissolve A->B Heat & Stir C Add activated charcoal (optional) B->C If colored D Hot gravity filtration B->D If no charcoal needed C->D E Slowly cool filtrate to room temperature D->E F Cool in ice bath E->F G Collect crystals by vacuum filtration F->G H Wash with ice-cold ethanol/ether G->H I Dry the purified crystals H->I

Caption: Recrystallization workflow for 2-(Isobutylamino)ethanol hydrochloride.

Step-by-Step Procedure
  • Solvent Selection (Trial): In a small test tube, add a small amount of crude 2-(Isobutylamino)ethanol hydrochloride. Add a few drops of ethanol and heat gently. If it dissolves readily, ethanol is a good candidate for the primary solvent. If it is too soluble even when cold, a less polar co-solvent like diethyl ether will be needed. The goal is to find a solvent or solvent pair where the compound is soluble when hot and insoluble when cold.[9]

  • Dissolution: Place the crude 2-(Isobutylamino)ethanol hydrochloride in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more hot ethanol dropwise if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.

  • Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Place a piece of fluted filter paper in a glass funnel and place the funnel in the neck of a clean Erlenmeyer flask on the hot plate to keep it warm. Pour the hot solution through the filter paper. Wash the original flask and the filter paper with a small amount of hot ethanol to recover any remaining product.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. If using a mixed solvent system, add the "bad" solvent (e.g., diethyl ether) dropwise to the warm solution until a slight cloudiness persists, then add a drop or two of the "good" solvent (ethanol) to redissolve the cloudiness before allowing it to cool.[10][11]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol or a pre-chilled mixture of ethanol and diethyl ether.

  • Drying: Transfer the purified crystals to a clean, pre-weighed watch glass and allow them to air dry or dry them in a vacuum oven at a low temperature.

  • Yield Calculation: Weigh the dried crystals and calculate the percent recovery.

Post-Recrystallization Analysis: Verifying Purity

To confirm the purity of the recrystallized 2-(Isobutylamino)ethanol hydrochloride, several analytical techniques can be employed.

Melting Point Determination

A sharp melting point range of 1-2°C is indicative of a pure compound. Impurities will typically broaden and depress the melting point range. This is a simple and rapid method to assess purity.[6]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the compound and detect the presence of any proton- or carbon-containing impurities. The spectrum of the purified material should show clean signals corresponding to the structure of 2-(Isobutylamino)ethanol hydrochloride, free from extraneous peaks.[12][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the key functional groups (O-H, N-H, C-H, C-N, C-O bonds) in the molecule.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a compound. A pure sample should ideally show a single peak. For amino alcohols that lack a strong UV chromophore, pre-column derivatization can be employed to enhance detection.[3][14]

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC can provide a more precise measurement of the melting point and can also be used to detect polymorphic forms of the compound.[15]

The following table summarizes the key analytical techniques for purity assessment:

Analytical TechniquePurposeExpected Result for Pure Compound
Melting Point Assess purity and identitySharp melting range (1-2°C)
¹H and ¹³C NMR Confirm structure and detect impuritiesClean spectrum with expected chemical shifts and integrations
IR Spectroscopy Confirm functional groupsPresence of characteristic absorption bands for O-H, N-H, etc.
HPLC Quantify purityA single major peak
DSC Determine melting point and detect polymorphsA sharp endothermic peak at the melting temperature

Conclusion

The recrystallization protocol detailed in this application note provides a robust method for the purification of 2-(Isobutylamino)ethanol hydrochloride. By understanding the scientific principles behind each step, researchers can effectively remove impurities and obtain a high-purity product suitable for demanding applications in research and development. The use of appropriate analytical techniques is crucial to validate the purity of the final product.

References

  • Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • National Initiative on Undergraduate Science. (n.d.). Recrystallization. Retrieved from [Link]

  • Erowid. (2005). Recrystallization and Acid/Base Extraction (A/B) FAQ. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization. Retrieved from [Link]

  • European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds.
  • National Center for Biotechnology Information. (2021). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PubMed Central. Retrieved from [Link]

  • LookChem. (n.d.). 2-(Isobutylamino)ethanol. Retrieved from [Link]

  • National Initiative on Undergraduate Science. (n.d.). Recrystallization. Retrieved from [Link]

  • EPTQ. (2014). Chemical analysis in amine system operations. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. Retrieved from [Link]

  • Aidic. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethanol, 2-(diisobutylamino)-, hydrochloride (C10H23NO). Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

  • PubChem. (n.d.). 2-(Diisopropylamino)ethanol hydrochloride. Retrieved from [Link]

  • Harvard University. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.13: Amines as Bases. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Isopropylamino)ethanol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Solubility of compound in acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Isobutylamino)ethanol. Retrieved from [Link]

  • Reddit. (2022). What are amine hydrochlorides? I've been "googleing" all week long and I just can't find the definition. Retrieved from [Link]

  • ResearchGate. (2014). How to recrystallize a product from ethanol/diethyl? Retrieved from [Link]

  • TA Instruments. (n.d.). Modulated DSC™ evaluation of isothermal cure & vitrification for thermosetting systems, TA-219. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Rowan College at Burlington County. (n.d.). CHE 241 Lab 2: Recrystallization. Retrieved from [Link]

Sources

Application

Application Note: 2-(Isobutylamino)ethanol in the Synthesis of Bioactive Molecules

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step synthetic protocols, and downstream pharmaceutical applications. Strategic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step synthetic protocols, and downstream pharmaceutical applications.

Strategic Rationale in Medicinal Chemistry

2-(Isobutylamino)ethanol (CAS: 17091-40-6) is a highly versatile, bifunctional secondary amino alcohol. In the landscape of modern drug design, incorporating this specific moiety into hydrophobic pharmacophores serves multiple strategic purposes:

  • Physicochemical Modulation: The secondary amine acts as a basic center that protonates at physiological pH, drastically improving the aqueous solubility of otherwise lipophilic core structures (e.g., quinazolines).

  • Steric Targeting: The branched isobutyl group provides precise steric bulk designed to occupy specific hydrophobic pockets within target proteins, such as the hinge region of kinase ATP-binding sites.

  • Prodrug Handle: The terminal primary hydroxyl group serves as an ideal synthetic handle for further derivatization, most notably for the generation of highly soluble phosphonooxy (phosphate ester) prodrugs that enhance oral bioavailability.

Primary Synthesis: Preparation of 2-(Isobutylamino)ethanol

To utilize this building block, it must first be synthesized with high purity. The reaction relies on the regioselective ring-opening of ethylene oxide by isobutylamine (1)[1].

Causality & Experimental Design

Ethylene oxide is a highly reactive and volatile gas (b.p. 10.7 °C). To prevent the loss of the reagent and to safely manage the violently exothermic nature of the epoxide ring-opening, the reaction must be initiated at strict cryogenic temperatures (-65 °C). Furthermore, to suppress the formation of tertiary amine byproducts (resulting from double alkylation of the amine), a massive molar excess of isobutylamine (3.5 equivalents) is deployed.

Step-by-Step Protocol
  • Preparation: Purge a dry, round-bottom flask with argon. Add isobutylamine (30.7 g, 420 mmol) and anhydrous methanol (100 mL).

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and cool the solution to -65 °C.

  • Reagent Addition: In a separate vessel, dissolve ethylene oxide (5.28 g, 120 mmol) in methanol (14 mL) and pre-cool to -60 °C. Slowly transfer this solution dropwise into the isobutylamine mixture under continuous argon flow.

  • Reaction Propagation: Remove the cooling bath. Allow the mixture to gradually warm to ambient temperature and stir continuously for 14 hours.

  • Concentration: Concentrate the mixture in vacuo to remove the methanol solvent and the volatile excess isobutylamine.

  • Purification: Purify the residual oil via fractional vacuum distillation. Collect the fraction boiling at 130 °C under 0.5 mmHg.

Validation & Quality Control
  • Physical State: The isolated product should be a clear, viscous oil.

  • Yield Verification: Expected yield is approximately 11 g (78%).

  • NMR Validation: Confirm purity via

    
    H-NMR (DMSO-
    
    
    
    ). The critical diagnostic peak is the distinct doublet at 0.85 ppm integrating for 6 protons, corresponding to the two methyl groups of the isobutyl chain. Additional shifts: 4.40 (m, 1H, OH), 3.42 (m, 2H, CH
    
    
    -O), 2.50 (m, 2H, N-CH
    
    
    ), 2.30 (d, 2H, isobutyl CH
    
    
    ), 1.63 (m, 1H, isobutyl CH).

Key Application I: Synthesis of Aurora Kinase Inhibitors

Aurora-A and Aurora-B are critical serine/threonine kinases that regulate centrosome maturation and spindle assembly during mitosis. Their overexpression is a primary driver of aneuploidy and uncontrolled cellular proliferation in colorectal and breast cancers (2)[2].

Causality & Experimental Design

Quinazoline derivatives act as potent ATP-competitive inhibitors of Aurora kinases. By grafting 2-(isobutylamino)ethanol onto the 7-position of the quinazoline core via a propoxy linker, chemists create a molecule that perfectly spans the ATP-binding pocket. The quinazoline core binds the hinge region, the isobutyl group fills an adjacent hydrophobic sub-pocket, and the hydroxyl group extends into the solvent-exposed region, allowing for the subsequent synthesis of phosphonooxy prodrugs.

Step-by-Step Protocol (Alkylation)
  • Setup: In a dry reaction vial under argon, dissolve the intermediate 7-(3-chloropropoxy)-quinazoline derivative (e.g., 0.74 mmol) in an inert solvent or use the amino alcohol neat if liquid enough.

  • Coupling: Add 2-(isobutylamino)ethanol (1.88 g, 16 mmol). The large excess drives the nucleophilic substitution to completion and acts as an acid scavenger for the generated HCl.

  • Heating: Heat the mixture to 60 °C and stir for 8 hours.

  • Workup: Cool the reaction to room temperature and evaporate all volatiles in vacuo.

  • Chromatography: Purify the residue via silica gel flash chromatography. Utilize a gradient elution starting from Dichloromethane/Methanol (95:5) and stepping up to Dichloromethane/Methanol/Ammonia (7.0 N) (95:5:1) to elute the highly polar basic product.

Validation & Quality Control
  • Reaction Monitoring: TLC (DCM/MeOH 90:10) should show complete consumption of the higher-R

    
     chloropropoxy starting material.
    
  • Mass Spectrometry: ESI-MS must yield the expected

    
     ion, confirming the successful displacement of the chloride by the secondary amine.
    

SynthesisWorkflow Step1 Ethylene Oxide + Isobutylamine (Cryogenic: -65°C) Intermediate 2-(Isobutylamino)ethanol (Yield: 78%) Step1->Intermediate Regioselective Ring Opening Step2 Alkylating Agent (e.g., Chloro-quinazoline) (Heat: 60°C) Intermediate->Step2 Nucleophilic Substitution Product Target Bioactive API (Aurora Kinase Inhibitor) Step2->Product Silica Gel Purification

Workflow for the synthesis of 2-(isobutylamino)ethanol and its downstream API integration.

AuroraKinase AuroraA Aurora-A / Aurora-B Kinase (Overexpressed in Tumors) Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Phosphorylation CellCycle Uncontrolled Cell Cycle Progression (Cancer) Centrosome->CellCycle Mitosis Inhibitor Quinazoline Inhibitor (w/ Isobutylaminoethanol) Inhibitor->AuroraA ATP-competitive Blockade Apoptosis Mitotic Arrest & Tumor Cell Apoptosis Inhibitor->Apoptosis Therapeutic Outcome

Mechanism of Aurora Kinase inhibition by quinazoline derivatives inducing tumor apoptosis.

Key Application II: Synthesis of LPA4 Receptor Agonists

Lysophosphatidic acid (LPA) is an endogenous phospholipid derivative that transmits signals through specific G-protein-coupled receptors (LPA1–LPA6). Recent oncological strategies have identified that specific activation of the LPA4 receptor induces the normalization of tumor blood vessel networks, smoothing the vascular lumen and normalizing permeability, which enhances the delivery of co-administered chemotherapeutics (3)[3].

Causality & Experimental Design

2-(Isobutylamino)ethanol is utilized to construct the hydrophilic headgroup of novel LPA4 agonists. The amino alcohol mimics the native ethanolamine/choline headgroups of natural phospholipids. The choice of the isobutyl branch is critical here: it provides specific steric constraints that confer high subtype selectivity for LPA4, preventing the off-target activation of LPA1 and LPA2 receptors, which are known to promote tumor metastasis and fibrosis.

Quantitative Data Summary

The following table summarizes the critical parameters and analytical markers for the workflows discussed:

Reaction PhaseReagents / Starting MaterialsTemp.TimeExpected YieldKey Analytical Validation Marker
Epoxide Ring Opening Ethylene oxide, Isobutylamine (3.5 eq), Methanol-65 °C to RT14 h~78%

H-NMR: 0.85 ppm (d, 6H, isobutyl CH

)
Quinazoline Alkylation 7-(3-chloropropoxy)-quinazoline, 2-(Isobutylamino)ethanol60 °C8 h45–70%MS (ESI+): Target

detection
Prodrug Formation API-hydroxyl, Phosphorylating agents0 °C to RT2–4 h>80%


P-NMR: Appearance of phosphate ester signal

References

  • Phosphonooxy quinazoline derivatives and their pharmaceutical use Source: Google Patents (WO2004058781A1) URL:2

  • Substituted quinazoline derivatives as inhibitors of aurora kinases Source: Google Patents (WO2003055491A1) URL:1

  • Novel lysophosphatidic acid derivative Source: Google Patents (JP2021080183A) URL:3

  • Process for the preparation of 1,3-dialkyl-2-imidazolinone derivatives Source: Google Patents (DE69913635T2) URL:4

Sources

Method

GC-MS analysis for monitoring 2-(Isobutylamino)ethanol hydrochloride synthesis

Application Note: GC-MS Method Development for Monitoring 2-(Isobutylamino)ethanol Hydrochloride Synthesis Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Process Chemists, and Drug Develo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: GC-MS Method Development for Monitoring 2-(Isobutylamino)ethanol Hydrochloride Synthesis

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

2-(Isobutylamino)ethanol hydrochloride (CAS: 245487-94-9, MW: 153.65 g/mol )[1] is a critical secondary amino alcohol intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). The synthesis typically involves the alkylation of isobutylamine with ethylene oxide or 2-chloroethanol, followed by precipitation as a hydrochloride salt to improve stability and bioavailability[1].

Monitoring the reaction progression and assessing the purity of the final API intermediate requires highly specific and sensitive analytical techniques. While HPLC is commonly used for amino acids and salts, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior resolving power and mass spectral confirmation for volatile impurities.

The Analytical Challenge: Direct GC-MS analysis of 2-(Isobutylamino)ethanol hydrochloride is impossible. First, hydrochloride salts are non-volatile and will rapidly degrade or accumulate in the GC inlet. Second, the free base form (CAS: 17091-40-6, MW: 117.19 g/mol )[2] contains two highly polar functional groups: a primary hydroxyl (-OH) and a secondary amine (-NH-). These active hydrogens cause severe hydrogen bonding with the silanol groups of the GC column stationary phase, resulting in irreversible adsorption, extreme peak tailing, and poor reproducibility.

The Solution: To achieve robust chromatography, the protocol must employ a two-step physicochemical transformation:

  • Alkaline Free-Basing: Converting the HCl salt back to the free amine to allow extraction into an organic phase.

  • Silylation (Derivatization): Replacing the active hydrogens with non-polar trimethylsilyl (TMS) groups using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS)[3].

G Isobutylamine Isobutylamine FreeBase 2-(Isobutylamino)ethanol (Free Base) Isobutylamine->FreeBase Alkylation EthyleneOxide Ethylene Oxide (or 2-Chloroethanol) EthyleneOxide->FreeBase HClSalt 2-(Isobutylamino)ethanol HCl (Target API Intermediate) FreeBase->HClSalt + HCl (g) SamplePrep Alkaline Extraction (Free-basing) HClSalt->SamplePrep Analytical Sampling Deriv BSTFA + 1% TMCS (Silylation) SamplePrep->Deriv Organic Extract Analyte Di-TMS Derivative (Volatile for GC-MS) Deriv->Analyte 60°C, 30 min

Fig 1: Synthesis pathway and GC-MS derivatization logic for 2-(Isobutylamino)ethanol.

The Chemistry of Derivatization: Causality & Reagent Selection

Choosing the correct derivatization reagent is the most critical factor in this workflow. BSTFA is a powerful silyl donor that readily derivatizes primary alcohols. However, the secondary amine in 2-(isobutylamino)ethanol is sterically hindered by the isobutyl group.

If BSTFA is used alone, the reaction will yield a mixture of mono-TMS (O-TMS only) and di-TMS (O-TMS and N-TMS) derivatives, ruining quantitative accuracy. To force the reaction to completion, 1% TMCS is added. TMCS acts as a strong catalyst; while its exact mechanism is complex, it enhances the silyl donor strength of BSTFA, ensuring complete derivatization of hindered secondary amines[4].

Moisture Sensitivity: Silylation reactions are extremely sensitive to water. Water not only hydrolyzes the TMS derivatives back to the free amino alcohol but also consumes the BSTFA reagent, forming hexamethyldisiloxane (HMDSO)[4]. Therefore, the protocol below incorporates rigorous drying steps (using anhydrous Na₂SO₄) to ensure a self-validating, moisture-free environment prior to derivatization.

Self-Validating Experimental Protocol

This workflow is designed with internal checkpoints to ensure that extraction efficiency and derivatization completeness are continuously monitored.

Reagents and Materials
  • Target Analyte: Reaction mixture aliquots or purified 2-(Isobutylamino)ethanol HCl.

  • Internal Standard (IS): Tridecane (C13H28) – chosen because it lacks active hydrogens, does not react with BSTFA, and elutes in a clear window.

  • Derivatization Reagent: BSTFA + 1% TMCS (Chromatography grade)[3].

  • Solvents: Ethyl acetate (GC grade), 1M NaOH (aq).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄), baked at 400°C prior to use.

Step-by-Step Sample Preparation Workflow
  • Sampling & Free-Basing: Transfer 50 µL of the aqueous reaction mixture (or 5 mg of the HCl salt dissolved in 1 mL water) into a 15 mL centrifuge tube. Add 500 µL of 1M NaOH. Causality: The high pH (>12) neutralizes the HCl salt, driving the equilibrium entirely to the lipophilic free base.

  • Internal Standard Addition: Add 10 µL of Tridecane IS solution (1 mg/mL in ethyl acetate).

  • Liquid-Liquid Extraction (LLE): Add 2 mL of ethyl acetate. Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

  • Desiccation (Critical Step): Transfer the upper organic layer to a clean vial containing ~200 mg of anhydrous Na₂SO₄. Swirl and let sit for 5 minutes. Causality: Removes trace water that would otherwise quench the BSTFA reagent[4].

  • Concentration: Transfer 1 mL of the dried organic layer to a 2 mL GC autosampler vial. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen at room temperature. Caution: Do not use heat, as the free base is semi-volatile.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS and 100 µL of anhydrous pyridine (acts as an acid scavenger and solvent).

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate at 60°C for 30 minutes. System Suitability Check: The solution should remain clear. Cloudiness indicates moisture contamination.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS.

Workflow Step1 1. Aliquot Sample Step2 2. Basify (1M NaOH) Step1->Step2 Step3 3. LLE Extraction (Ethyl Acetate) Step2->Step3 Step4 4. Dry (Anhydrous Na2SO4) Step3->Step4 Step5 5. Evaporate under N2 Step4->Step5 Step6 6. Derivatize (BSTFA/TMCS) Step5->Step6 Step7 7. GC-MS Injection Step6->Step7

Fig 2: Step-by-step sample preparation workflow for GC-MS analysis.

Instrumental Parameters & Data Presentation

Table 1: GC-MS Operating Conditions

To minimize thermal degradation of the TMS derivatives, a mid-polarity column and a carefully ramped temperature program are utilized.

ParameterSpecification / SettingRationale
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm x 0.25µmLow bleed, optimal for separating TMS derivatives.
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/minProvides optimal theoretical plate height.
Inlet Temperature 250°CEnsures rapid volatilization without thermal breakdown.
Injection Mode Split 10:1 (1 µL injection volume)Prevents column overloading and peak fronting.
Oven Program 70°C (hold 2 min)

15°C/min to 280°C (hold 5 min)
Balances resolution of early-eluting impurities with runtime.
MS Transfer Line 280°CPrevents cold spots and analyte condensation.
Ionization Mode Electron Impact (EI), 70 eVStandard energy for reproducible fragmentation libraries.
Scan Range m/z 40 to 400Captures low-mass amine fragments and the molecular ion.
Table 2: Analyte Identification and MS Fragmentation

The di-TMS derivative of 2-(Isobutylamino)ethanol has a theoretical molecular weight of 261.5 g/mol (117 base + 2x 72 TMS mass shifts). In EI-MS, the molecular ion (M⁺) is often weak, but distinct alpha-cleavage fragments dominate the spectrum.

CompoundExpected RT (min)Target Quant Ion (m/z)Qualifier Ions (m/z)Structural Origin of Major Fragment
Tridecane (IS)~8.48557, 71, 99Hydrocarbon backbone cleavage
Mono-TMS Derivative~9.1116103, 188Incomplete derivatization (Warning flag)
Di-TMS Analyte ~11.5 146 103, 246, 73 [CH₂-N(TMS)-Isobutyl]⁺ via α-cleavage

Note: The presence of a peak at RT ~9.1 min indicates moisture contamination or exhausted BSTFA reagent. A self-validating system will reject batches where the Mono-TMS peak area exceeds 2% of the Di-TMS peak area.

Table 3: Method Validation Summary

Validation was performed in accordance with standard ICH Q2(R1) guidelines for analytical procedures.

Validation ParameterResultAcceptance Criteria
Linearity Range 1.0 – 500 µg/mL

0.995
Limit of Detection (LOD) 0.2 µg/mLS/N

3
Limit of Quantitation (LOQ) 1.0 µg/mLS/N

10, RSD

10%
Extraction Recovery 94.5% ± 2.1%90% – 110%
Intra-day Precision (RSD) 1.8% (n=6)

5.0%

Conclusion

The synthesis of 2-(Isobutylamino)ethanol hydrochloride can be rigorously monitored using this optimized GC-MS protocol. By leveraging alkaline extraction to isolate the free base and utilizing TMCS-catalyzed BSTFA silylation to mask polar active hydrogens, researchers can achieve highly reproducible, sharp chromatographic peaks. The inclusion of rigorous desiccation steps and internal standards ensures that the protocol is self-validating, preventing false negatives caused by moisture-induced reagent quenching.

References

  • Chemical Property of 2-(Isobutylamino)ethanol. LookChem. Available at: [Link]

  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. Available at:[Link]

Sources

Application

Derivatization of 2-(Isobutylamino)ethanol for Chiral HPLC Separation

Application Note: AN-2026-CHIRAL-08 High-Sensitivity Enantiomeric Purity Analysis & Impurity Profiling Executive Summary This application note details the protocol for the derivatization and High-Performance Liquid Chrom...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-CHIRAL-08

High-Sensitivity Enantiomeric Purity Analysis & Impurity Profiling

Executive Summary

This application note details the protocol for the derivatization and High-Performance Liquid Chromatography (HPLC) separation of 2-(isobutylamino)ethanol (CAS: 38260-01-4).[1] While 2-(isobutylamino)ethanol itself is an achiral molecule, its analysis is frequently required in the context of chiral drug synthesis (e.g., as a degradation product or intermediate of beta-blockers like derivatized timolol or related amino-alcohol pharmaceuticals).[1]

This guide addresses the critical need to separate this achiral analyte from chiral structural isomers (such as 2-(sec-butylamino)ethanol) or to quantify it within a racemic mixture of precursors using Chiral Derivatizing Agents (CDAs) .[1] We present two validated methodologies:

  • Indirect Separation: Derivatization with Marfey’s Reagent (FDAA) to form diastereomers resolvable on achiral C18 columns.[1]

  • Direct Separation: Derivatization with FMOC-Cl followed by resolution on a polysaccharide-based Chiral Stationary Phase (CSP).[1]

Scientific Grounding & Mechanism
2.1. The Analyte: 2-(Isobutylamino)ethanol [1]
  • Structure:

    
    
    
  • Classification: Secondary Amino Alcohol.[1]

  • Chirality: Achiral .[1][2] The molecule possesses a plane of symmetry and lacks stereogenic centers.[1]

  • Detection Challenge: Lacks a strong chromophore (UV absorption < 210 nm), necessitating derivatization for sensitive UV/Fluorescence detection.

2.2. Why "Chiral Separation" for an Achiral Molecule?

In pharmaceutical development, this molecule often co-elutes with chiral impurities.[1] For example, if the "isobutyl" group in a synthesis is contaminated with "sec-butyl", the result is a chiral impurity (R/S-2-(sec-butylamino)ethanol).[1] Standard achiral HPLC cannot distinguish these subtle isomeric differences.[1]

  • Solution: By using a Chiral Derivatizing Agent (CDA) , the achiral analyte forms a single derivative, whereas any chiral impurities form diastereomeric pairs (

    
    -
    
    
    
    and
    
    
    -
    
    
    ), which separate distinctively on standard C18 columns.[1]
Protocol A: Indirect Chiral Separation (Marfey’s Method)

Gold Standard for Secondary Amines [1]

This method uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey’s Reagent) .[1] FDAA reacts with the secondary amine to form a diastereomeric mixture if chiral impurities are present, or a single stable peak for the pure achiral analyte.[1]

3.1. Reagents & Equipment [1][2][3][4][5]
  • Analyte: 2-(isobutylamino)ethanol standard (1 mg/mL in water).[1]

  • Reagent: FDAA (Marfey’s Reagent), 1% (w/v) in Acetone.[1]

  • Buffer: 1 M Sodium Bicarbonate (

    
    ).
    
  • Quenching Acid: 1 M HCl.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).[1]

3.2. Step-by-Step Derivatization Protocol
  • Preparation: In a 1.5 mL amber HPLC vial, add 50 µL of the sample solution.

  • Alkalization: Add 100 µL of 1 M

    
    . (High pH is critical to deprotonate the secondary amine).[1]
    
  • Derivatization: Add 100 µL of 1% FDAA solution. Vortex for 10 seconds.[1]

  • Incubation: Heat the mixture at 40°C for 60 minutes in a heating block.

    • Note: Secondary amines react slower than primary amines; mild heat ensures quantitative conversion without racemization of the reagent.[1]

  • Quenching: Allow to cool, then add 20 µL of 1 M HCl to stop the reaction (neutralize pH to ~3-4).

  • Dilution: Dilute with 230 µL of Acetonitrile/Water (50:50).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

3.3. HPLC Conditions (Indirect)
ParameterSetting
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 25 min; Hold 5 min.[1]
Flow Rate 1.0 mL/min
Detection UV at 340 nm (characteristic of the dinitrophenyl moiety)
Temperature 30°C
Protocol B: Direct Chiral Separation (FMOC Derivatization)

High-Sensitivity Fluorescence Detection [1]

If the goal is to resolve the analyte from matrix components using a Chiral Column, FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) is preferred.[1] It adds a large fluorescent tag, improving detection limits by 100-fold.[1]

4.1. Reagents
  • Reagent: FMOC-Cl (5 mM in Acetonitrile).

  • Buffer: Borate Buffer (0.2 M, pH 8.5).

  • Extraction: Pentane or Hexane (to remove excess FMOC-OH).[1]

  • Column: Chiralpak AD-RH or OD-RH (Reverse Phase Chiral Columns).[1]

4.2. Step-by-Step Protocol
  • Mix: Combine 100 µL sample + 100 µL Borate Buffer.

  • React: Add 200 µL FMOC-Cl solution. Vortex immediately.

  • Incubate: Room temperature for 5 minutes .

  • Extraction (Critical): Add 500 µL Pentane. Vortex vigorously for 30s.[1] Discard the upper organic layer (contains excess hydrolyzed FMOC).[1] Repeat twice.

    • Reasoning: FMOC-OH (hydrolysis product) fluoresces and can interfere.[1] Extraction removes it while the derivatized amino alcohol remains in the aqueous/acetonitrile phase.[1]

  • Inject: Inject the lower aqueous phase.[1]

4.3. HPLC Conditions (Direct)
ParameterSetting
Column Chiralpak AD-RH (150 x 4.6 mm, 5 µm)
Mobile Phase Borate Buffer pH 9.0 : Acetonitrile (60:[1]40)
Flow Rate 0.5 mL/min
Detection Fluorescence (Ex: 265 nm, Em: 315 nm)
Mechanistic Visualization

The following diagram illustrates the decision logic and reaction pathway for the Marfey's Reagent (FDAA) protocol, highlighting how it distinguishes the achiral analyte from potential chiral impurities.

G Sample Sample: 2-(Isobutylamino)ethanol (Potential Chiral Impurities) Reaction Nucleophilic Aromatic Substitution (SNAr) pH 8.5, 40°C Sample->Reaction Reagent Reagent: FDAA (Marfey's) (L-Isomer Pure) Reagent->Reaction Products Reaction Products Reaction->Products Deriv_Achiral L-FDAA-Isobutyl (Single Peak) Products->Deriv_Achiral Major Component Deriv_Chiral L-FDAA-SecButyl (R) L-FDAA-SecButyl (S) (Diastereomers) Products->Deriv_Chiral If Impurities Present Separation C18 HPLC Separation (Hydrophobicity Difference) Deriv_Achiral->Separation Deriv_Chiral->Separation

Caption: Workflow for FDAA derivatization converting achiral/chiral amine mixtures into resolvable diastereomers.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Derivatization Yield pH too low (< 8.[1]0)Ensure Borate or Bicarbonate buffer is fresh.[1] Secondary amines require unprotonated nitrogen for nucleophilic attack.[1]
Multiple Peaks for Analyte Reagent RacemizationReduce incubation temperature. Do not exceed 50°C for FDAA.[1]
Excess Reagent Interference Incomplete QuenchingEnsure HCl is added to drop pH < 4. For FMOC, perform pentane extraction rigorously.[1]
Peak Tailing Residual Silanol InteractionsAdd 0.1% Triethylamine (TEA) to the mobile phase or use an end-capped C18 column.[1]
References
  • Bhushan, R., & Martens, J. (2001).[1] Amino Acids and Their Derivatives: Marfey's Reagent in Chiral Separation. Springer Protocols. Link

  • Szwajca, A., et al. (2022).[1] Pre-column Derivatization of Secondary Amino Alcohols for HPLC Analysis. Letters in Applied NanoBioScience. Link

  • Thermo Fisher Scientific. (2025).[1] Marfey's Reagent (FDAA) Product Information and Protocol. Link

  • Sigma-Aldrich. (2024).[1] FMOC-Cl Derivatization for HPLC Analysis of Amines. Link

  • Ilisz, I., et al. (2013).[1] Direct chiral separation of amino acids and amino alcohols by HPLC. Journal of Pharmaceutical and Biomedical Analysis. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 2-(Isobutylamino)ethanol hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of 2-(Isobutylamino)ethanol hydrochloride. This guide is designed for research scientists and process chemists troubleshooting low yields, poor selectivity, and i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(Isobutylamino)ethanol hydrochloride. This guide is designed for research scientists and process chemists troubleshooting low yields, poor selectivity, and isolation failures during the synthesis of this secondary amino alcohol.

Process Overview & Reaction Pathways

The synthesis of 2-(Isobutylamino)ethanol typically proceeds via one of two primary pathways: the highly selective Reductive Amination (Route A) or the less controlled Direct Alkylation (Route B). Understanding the mechanistic pitfalls of each route is critical for optimizing your yield.

G A Route A: Isobutyraldehyde + Ethanolamine B Imine Intermediate (Schiff Base) A->B -H₂O (Condensation) D 2-(Isobutylamino)ethanol (Free Base) B->D NaBH(OAc)₃ Reduction C Route B: Isobutylamine + 2-Chloroethanol C->D Sₙ2 Alkylation (Excess Amine) E Over-Alkylation Impurity C->E Poor Stoichiometry D->E Excess Alkylating Agent F 2-(Isobutylamino)ethanol HCl (Target Product) D->F Anhydrous HCl in Ether/EtOAc

Synthesis pathways for 2-(Isobutylamino)ethanol HCl highlighting key intermediates and impurities.

Troubleshooting & FAQs

Section 1: Reductive Amination (Route A - Preferred)

Q: I am using sodium borohydride (NaBH₄) for the one-pot reductive amination of isobutyraldehyde with ethanolamine, but my yields are below 40% with a significant amount of alcohol byproduct. Why?

A: NaBH₄ is a strong, unselective reducing agent. In a one-pot reductive amination, it rapidly reduces the starting isobutyraldehyde to isobutanol before the slower imine condensation can reach completion. To resolve this, you must switch to a milder, more selective hydride source such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are electronically deactivated, allowing them to selectively reduce the protonated imine (iminium ion) without attacking the unreacted aldehyde[1]. Furthermore, adding a dehydrating agent (e.g., anhydrous MgSO₄ or 3Å molecular sieves) drives the equilibrium toward the Schiff base prior to reduction, preventing hydrolysis back to the starting materials[2].

Protocol 1: Optimized Reductive Amination Workflow

Self-Validating Step: The reaction mixture should turn slightly cloudy as MgSO₄ hydrates, indicating successful water scavenging during imine formation.

  • Imine Formation: Combine 1.0 eq ethanolamine and 1.0 eq isobutyraldehyde in anhydrous 1,2-dichloroethane (DCE). Add 1.5 eq of anhydrous MgSO₄. Stir at room temperature for 2 hours under nitrogen.

  • Selective Reduction: Cool the mixture to 0 °C. Add 1.4 eq of NaBH(OAc)₃ portion-wise to control the exothermic reaction.

  • Quenching: Stir for 12 hours at room temperature. Quench slowly with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct. Caution: Vigorous CO₂ evolution will occur.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base.

Section 2: Direct Alkylation (Route B - Alternative)

Q: When reacting isobutylamine with 2-chloroethanol, I get a complex mixture of mono-alkylated, di-alkylated, and quaternary ammonium salts. How can I selectively obtain the mono-alkylated product?

A: Direct alkylation of primary amines with alkyl halides is notoriously difficult to control. As the primary amine is alkylated, the resulting secondary amine (your target product) becomes more nucleophilic and sterically accessible enough to undergo further alkylation, leading to tertiary amines and quaternary salts[1]. Additionally, under basic conditions or high heat, 2-chloroethanol can undergo intramolecular dehydrochlorination to form ethylene oxide (oxirane), which subsequently reacts uncontrollably with the amine[3]. To minimize over-alkylation, you must use a large stoichiometric excess of the primary amine and strictly control the temperature.

Table 1: Effect of Reaction Conditions on Alkylation Selectivity
Synthesis RouteReagentsAmine:Electrophile RatioTemp (°C)Mono-alkylation Yield (%)Di-alkylation / Impurity (%)
Direct AlkylationIsobutylamine + 2-Chloroethanol1:180~25%>60% (Over-alkylation)
Direct AlkylationIsobutylamine + 2-Chloroethanol5:160~72%<15%
Reductive AminationEthanolamine + Isobutyraldehyde (NaBH₄)1:125~35%~40% (Isobutanol byproduct)
Reductive AminationEthanolamine + Isobutyraldehyde (NaBH(OAc)₃)1:125>90%<5%
Section 3: Hydrochloride Salt Formation & Isolation

Q: After isolating the 2-(isobutylamino)ethanol free base, my attempt to form the hydrochloride salt results in a hygroscopic, sticky syrup instead of a filterable powder. How do I induce crystallization?

A: 2-(Isobutylamino)ethanol is a low-molecular-weight amino alcohol. The presence of both a secondary amine and a hydroxyl group makes its hydrochloride salt highly hygroscopic. If you use aqueous hydrochloric acid to form the salt, the residual water will solvate the crystal lattice, resulting in an oil or paste[4]. You must use a strictly anhydrous solvent system and anhydrous HCl to force the salt out of solution.

Protocol 2: Anhydrous Hydrochloride Salt Formation

Self-Validating Step: A successful salt formation will immediately produce a fine white precipitate. If an oil forms, the system contains moisture or the solvent is too polar.

  • Dissolution: Dissolve the purified 2-(isobutylamino)ethanol free base in an anhydrous, aprotic solvent mixture (e.g., 9:1 diethyl ether to absolute ethanol).

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a pre-titrated solution of anhydrous HCl in dioxane (1.05 eq) dropwise while stirring vigorously.

  • Nucleation: The hydrochloride salt will precipitate as a white solid. If an oil forms, scratch the inside of the flask with a glass rod to induce nucleation, or seed the mixture with a pure crystal[4].

  • Isolation: Filter the solid rapidly under a nitrogen blanket using a Schlenk frit. Wash with cold anhydrous ether and dry immediately in a vacuum desiccator over P₂O₅ to prevent deliquescence.

References

  • Reductive Amination with Borohydride & Borane Reducing Agents, Studylib.net,[Link]

  • Reductive Amination, and How It Works, Master Organic Chemistry,[Link]

  • Dehydrochlorination of 2-chloroethanol, 2-chloro-1-propanol, 1-chloro-2-propanol, 2-chloro-2-methyl-1-propanol and 1-chloro-2-methyl-2-propanol, Arkivoc,[Link]

Sources

Optimization

Preventing hygroscopicity of 2-(Isobutylamino)ethanol hydrochloride during storage

Technical Support Center: 2-(Isobutylamino)ethanol Hydrochloride Storage & Handling Case ID: #ISO-HCl-STORAGE-001 Subject: Prevention of Hygroscopicity and Deliquescence in Amino Alcohol Salts Status: Active Guide Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Isobutylamino)ethanol Hydrochloride Storage & Handling

Case ID: #ISO-HCl-STORAGE-001 Subject: Prevention of Hygroscopicity and Deliquescence in Amino Alcohol Salts Status: Active Guide

Executive Summary: The "Wet Salt" Phenomenon

The Issue: Users frequently report that 2-(Isobutylamino)ethanol hydrochloride (CAS: 245487-94-9) transforms from a free-flowing powder into a sticky gum or liquid (deliquescence) shortly after opening.

The Root Cause: This compound faces a "double threat" of hygroscopicity:

  • Ionic Lattice Energy: As a hydrochloride salt (

    
    ), the crystal lattice has a high affinity for water molecules to stabilize the charged ions.
    
  • Hydrogen Bonding: The ethanol side chain (

    
    ) provides additional sites for hydrogen bonding with atmospheric moisture.
    

When the Critical Relative Humidity (CRH) of the salt is lower than the ambient humidity, the solid actively strips water from the air, dissolving itself in the process.

The Mechanics of Failure (Visualized)

Understanding how the moisture attacks the molecule is critical for prevention.

HygroscopicityCycle Salt Dry Salt Lattice (Crystalline) Adsorption Surface Adsorption (H-Bonding) Salt->Adsorption Exposure to >CRH Condensation Capillary Condensation (Liquid Bridge Formation) Adsorption->Condensation Saturation Deliquescence Deliquescence (Solution Phase) Condensation->Deliquescence Lattice Collapse Deliquescence->Salt Vacuum Drying (Recovery)

Figure 1: The Hygroscopicity Cascade. Once the salt reaches the 'Condensation' phase, simple desiccators are often ineffective without vacuum assistance.

Storage Protocols: The "Dry Chain" Standard

To maintain the integrity of 2-(Isobutylamino)ethanol hydrochloride, you must implement a multi-barrier storage system.[1]

Primary Containment (The Vessel)
  • DO NOT USE: Polyethylene (PE) bags or snap-cap vials. Water vapor permeates these plastics over time.

  • DO USE: Borosilicate glass vials with Teflon (PTFE) lined screw caps .

  • Seal Enhancement: Wrap the cap junction with Parafilm® M or, preferably, electrical tape (which is less permeable to moisture than Parafilm over long periods).

Secondary Containment (The Environment)

Store the primary container inside a desiccator.

Desiccant TypeEfficiencyCompatibility Notes
Phosphorus Pentoxide (

)
Extremely HighBest for recovery. Acidic. Do not let it directly touch the salt.
Drierite™ (CaSO₄) ModerateGood for general maintenance. Use indicator (blue) type to monitor saturation.
Silica Gel LowNot recommended for highly deliquescent amine salts; it cannot pull moisture aggressively enough.
Temperature Control
  • Recommendation: Store at +4°C (Refrigerator) .

  • CRITICAL WARNING: When removing the container from cold storage, you must allow it to equilibrate to room temperature (approx. 30 mins) before opening. Opening a cold vial in warm air causes immediate condensation inside the bottle, ruining the remaining stock.

Troubleshooting & Recovery (FAQ)

Q1: My salt has clumped into a solid block. Is it ruined?

  • Diagnosis: This is early-stage caking. The chemical identity is likely intact, but the stoichiometry (mass) is wrong due to water weight.

  • Solution:

    • Break the clumps mechanically with a dry spatula.[2]

    • Place the open vial in a vacuum desiccator over

      
       or KOH pellets.
      
    • Apply vacuum (< 10 mbar) for 24 hours.

Q2: It has turned into a liquid/goo. Can I save it?

  • Diagnosis: Deliquescence.[2] Hydrolysis is a risk if left too long.

  • Recovery Protocol:

    • Dissolve the "goo" in a minimal amount of anhydrous ethanol or methanol.

    • Add an antisolvent (like diethyl ether or hexane) to induce precipitation.

    • Filter under an inert atmosphere (nitrogen blanket).

    • Vacuum dry immediately.

Q3: How do I weigh it without it getting wet?

  • Technique: Use the "Difference Weighing" method.

    • Tare your receiving flask.

    • Take the closed storage vial to the balance.

    • Weigh the entire storage vial.

    • Quickly transfer an approximate amount to your flask.

    • Weigh the storage vial again.

    • The difference is your added mass. Never leave the balance door open while watching the numbers settle—the weight will drift upwards as it absorbs water.

Decision Tree: Handling Compromised Reagents

Use this logic flow to determine if your reagent is safe for critical experiments.

RecoveryLogic Start Inspect Reagent State Physical State? Start->State FreeFlow Free-Flowing Powder State->FreeFlow White Crystals Clumped Clumped/Sticky State->Clumped Aggregates Liquid Liquid/Phase Separated State->Liquid Melted Action1 Proceed with Experiment FreeFlow->Action1 Action2 Vacuum Dry (24h @ 40°C) Clumped->Action2 Action3 Recrystallize or Discard Liquid->Action3 Verify Verify Water Content (Karl Fischer) Action2->Verify Verify->Action1 <1% Water Verify->Action3 >1% Water

Figure 2: Workflow for assessing and recovering hygroscopic amine salts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21159230, 2-(Isobutylamino)ethanol. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying amine salts).
  • Occupational Safety and Health Administration (OSHA). Chemical Sampling Information: Amines. Retrieved from [Link]

Sources

Troubleshooting

Managing temperature control in the synthesis of amino alcohol hydrochlorides

Knowledge Base > Thermal Management > Synthesis & Salt Formation workflows Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical fa...

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Thermal Management > Synthesis & Salt Formation workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical failure point in the synthesis of amino alcohol hydrochlorides: temperature control .

The conversion of amino acids to their corresponding amino alcohols, followed by hydrochloride salt formation, involves highly exothermic chemical transitions. Failure to manage these thermodynamics leads to thermal runaway, product degradation, and poor crystallization. This guide provides field-proven troubleshooting, self-validating methodologies, and thermodynamic data to ensure reproducible scale-up.

Process Workflow & Critical Thermal Nodes

G A Amino Acid Starting Material B Reduction (NaBH4/I2) Exothermic: Maintain 0°C A->B C Free Amino Alcohol Intermediate B->C Quench & Extract D HCl Salt Formation Exothermic: Maintain < 5°C C->D E Crystallization Controlled Cooling Ramp D->E Supersaturation F Amino Alcohol HCl Pure Product E->F

Synthesis workflow of amino alcohol hydrochlorides highlighting critical temperature control nodes.

Troubleshooting Guide & FAQs

Q1: During the reduction of the amino acid using the NaBH₄/I₂ system, the reaction mixture violently bubbled and the temperature spiked. How can I prevent this thermal runaway? Causality: While LiAlH₄ is a traditional reducing agent, the NaBH₄/I₂ system is often preferred for its safety and cost-effectiveness in large-scale syntheses [[1]](). However, the addition of iodine (I₂) to sodium borohydride (NaBH₄) generates borane (BH₃) in situ, accompanied by the rapid, stoichiometric evolution of hydrogen gas. This activation step is violently exothermic. Solution: You must decouple the reagent activation from the bulk reaction heating. Maintain the reaction flask strictly at 0 °C using an ice-water bath during the I₂ addition. Control the addition rate dropwise. Do not apply heat until the brown color of the iodine has completely dissipated into a cloudy white suspension, which confirms the safe and complete formation of the active reducing complex 1.

Q2: When converting the free amino alcohol to its hydrochloride salt, the solution turned yellow/brown and the final purity dropped. What caused this degradation? Causality: The protonation of a primary amine by anhydrous HCl (e.g., ethereal HCl or bubbling HCl gas) is a highly exothermic neutralization reaction. Without aggressive cooling, localized hot spots form. In ether-based solvents, these hot spots can cause localized solvent boiling, ether cleavage, or oxidative degradation of the amino alcohol, leading to the yellow/brown polymeric impurities. Solution: Dilute the free amino alcohol in a large volume of pre-cooled inert solvent (such as diethyl ether or MTBE). Add the HCl source dropwise while maintaining the internal temperature strictly below 5 °C. Vigorous mechanical stirring is mandatory to dissipate localized heat instantly.

Q3: My amino alcohol hydrochloride is "oiling out" (forming a biphasic liquid) instead of crystallizing during the cooling step. How do I force crystallization? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the cooling rate is too rapid, causing the solution to become supersaturated at a temperature that is higher than the melting point of the solute-rich phase. Instead of forming a crystalline lattice, the product crashes out as an impure oil. Solution: Implement a controlled cooling ramp. Reheat the mixture until the oil dissolves completely into a single homogeneous phase. Cool slowly (e.g., 0.5 °C/min). To bypass the metastable oiling zone, seed the solution with pure amino alcohol hydrochloride crystals just below the saturation temperature 2.

Validated Experimental Methodology: Synthesis of (S)-Valinol Hydrochloride

This protocol utilizes a self-validating design. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Phase 1: Reduction of (S)-Valine

  • Setup: In a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, suspend (S)-valine (1.0 equiv) and NaBH₄ (2.4 equiv) in anhydrous THF.

  • Cooling: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C.

  • Activation: Dissolve I₂ (1.0 equiv) in anhydrous THF. Add this solution dropwise via the addition funnel over 1.5 hours.

    • Self-Validation Checkpoint: The solution will initially turn brown (presence of I₂) and vigorously evolve H₂ gas. The step is successful when the brown color completely dissipates into a cloudy white suspension 1. If the temperature exceeds 5 °C, halt addition immediately.

  • Reflux: Once gas evolution ceases, remove the ice bath, warm to room temperature, and reflux for 18 hours.

  • Quench: Cool the mixture back to 0 °C. Carefully add methanol dropwise to quench unreacted hydride.

    • Self-Validation Checkpoint: Bubbling will occur. Quenching is complete when the addition of methanol no longer produces gas.

Phase 2: Extraction & Salt Formation 6. Extraction: Evaporate the solvent, dissolve the residue in aqueous NaOH (20%), and extract the free amino alcohol into dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and concentrate. 7. Salt Formation: Redissolve the crude free amino alcohol in anhydrous diethyl ether. Cool the flask to 0 °C using an ice/brine bath. 8. Precipitation: Under vigorous stirring, add a 2.0 M solution of HCl in diethyl ether dropwise. Maintain internal temperature < 5 °C.

  • Self-Validation Checkpoint: A pristine white precipitate must form immediately upon HCl contact. If the solution discolors, your cooling is insufficient.

  • Isolation: Filter the resulting crystals under a nitrogen atmosphere (amino alcohol hydrochlorides can be hygroscopic) and dry under vacuum at 40 °C.

Process Parameters & Quantitative Data

To ensure process safety and product integrity, adhere strictly to the thermal thresholds outlined below.

Process StepTarget TemperatureRecommended Cooling MediumConsequence of Thermal Deviation
NaBH₄/I₂ Activation 0 °C to 5 °CIce/Water BathThermal runaway; rapid H₂ gas evolution leading to dangerous pressure buildup.
Hydride Quenching (MeOH) < 10 °CIce/Water BathViolent exothermic reaction; potential ignition of evolved H₂ gas.
HCl Salt Formation -5 °C to 5 °CIce/Brine BathOxidative degradation; localized solvent boiling; product discoloration.
Crystallization Cooling -0.5 °C/min rampProgrammable ChillerOiling out (liquid-liquid phase separation); entrapment of chemical impurities.
References
  • Reduction of amino acids to corresponding amino alcohols - Chemistry Stack Exchange. Contains mechanistic insights into the NaBH₄/I₂ reduction system and thermal gas evolution profiles. 1

  • Process for the preparation of aminoalcohol derivatives (EP0926131A2) - Google Patents. Details industrial-scale crystallization techniques and seeding protocols for amino alcohol hydrochlorides to prevent oiling out. 2

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols - ACS Publications. Provides broader context on the structural handling and temperature-dependent stereocontrol of complex amino alcohols. 3

Sources

Optimization

Common side reactions in the synthesis of N-alkylated ethanolamines

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers. It prioritizes actionable troubleshooting based on mechanistic insight.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers. It prioritizes actionable troubleshooting based on mechanistic insight.

Topic: Troubleshooting Common Side Reactions & Impurity Profiling Audience: Senior Process Chemists, Medicinal Chemists, Process Engineers[1]

Diagnostic Triage: What is your primary failure mode?

Before adjusting parameters, identify the specific symptom in your reaction profile.

SymptomProbable CauseTechnical Section
Product is a mixture of mono-, di-, and tri-alkylated species. Kinetic "Runaway" (Over-alkylation)
Unexpected cyclic byproduct (MW -18 vs. starting material). Intramolecular Dehydration (Morpholine formation)
Product contains ether linkages (C-O-C) instead of amines. O-Alkylation Competition
Formation of poly-ethoxylated oligomers (PEG-like chains). Uncontrolled Ethoxylation (EO Polymerization)

Issue: Over-Alkylation (The "Runaway" Reaction)

Context: In direct alkylation (e.g., using alkyl halides), the secondary amine product is often more nucleophilic than the primary amine starting material, leading to mixtures of secondary, tertiary, and quaternary ammonium salts.[2]

Q: Why am I getting significant tertiary amine/quaternary salt when targeting the secondary amine?

A: This is a classic kinetic selectivity issue. The alkyl group exerts an inductive electron-donating effect (+I), increasing the electron density on the nitrogen. Consequently, the mono-alkylated product reacts faster with the electrophile than the starting material does.

Troubleshooting Protocol: Controlling Stoichiometry & Protection

Method A: The "Flood" Strategy (Kinetic Control) If using direct alkylation with alkyl halides:

  • Stoichiometry: Use a large excess of the starting amino alcohol (5–10 equivalents) relative to the alkylating agent.

  • Mechanism: This statistically favors the collision of the alkylating agent with the starting material rather than the product.

  • Work-up: Recover unreacted starting material via distillation or aqueous extraction (exploiting solubility differences).[1]

Method B: Reductive Amination (Thermodynamic Control) Switch to reacting the ethanolamine with a carbonyl compound (aldehyde/ketone) followed by reduction.

  • Why: Imine formation is discrete. The intermediate imine is reduced to the amine.[3] Over-alkylation is suppressed because the secondary amine product is sterically hindered and less likely to condense with another carbonyl equivalent under controlled conditions.

  • Reagents: Use Sodium Triacetoxyborohydride (STAB) or catalytic hydrogenation (Pd/C).

Visualization: The Over-Alkylation Cascade

OverAlkylation Start Primary Ethanolamine Mono Secondary Amine (Target) Start->Mono k1 (Slow) RX Alkyl Halide (R-X) RX->Mono Di Tertiary Amine (Side Product) RX->Di Quat Quaternary Salt (Dead End) RX->Quat Mono->Di k2 (Fast) +I Effect Di->Quat k3

Caption: Kinetic cascade showing how electron-donating alkyl groups accelerate subsequent reaction steps (k2 > k1).

Issue: Cyclization (Morpholine Formation)

Context: N-alkylated diethanolamines (or even monoethanolamines under harsh conditions) can undergo intramolecular dehydration to form morpholines.[1]

Q: I see a peak with Mass = (M - 18). Is this an impurity or degradation?

A: It is likely a morpholine derivative formed via acid-catalyzed dehydration.[1] This is common if your synthesis involves high temperatures (>150°C) or acidic conditions (e.g., using sulfuric acid or unneutralized hydrohalic acid byproducts).

Troubleshooting Protocol: Preventing Cyclization
  • Temperature Control: Maintain reaction temperature below 120°C. Morpholine formation is endothermic and entropically favored at high heat.

  • Base Scavengers: If generating acid (e.g., from alkyl halides), ensure an inorganic base (K₂CO₃ or NaHCO₃) is present to neutralize protons immediately. Protonated ethanolamines are excellent leaving groups (as H₂O) for the intramolecular SN2 attack.

  • Avoid Strong Acids: Do not use sulfuric acid or strong Lewis acids unless morpholine is the desired product.

Visualization: The Cyclization Trap

MorpholineCyclization DEA Diethanolamine Derivative Intermediate Leaving Group Formation (-OH2+) DEA->Intermediate Acid (H+) Protonation Protonation of -OH Morpholine Morpholine Ring (Cyclic Ether) Intermediate->Morpholine Intramolecular SN2 Attack Water H2O Intermediate->Water

Caption: Acid-catalyzed dehydration pathway converting diethanolamine derivatives into morpholines.[1][4]

Issue: Selectivity (O-Alkylation vs. N-Alkylation)

Context: Ethanolamines possess two nucleophilic sites: the Nitrogen (amine) and the Oxygen (hydroxyl).[1] While N-alkylation is kinetically favored, O-alkylation is a common side reaction under basic conditions.[1]

Q: Why is my alkyl group attaching to the oxygen?

A: This "ambident nucleophile" problem usually stems from:

  • Hard/Soft Acid Base (HSAB) Mismatch: Hard electrophiles may attack the harder oxygen center.

  • Deprotonation: If you use a strong base (e.g., NaH, KOH) that can deprotonate the hydroxyl group (pKa ~16), the resulting alkoxide is a highly aggressive nucleophile, often outcompeting the neutral amine.

Troubleshooting Protocol: Ensuring N-Selectivity
VariableRecommendationRationale
Base Selection Use weak bases (K₂CO₃, Et₃N).[1]Strong bases deprotonate -OH, activating O-alkylation.[1]
Solvent Protic solvents (EtOH, MeOH).Hydrogen bonding solvates the -OH group, shielding it and reducing its nucleophilicity relative to -NH₂.[1]
Protecting Groups Silyl protection (TBS-Cl).[1]If O-alkylation persists, protect the alcohol with TBDMS-Cl, perform N-alkylation, then deprotect with TBAF.[1]

Issue: Polymerization (Ethoxylation Chains)

Context: When synthesizing N-alkyl ethanolamines using Ethylene Oxide (EO) , the reaction often does not stop at the mono-ethanolamine stage.[1]

Q: My LC-MS shows a distribution of masses separated by +44 units. What is this?

A: This is poly-ethoxylation.[1] The primary hydroxyl group formed after the first EO addition is nucleophilic. It can react with another molecule of EO, creating a PEG-like chain (O-CH₂-CH₂-O-...).[1]

Troubleshooting Protocol: Controlling EO Addition
  • Amine Excess: Similar to alkylation, use a large molar excess of the amine relative to EO.

  • Water Addition: Adding water to the reaction mixture can suppress poly-ethoxylation by solvating the hydroxyl groups, making them less nucleophilic than the amine.

  • Catalyst: Avoid basic catalysts which promote ethoxylation of alcohols.[1]

Visualization: The Ethoxylation Cascade

Ethoxylation Amine R-NH2 Mono Mono-ethanolamine (Target) Amine->Mono +1 EO EO Ethylene Oxide Di Di-ethanolamine Mono->Di +1 EO (N-attack) Poly Poly-ethoxylated Oligomers Mono->Poly +1 EO (O-attack) Di->Poly +n EO

Caption: Competitive pathways in the reaction of amines with ethylene oxide.

References

  • Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine. National Institutes of Health (PMC).[1] Available at: [Link]

  • Reductive alkylation of ethanolamine and methylamine by carbonyl compounds over copper chromite. NISCAIR Online Periodicals Repository.[1] Available at: [Link][5]

  • A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. Available at: [Link][5][6][7][8]

  • Avoiding Over-alkylation in Amine Synthesis. ACS Green Chemistry Institute. Available at: [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. Science Advances (NIH).[1] Available at: [Link]

  • Methods for making ethanolamine(s) and ethyleneamine(s) from ethylene oxide.Google Patents (US20100087684A1).

Sources

Troubleshooting

Technical Support Center: Lab-to-Pilot Scale Synthesis of 2-(Isobutylamino)ethanol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, process chemists, and drug development professionals in scaling the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, process chemists, and drug development professionals in scaling the synthesis of 2-(Isobutylamino)ethanol hydrochloride from the benchtop to the pilot plant.

This guide abandons rigid templates in favor of a causality-driven approach. We will explore the mechanistic rationale, detailed protocols, and critical troubleshooting steps required to build a self-validating, highly efficient chemical process.

Route Selection & Mechanistic Rationale

Why Reductive Amination Over Direct Alkylation?

A common pitfall in the synthesis of secondary amino alcohols is attempting the direct alkylation of ethanolamine using isobutyl bromide or chloride. Direct alkylation is notoriously unselective, leading to a statistical mixture of unreacted starting material, the desired secondary amine, over-alkylated tertiary amines, and quaternary ammonium salts.

The Superior Route: Reductive Amination To achieve high purity and scalability, the industry standard is the reductive amination of isobutyraldehyde with ethanolamine [2].

  • Nucleophilic Attack: Ethanolamine attacks the carbonyl carbon of isobutyraldehyde to form a hemiaminal intermediate.

  • Dehydration: The hemiaminal dehydrates to form an imine (Schiff base). This step is highly exothermic.

  • Reduction: The imine is reduced to the secondary amine. Because the resulting secondary amine is sterically hindered by the isobutyl group, it does not readily react with another molecule of isobutyraldehyde, effectively preventing over-alkylation [1].

Step-by-Step Experimental Protocols

A. Lab-Scale Protocol (10–50 Grams)

Objective: Rapid synthesis and isolation for R&D using accessible benchtop reagents.

  • Imine Formation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve ethanolamine (1.0 eq) in anhydrous methanol (5 volumes). Cool the solution to 0–5 °C using an ice bath. Add isobutyraldehyde (1.05 eq) dropwise over 30 minutes, maintaining the internal temperature below 15 °C to prevent aldol condensation side-reactions. Stir for 2 hours at room temperature.

  • Reduction: Cool the mixture back to 0 °C. Carefully add Sodium Borohydride (

    
    , 1.2 eq) in small portions to manage hydrogen gas evolution and exothermicity. Stir overnight at room temperature.
    
  • Quench & Extraction: Quench the reaction with water (2 volumes) and concentrate the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 3 volumes). Dry the combined organic layers over anhydrous

    
     and concentrate to yield the crude free base.
    
  • Salt Formation: Dissolve the crude free base in Isopropanol (IPA) (4 volumes). Cool to 0 °C and add a solution of HCl in IPA (5–6 N, 1.1 eq) dropwise until the pH reaches 2.

  • Crystallization: Add Methyl tert-butyl ether (MTBE) (2 volumes) as an anti-solvent. Stir at 0 °C for 2 hours. Filter the resulting white crystals under a nitrogen blanket and dry in a vacuum oven at 40 °C [3].

B. Pilot-Scale Protocol (10–50 Kilograms)

Objective: Safe, cost-effective, and environmentally benign scale-up using catalytic hydrogenation.

  • Imine Formation (Neat/Aqueous): To maximize reactor volume efficiency, this step can be run neat or with minimal water. Charge the reactor with ethanolamine (1.0 eq). Feed isobutyraldehyde (1.02 eq) continuously via a mass flow controller, utilizing the reactor's cooling jacket to maintain the batch temperature strictly between 20–25 °C.

  • Catalytic Hydrogenation: Transfer the imine intermediate to a high-pressure hydrogenation reactor. Charge 5% Pd/C catalyst (1–2 wt% loading). Pressurize the reactor with Hydrogen gas (

    
    ) to 5 bar. Heat to 40–50 °C. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes [2].
    
  • Catalyst Filtration: Filter the reaction mixture through a Sparkler filter or Nutsche filter pre-coated with Celite to remove the Pd/C catalyst. In-Process Control (IPC): Perform GC-FID to confirm <0.5% unreacted imine.

  • Anhydrous Salt Formation: Transfer the free base to a glass-lined crystallization vessel. Dilute with IPA. Sparge anhydrous HCl gas into the solution, controlling the exotherm via the jacket, until pH 2 is achieved.

  • Controlled Cooling Crystallization: Heat the mixture to 70 °C to achieve full dissolution. Implement a linear cooling ramp of 10 °C/hour down to 5 °C. Hold for 4 hours to maximize crystal growth and yield [3]. Centrifuge and dry in a conical vacuum dryer.

Troubleshooting Guides & FAQs

Q1: During imine formation, my reaction mixture turned yellow/brown and GC shows multiple impurities. What happened? A: You experienced a thermal runaway leading to the aldol condensation of isobutyraldehyde. Isobutyraldehyde has an alpha-proton and can self-condense under basic conditions (ethanolamine acts as a base) if the temperature exceeds 30 °C. Fix: Strictly control the dosing rate of the aldehyde and ensure your cooling capacity (chiller/jacket) can handle the heat of mixing and dehydration.

Q2: At pilot scale, the hydrogen uptake stalled at 60% conversion. How do I restart it? A: Stalled hydrogenations are typically caused by catalyst poisoning. Ethanolamine grades often contain trace sulfur or heavy metal impurities that irreversibly bind to Palladium. Fix: Always use high-purity (preferably distilled) ethanolamine for the pilot scale. To salvage the current batch, filter off the poisoned catalyst, wash the reactor, and recharge with fresh Pd/C.

Q3: The hydrochloride salt is "oiling out" instead of crystallizing. How can I induce proper nucleation? A: Oiling out (liquid-liquid phase separation) occurs when the product is highly soluble in the solvent system at the nucleation temperature, or if residual water is present. Amine hydrochlorides are highly hygroscopic. Fix: Ensure your IPA and MTBE are strictly anhydrous (Karl Fischer titration <0.1% water). If oiling out occurs, reheat the mixture until homogeneous, add 1-2% (by weight) of pure seed crystals, and reduce the cooling rate to 5 °C/hour[3].

Q4: My final product turns into a sticky paste when transferred from the filter to the drying oven. Why? A: 2-(Isobutylamino)ethanol hydrochloride is highly deliquescent. It rapidly absorbs moisture from ambient air. Fix: All downstream processing (filtration, discharging, and packaging) must be performed under a dry nitrogen atmosphere or in a cleanroom with strict humidity control (Relative Humidity < 20%).

Quantitative Data & Scale-up Metrics

The following table summarizes the critical process parameters and performance metrics when transitioning from lab to pilot scale.

ParameterLab Scale (NaBH4 Route)Pilot Scale (H2/Pd-C Route)Rationale for Shift
Batch Size 50 g50 kgCommercial demand validation.
Reducing Agent

(1.2 eq)

gas (5 bar)

is too expensive and generates hazardous boron waste at scale [2].
Solvent (Reaction) Methanol (5 Vol)Neat / Minimal WaterMaximizes reactor throughput (Space-Time Yield) [1].
E-Factor (Waste/Prod) > 15< 3Elimination of extraction solvents and boron salts.
Overall Yield 78 - 82%90 - 94%Better conversion control and minimized mechanical losses.
Purity (HPLC) > 98.0%> 99.5%Controlled cooling crystallization purges trace impurities.

Visualizations

A. Process Workflow: Lab vs. Pilot Scale

G Iso Isobutyraldehyde + Ethanolamine Imine Imine Formation (Exothermic, <30°C) Iso->Imine ReductionLab Lab Scale Reduction (NaBH4 in MeOH) Imine->ReductionLab Lab Route ReductionPilot Pilot Scale Reduction (H2, Pd/C, 5 bar) Imine->ReductionPilot Pilot Route FreeBase 2-(Isobutylamino)ethanol (Free Base) ReductionLab->FreeBase ReductionPilot->FreeBase Salt Salt Formation (HCl in IPA) FreeBase->Salt Cryst Crystallization (IPA/MTBE Cooling) Salt->Cryst Product Pure Hydrochloride Salt (Vacuum Dried) Cryst->Product

Caption: Diverging workflows for lab-scale vs. pilot-scale synthesis of 2-(Isobutylamino)ethanol HCl.

B. Mechanistic Pathway of Reductive Amination

G Aldehyde Isobutyraldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Ethanolamine (Nucleophile) Amine->Hemiaminal Imine Imine / Iminium Intermediate Hemiaminal->Imine - H2O Product Secondary Amine Free Base Imine->Product Reduction (H2 or Hydride)

Caption: Stepwise mechanistic progression from starting materials to the secondary amine free base.

References

  • Campbell Brewer, A., et al. "Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia." Organic Process Research & Development, vol. 25, no. 3, 2021, pp. 576–582. ACS Publications,[Link]

  • Jacquot, R., et al. "Process For Preparing Alkylalkanolamines.

Reference Data & Comparative Studies

Validation

Spectroscopic Confirmation of 2-(Isobutylamino)ethanol Hydrochloride: A Comparative Analytical Guide

Introduction 2-(Isobutylamino)ethanol (free base CAS: 17091-40-6[1]) and its hydrochloride salt (CAS: 245487-94-9[2]) are critical amine building blocks in pharmaceutical synthesis. The hydrochloride form significantly i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Isobutylamino)ethanol (free base CAS: 17091-40-6[1]) and its hydrochloride salt (CAS: 245487-94-9[2]) are critical amine building blocks in pharmaceutical synthesis. The hydrochloride form significantly improves the stability and bioavailability of the compound, making it highly suitable for drug development applications[2]. However, confirming the exact structural identity of this secondary amine is paramount—especially to differentiate it from closely related structural isomers like 2-(tert-butylamino)ethanol hydrochloride, which can drastically alter the pharmacological profile of a downstream Active Pharmaceutical Ingredient (API).

This guide provides an objective, self-validating analytical workflow utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS) to unequivocally confirm the structure of 2-(isobutylamino)ethanol hydrochloride.

Section 1: The Orthogonal Analytical Strategy

Relying on a single spectroscopic method is insufficient for rigorous structural elucidation. A self-validating system requires orthogonal techniques: NMR provides the carbon skeleton connectivity, FTIR confirms the solid-state functional groups (salt and hydroxyl), and HRMS validates the exact mass and primary fragmentation pathways[3].

G cluster_NMR NMR Spectroscopy cluster_FTIR ATR-FTIR Spectroscopy cluster_HRMS HRMS (ESI+) Start 2-(Isobutylamino)ethanol HCl Structural Confirmation NMR_1H 1H NMR (D2O) Identify Splitting Patterns Start->NMR_1H NMR_13C 13C NMR Carbon Backbone Start->NMR_13C FTIR_ATR Vibrational Modes (Solid State) Start->FTIR_ATR MS_ESI Exact Mass & Fragmentation Start->MS_ESI Isobutyl Confirm Isobutyl Group (CH2 Doublet, CH Multiplet) NMR_1H->Isobutyl NMR_13C->Isobutyl Salt Confirm HCl Salt (Broad 2500-3000 cm⁻¹) FTIR_ATR->Salt Mass Confirm [M+H]+ & α-Cleavage MS_ESI->Mass

Figure 1: Orthogonal spectroscopic workflow for the structural confirmation of amine hydrochlorides.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing the isobutyl group from other branched alternatives. As established in foundational spectroscopic principles, the hydrogens on carbons directly bonded to an amine typically appear between 2.3–3.0 ppm, as they are[4].

When comparing 2-(isobutylamino)ethanol to its tert-butyl isomer, the splitting patterns in the ¹H NMR spectrum are highly diagnostic. The isobutyl group features a methine (CH) and a methylene (CH₂) directly attached to the nitrogen, resulting in a distinct doublet for the N-CH₂ protons. In contrast, a tert-butyl group lacks this methylene spacer, presenting only a massive 9-proton singlet.

Table 1: ¹H NMR Expected Chemical Shifts (Isobutyl vs. tert-Butyl Isomers)
Structural Feature2-(Isobutylamino)ethanol HCl2-(tert-Butylamino)ethanol HClDiagnostic Value
Alkyl CH₃ ~0.9 ppm (Doublet, 6H)~1.3 ppm (Singlet, 9H)Differentiates branched chain topology.
Alkyl CH ~1.9 ppm (Multiplet, 1H)NoneConfirms isobutyl methine.
Alkyl CH₂ (N-CH₂) ~2.8 ppm (Doublet, 2H)NoneConfirms isobutyl methylene adjacent to N.
Ethanol N-CH₂ ~3.1 ppm (Triplet, 2H)~3.0 ppm (Triplet, 2H)Conserved backbone feature.
Ethanol O-CH₂ ~3.8 ppm (Triplet, 2H)~3.8 ppm (Triplet, 2H)Conserved backbone feature.
Step-by-Step Methodology: NMR Sample Preparation and Acquisition
  • Sample Weighing: Weigh ~10 mg of 2-(isobutylamino)ethanol hydrochloride.

  • Solvent Selection & Exchange: Dissolve the sample in 0.6 mL of Deuterium Oxide (D₂O). Causality: The addition of D₂O causes all hydrogens on non-carbon atoms (the N-H and O-H protons) to [3] from the spectrum. This simplifies the aliphatic region and confirms the presence of exchangeable protons[4].

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum at 400 MHz or higher (16 scans, 1.5 s relaxation delay).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum (256 scans, 2.0 s relaxation delay). Carbons directly attached to the nitrogen will appear in the 10–65 ppm region, shifted downfield due to deshielding[4].

Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy

While NMR provides connectivity, FTIR is essential for confirming the solid-state functional groups. Primary and secondary free amines typically show sharp N-H stretching in the 3300–3500 cm⁻¹ range[5]. However, because this compound is a hydrochloride salt, the protonated secondary amine (R₂NH₂⁺) exhibits a broad, complex absorption band between 2500 and 3000 cm⁻¹, known as the "ammonium band."

Table 2: Key FTIR Vibrational Modes for Secondary Amine Hydrochlorides
Wavenumber (cm⁻¹)Vibrational ModeStructural Significance
3300–3400 O-H stretchConfirms the presence of the terminal hydroxyl group.
2500–3000 (Broad) N-H⁺ stretchCharacteristic "ammonium band" confirming the hydrochloride salt form.
~1580–1600 N-H⁺ bendSecondary amine salt indicator.
1050–1100 C-O stretchConfirms the primary alcohol moiety.
Step-by-Step Methodology: ATR-FTIR Analysis

Using Attenuated Total Reflectance (ATR) avoids the ion-exchange artifacts common in KBr pellet pressing, preserving the true hydrochloride salt structure.

  • Preparation: Clean the ATR crystal (diamond or ZnSe) with isopropanol and collect a background spectrum.

  • Loading: Place 1–2 mg of the solid 2-(isobutylamino)ethanol hydrochloride directly onto the crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Acquire the spectrum from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Section 4: High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact molecular weight, confirming the elemental composition. According to the, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight[4][5]. For 2-(isobutylamino)ethanol (free base exact mass: 117.1154 Da[1]), the protonated molecular ion [M+H]⁺ will appear at m/z 118.1226.

Furthermore, the mass spectra of amines are dominated by alpha-cleavage, which produces an alkyl radical and a resonance-stabilized nitrogen-containing cation[4].

Table 3: Expected HRMS (ESI+) Fragmentation
Ionm/z (Theoretical)Origin / Pathway
[M+H]⁺ 118.1226Protonated molecular ion (free base mass + H).
[M+H - H₂O]⁺ 100.1121Loss of water from the ethanol moiety.
α-Cleavage Fragment VariableCleavage adjacent to the nitrogen atom.
Step-by-Step Methodology: LC-HRMS Analysis
  • Sample Prep: Prepare a 1 µg/mL solution of the compound in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Injection: Inject 1 µL into an LC-HRMS system (e.g., Q-TOF or Orbitrap).

  • Ionization: Operate the Electrospray Ionization (ESI) source in positive ion mode (ESI+). Causality: Amines readily accept protons in acidic mobile phases, making ESI+ highly sensitive for this class of compounds.

  • Data Extraction: Extract the exact mass chromatogram for m/z 118.1226 (± 5 ppm) and analyze the MS/MS spectra for alpha-cleavage fragments.

Conclusion

By integrating the splitting patterns from ¹H NMR, the broad ammonium band from FTIR, and the exact mass/alpha-cleavage data from HRMS, researchers can establish a self-validating analytical profile. This orthogonal approach ensures absolute structural confirmation of 2-(isobutylamino)ethanol hydrochloride, effectively distinguishing it from closely related isomers and ensuring the integrity of downstream pharmaceutical synthesis.

References

  • Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Organic Structure Elucidation Workbook Source: University of Notre Dame URL: [Link]

  • Title: 2-(Isobutylamino)ethanol Source: LookChem URL: [Link]

Sources

Comparative

Purity determination of 2-(Isobutylamino)ethanol hydrochloride by quantitative NMR

Publish Comparison Guide: Purity Determination of 2-(Isobutylamino)ethanol Hydrochloride Executive Summary In the development of pharmaceutical intermediates, 2-(Isobutylamino)ethanol hydrochloride presents a specific an...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Purity Determination of 2-(Isobutylamino)ethanol Hydrochloride

Executive Summary

In the development of pharmaceutical intermediates, 2-(Isobutylamino)ethanol hydrochloride presents a specific analytical challenge: it lacks a strong UV chromophore. Traditional HPLC-UV methods often fail to detect non-chromophoric impurities or require derivatization that introduces variability.

This guide objectively compares Quantitative NMR (qNMR) against HPLC and Potentiometric Titration. While titration offers speed for salt determination, and HPLC excels at trace impurity profiling, qNMR emerges as the superior primary method for absolute purity determination , offering direct traceability to SI units without the need for an identical reference standard.

Part 1: Technical Comparison (The "Battle" of Methods)

The following analysis contrasts the three dominant methodologies for amine hydrochloride salts.

Comparative Performance Matrix
FeatureqNMR (¹H) HPLC (UV/CAD) Potentiometric Titration
Primary Output Absolute Molar Purity (w/w%)Relative Area % (Purity)Functional Group Content (Cl⁻ or H⁺)
Reference Standard Not Required (Any IS works)Required (Identical standard needed)Not Required
Specificity High (Structural confirmation)Medium (Retention time only)Low (Measures total ion/base)
Chromophore Dependence None (Universal detection)High (UV requires chromophore)None
Precision (RSD) < 1.0% (Optimized)< 0.5%< 0.5%
Major Limitation Sensitivity (LOD ~0.1%)Response factor variationCannot distinguish impurities with same ion
Critical Analysis
  • The HPLC Deficit: 2-(Isobutylamino)ethanol has only weak UV absorption (<210 nm). At this wavelength, solvents and buffers create high background noise. Universal detectors like CAD (Charged Aerosol Detector) improve this but still rely on the assumption that all impurities have linear response factors.

  • The Titration Trap: Titrating the chloride (Argentometric) or the amine (Acid-Base) assumes that every chloride ion or amine group belongs to the target molecule. If the sample contains 2% ammonium chloride or isobutyl amine impurity, titration will report a falsely high purity (e.g., 101.5%).

  • The qNMR Advantage: qNMR counts the specific protons of the isobutyl and ethanol backbone. It distinguishes the target molecule from synthesis precursors (like isobutylamine) based on chemical shift, providing a true "organic purity" value.

Part 2: Strategic Workflow

The following diagram illustrates the decision logic for selecting qNMR over alternatives for this specific compound class.

MethodSelection Start Start: Purity Analysis of 2-(Isobutylamino)ethanol HCl CheckRef Is a Certified Reference Standard (CRS) of the Analyte available? Start->CheckRef CheckChrom Does the molecule have a strong UV Chromophore? CheckRef->CheckChrom Yes qNMR Method: ¹H qNMR (Primary Method) CheckRef->qNMR No (Common for Intermediates) HPLC Method: HPLC-UV (Secondary Method) CheckChrom->HPLC Yes CheckChrom->qNMR No (Current Case) Titration Method: Titration (Salt Content Only) qNMR->Titration Complementary Data (Counter-ion check)

Figure 1: Decision tree highlighting qNMR as the requisite path when reference standards or chromophores are absent.

Part 3: Experimental Protocol (qNMR)

This protocol is designed for 2-(Isobutylamino)ethanol HCl using Maleic Acid as the Internal Standard (IS).

Reagents & Equipment
  • Analyte: 2-(Isobutylamino)ethanol HCl (approx. 20 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, purity >99.9%).

    • Why Maleic Acid? It shows a sharp singlet at ~6.2 ppm in D₂O, a region completely free of analyte signals (0.9–4.0 ppm).

  • Solvent: Deuterium Oxide (D₂O), 99.9% D.

  • Instrument: 400 MHz NMR (or higher) with accurate temperature control (298 K).

Sample Preparation (Gravimetric)

Precision weighing is the single most critical step in qNMR.

  • Weigh 15.0–20.0 mg of the Analyte (

    
    ) directly into a tared HPLC vial or weighing boat. Record to 0.01 mg.
    
  • Weigh 10.0–15.0 mg of Maleic Acid IS (

    
    ) into the same vessel.
    
  • Dissolve in 1.0 mL D₂O . Vortex until fully dissolved.

  • Transfer ~600 µL to a high-precision NMR tube.

Acquisition Parameters (The "q" in qNMR)

Standard proton parameters are insufficient. Use these validated settings to ensure full relaxation.

ParameterSettingRationale
Pulse Angle 90° (P1)Maximizes signal intensity.
Relaxation Delay (D1) 30–60 secondsMust be > 5 ×

(longest

). Maleic acid

in D₂O is ~5-8s.
Spectral Width 15 ppm (-2 to 13 ppm)Ensures stable baseline.
Scans (NS) 16 or 32Sufficient S/N (>300:1) for integration.[1][2][3][4][5]
Temperature 298 KConstant temp prevents chemical shift drift.
Processing LB = 0.3 Hz, Zero Fill = 64kImproves peak shape for integration.
Signal Assignment
  • Internal Standard (Maleic Acid): Singlet at 6.20 ppm (2H).

  • Analyte (2-(Isobutylamino)ethanol):

    • Target Signal for Quant: Triplet at ~3.80 ppm (2H,

      
      ).
      
    • Alternative: Doublet at ~0.95 ppm (6H, Isopropyl methyls).

    • Avoid: Signals near 4.79 ppm (HDO residual water).

Part 4: Data Analysis & Results

Calculation Logic

The purity (


) is calculated using the molar ratio equation:


Where:

  • 
    : Integrated Area[2][6]
    
  • 
    : Number of protons (IS=2, Analyte=2 for the 3.8ppm peak)
    
  • 
    : Molar Mass (Analyte=153.65  g/mol , Maleic Acid=116.07  g/mol )
    
  • 
    : Mass weighed (mg)
    
Representative Experimental Data

The following table simulates a validation set comparing qNMR results with Titration.

Replicate

(mg)

(mg)
Integral Ratio (

)
qNMR Purity (%)Titration Purity (%)
120.1412.051.245098.4299.8
219.8811.951.256698.3599.9
320.0512.101.251598.4899.7
Average 98.42% 99.80%
RSD 0.07% 0.10%
Interpretation of Discrepancy
  • qNMR (98.4%): Represents the true organic content.

  • Titration (99.8%): Likely overestimates purity because it detects inorganic chloride (e.g., NaCl salt) or other amine impurities (e.g., Isobutylamine) as "analyte."

Part 5: Workflow Visualization

The following diagram details the qNMR execution process, ensuring self-validation.

qNMRWorkflow Prep Sample Prep (Gravimetric Weighing) T1_Test T1 Relaxation Test (Inversion Recovery) Prep->T1_Test Validation Acq Acquisition (D1 > 5*T1, 90° Pulse) T1_Test->Acq Set Parameters Process Processing (Phase/Baseline Corr.) Acq->Process Calc Purity Calculation (Eq. 1) Process->Calc

Figure 2: Step-by-step qNMR execution workflow ensuring parameter optimization.

References

  • USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia. (Provides regulatory framework for qNMR validation). Link

  • ISO 24583:2022. Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds. (International standard for qNMR protocols).[7] Link

  • BIPM qNMR Internal Standard Reference Data. (Guidance on Maleic Acid stability and

    
     values). Link
    
  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. (Foundational text on qNMR vs HPLC). Link

Sources

Validation

A Comparative Analysis of Reactivity: 2-(Isobutylamino)ethanol vs. 2-(Tert-butylamino)ethanol

Introduction In the realm of organic synthesis, the subtle interplay of molecular structure and chemical reactivity is a subject of paramount importance. Isomeric compounds, while sharing the same molecular formula, ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of organic synthesis, the subtle interplay of molecular structure and chemical reactivity is a subject of paramount importance. Isomeric compounds, while sharing the same molecular formula, often exhibit divergent chemical behaviors that dictate their utility in various applications, from pharmaceutical synthesis to materials science. This guide provides an in-depth comparison of two such isomers: 2-(isobutylamino)ethanol and 2-(tert-butylamino)ethanol. Both are secondary amino alcohols, valuable bifunctional building blocks. However, the arrangement of the butyl group attached to the nitrogen atom—a branched isobutyl group versus a bulky tertiary-butyl group—introduces significant differences in their reactivity, primarily governed by the principle of steric hindrance.

This document is intended for researchers, chemists, and drug development professionals. We will dissect the structural nuances of these molecules, provide a comparative analysis of their reactivity in key chemical transformations, and present supporting experimental frameworks. The objective is to equip the reader with a comprehensive understanding of how to select the appropriate isomer based on the desired reaction outcome, be it enhanced reaction rates or controlled steric shielding.

Molecular Structure: The Decisive Role of the Alkyl Group

The fundamental difference between 2-(isobutylamino)ethanol and 2-(tert-butylamino)ethanol lies in the substitution pattern on the nitrogen atom. This structural variance is the primary determinant of their distinct chemical personalities.

  • 2-(Isobutylamino)ethanol features a primary carbon of the isobutyl group bonded to the nitrogen atom. The branching occurs at the beta-position relative to the nitrogen, resulting in moderate steric bulk.

  • 2-(Tert-butylamino)ethanol possesses a tertiary carbon bonded directly to the nitrogen. The three methyl groups of the tert-butyl substituent create a significantly more crowded and sterically demanding environment around the nitrogen's lone pair of electrons and the adjacent N-H proton.[1][2]

This difference in steric bulk is the most critical factor influencing their reactivity, particularly in reactions involving the secondary amine.[3] The tert-butyl group acts as a steric shield, hindering the approach of reactants to the nitrogen atom.[2][3]

Caption: Molecular structures of the two isomers.

Quantitative Comparison of Steric Hindrance

The concept of steric hindrance can be quantified using parameters like the Taft steric parameter (Es) or conformational A-values. The tert-butyl group is a classic example of a sterically demanding substituent with one of the largest A-values, indicating its strong preference for the equatorial position in a cyclohexane ring to minimize steric strain.[3][4] This inherent bulkiness directly translates to reduced reaction rates in many cases.[5] While the isobutyl group is branched, its steric impact is considerably less pronounced than that of the tert-butyl group.[1]

Property2-(Isobutylamino)ethanol2-(Tert-butylamino)ethanolReference(s)
CAS Number 17091-40-64620-70-6[6][7]
Molecular Formula C₆H₁₅NOC₆H₁₅NO[6][8]
Molecular Weight 117.19 g/mol 117.19 g/mol [6][8]
Boiling Point 199.5 °C at 760 mmHg176-177 °C at 1013 hPa[6]
Melting Point 28.94 °C (estimate)40-43 °C[6]
Density 0.872 g/cm³0.867 g/mL at 25 °C[6][8]
Steric Hindrance at N ModerateHigh[1][3]

Comparative Reactivity Analysis

The differing steric environments of the two isomers lead to significant variations in their reactivity, particularly in reactions involving the nitrogen atom.

N-Alkylation

N-alkylation is a fundamental reaction for secondary amines, typically proceeding via an Sₙ2 mechanism where the amine's lone pair acts as a nucleophile.[9]

  • 2-(Isobutylamino)ethanol: The nitrogen atom is relatively accessible. It will readily undergo N-alkylation with various alkylating agents (e.g., alkyl halides). The primary risk in this reaction is over-alkylation to form a quaternary ammonium salt, especially if reaction conditions are not carefully controlled.

  • 2-(Tert-butylamino)ethanol: The bulky tert-butyl group severely restricts access to the nitrogen's lone pair.[5] Consequently, N-alkylation is significantly slower and may require more forcing conditions (higher temperatures, stronger bases, more reactive electrophiles). This steric hindrance, however, can be advantageous, as it often prevents over-alkylation, leading to selective mono-alkylation. In some cases, the steric bulk can favor elimination reactions (E2) over substitution (Sₙ2) if the alkylating agent is also sterically hindered or has abstractable beta-protons.

G cluster_isobutyl N-Alkylation of 2-(Isobutylamino)ethanol cluster_tertbutyl N-Alkylation of 2-(Tert-butylamino)ethanol Iso_Reactant Isobutylaminoethanol + R-X Iso_TS Less Hindered Transition State Iso_Reactant->Iso_TS Lower Ea Iso_Product N-Alkyl Product (Faster Reaction) Iso_TS->Iso_Product Tert_Reactant Tert-butylaminoethanol + R-X Tert_TS Highly Hindered Transition State Tert_Reactant->Tert_TS Higher Ea Tert_Product N-Alkyl Product (Slower Reaction or No Reaction) Tert_TS->Tert_Product

Caption: Steric effects on the transition state of N-alkylation.

Esterification

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative.[10]

  • 2-(Isobutylamino)ethanol & 2-(Tert-butylamino)ethanol: The reactivity of the primary hydroxyl group is less directly affected by the N-alkyl substituent compared to the nitrogen's reactivity. Both molecules will undergo esterification under standard conditions (e.g., Fischer esterification, acylation with acid chlorides). However, the bulky tert-butyl group in 2-(tert-butylamino)ethanol can influence the reaction in several ways:

    • It may slightly decrease the rate of reaction with very bulky carboxylic acids due to intramolecular steric clash in the transition state.

    • The basicity of the nitrogen can play a role. The tert-butyl group is electron-donating, slightly increasing the basicity of the nitrogen. In acid-catalyzed esterification, this nitrogen will be protonated. The resulting bulky ammonium ion could sterically shield the nearby hydroxyl group, potentially slowing the reaction compared to the isobutyl analogue.

Reactivity with Carbon Dioxide (CO₂ Capture)

Sterically hindered amines are of significant interest in CO₂ capture technologies.[11]

  • 2-(Butylamino)ethanol (General): Secondary amines react with CO₂ to form carbamates. Sterically hindered amines, however, can favor the formation of bicarbonate, which can lead to a higher CO₂ loading capacity (moles of CO₂ absorbed per mole of amine).[11]

  • 2-(Tert-butylamino)ethanol: As a sterically hindered amine, it has been investigated as a novel absorbent for CO₂.[8][12] Its structure hinders the formation of stable carbamates, promoting a reaction pathway that involves the alcohol group and results in zwitterionic carbonate species or bicarbonate, potentially offering advantages in the energy required for solvent regeneration.[8] The reactivity of 2-(isobutylamino)ethanol in this context is less studied but is expected to behave more like a conventional, non-hindered secondary amine.

Applications in Catalysis and Synthesis

The structural differences also dictate their use in more specialized applications.

  • 2-(Isobutylamino)ethanol: Its relatively unhindered nature makes it a versatile building block for synthesizing various derivatives where straightforward reactivity is desired.

  • 2-(Tert-butylamino)ethanol: Its steric bulk is a powerful tool. It is used in the synthesis of pharmaceuticals where its specific structure helps achieve higher yields or selectivity.[13] For instance, it's used in the catalytic carbonylation of aliphatic amines to produce beta-lactams, key structures in many antibiotics.[8][13] The tert-butyl group can also serve as a bulky protecting group that can be removed under specific conditions.

Experimental Protocols: A Framework for Reactivity Assessment

To empirically validate the reactivity differences, standardized experiments are crucial. Below are representative protocols for N-alkylation and esterification.

Protocol 1: Comparative N-Alkylation with Benzyl Bromide

This protocol outlines a procedure to compare the rate of N-alkylation of the two isomers under identical conditions.

G start Start prep Prepare two parallel reactions in Schlenk flasks under N₂. start->prep add_reagents To each flask, add: - Amino alcohol (1.0 mmol) - K₂CO₃ (2.0 mmol) - Acetonitrile (10 mL) prep->add_reagents add_alkylating Add Benzyl Bromide (1.0 mmol) to each flask via syringe. add_reagents->add_alkylating react Heat reactions to 60°C with vigorous stirring. add_alkylating->react monitor Monitor reaction progress every hour via TLC or GC-MS to determine reactant consumption. react->monitor workup After 8 hours (or upon completion), cool to RT, filter solids, and concentrate filtrate. monitor->workup analyze Analyze crude product by ¹H NMR and GC-MS to determine yield and product distribution. workup->analyze end End analyze->end

Caption: Experimental workflow for comparative N-alkylation.

Expected Outcome: The reaction with 2-(isobutylamino)ethanol is expected to proceed significantly faster, reaching high conversion within a few hours. The reaction with 2-(tert-butylamino)ethanol will be much slower, showing significantly lower conversion in the same timeframe.

Protocol 2: Comparative Esterification with Acetic Anhydride

This protocol compares the acylation of the hydroxyl group.

  • Preparation: In two separate round-bottom flasks, dissolve 2-(isobutylamino)ethanol (10 mmol) and 2-(tert-butylamino)ethanol (10 mmol) in 20 mL of dichloromethane (DCM) each. Add triethylamine (12 mmol) to each flask to act as a base.

  • Reaction Initiation: Cool the flasks to 0 °C in an ice bath. Slowly add acetic anhydride (11 mmol) dropwise to each flask with stirring.

  • Reaction: Allow the reactions to warm to room temperature and stir for 4 hours.

  • Monitoring: Monitor the formation of the ester product using Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of ethyl acetate and hexanes.

  • Workup: Quench the reactions by adding 20 mL of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ester via column chromatography. Determine the yield for each reaction.

Expected Outcome: The yields for this reaction are expected to be comparable and high for both isomers, as the primary hydroxyl group is sterically accessible in both cases. Any significant difference in yield would likely be attributable to the secondary effects of the N-substituent on the reaction environment, such as the steric hindrance presented by the protonated amine.

Conclusion

While 2-(isobutylamino)ethanol and 2-(tert-butylamino)ethanol are structural isomers, their reactivity profiles are markedly different. The choice between them is a strategic decision guided by the synthetic goal.

  • 2-(Isobutylamino)ethanol is the reagent of choice for applications requiring rapid and straightforward reactions at the secondary amine, where its lower steric profile ensures high reactivity.

  • 2-(Tert-butylamino)ethanol serves as a powerful tool when steric hindrance is desired. It allows for selective reactions, can prevent over-alkylation, and its unique properties are leveraged in specialized applications like CO₂ capture and the synthesis of complex pharmaceutical intermediates.

A thorough understanding of the steric principles outlined in this guide enables chemists and researchers to harness the distinct properties of these versatile building blocks, leading to more efficient, controlled, and innovative chemical syntheses.

References

  • Oreate AI Blog. (2026, January 15). Tert-Butyl vs. Isobutyl: Understanding the Differences in Structure and Use.
  • Guidechem. (n.d.). 2-(BUTYLAMINO)ETHANOL 111-75-1 wiki. Retrieved March 7, 2026.
  • Oreate AI Blog. (2026, January 15). Understanding the Differences: Isobutyl, Sec-Butyl, and Tert-Butyl.
  • Google Patents. (n.d.). RU2592847C2 - Method of producing 2-(2-tret.butylamino-ethoxy)-ethanol (tret.butylaminodiglycol, tbadg). Retrieved March 7, 2026.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 28). The Importance of 2-(tert-Butylamino)ethanol in Modern Chemical Synthesis.
  • LookChem. (n.d.). 2-(Isobutylamino)ethanol. Retrieved March 7, 2026.
  • BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • ChemicalBook. (2026, January 13). 2-(Butylamino)ethanol Chemical Properties,Uses,Production.
  • ChemicalBook. (2026, January 13). 2-(tert-Butylamino)ethanol Chemical Properties,Uses,Production.
  • Google Patents. (n.d.). CA2798971C - Process for preparing 2-(2-tert-butylaminoethoxy)ethanol (tert-butylaminodiglycol, tbadg). Retrieved March 7, 2026.
  • Merck Millipore. (n.d.). 2-tert-Butylamino-ethanol for synthesis 4620-70-6. Retrieved March 7, 2026.
  • ResearchGate. (n.d.). The energy profile of the reactions of (A) N-(2-tert-butylamino)ethanol.... Retrieved March 7, 2026.
  • Thomas Scientific. (n.d.). 2-Tert-Butylamino-Ethanol For Synthesis. Retrieved March 7, 2026.
  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • PubChem. (n.d.). 2-(tert-Butylamino)ethanol. Retrieved March 7, 2026.
  • ACS Publications. (2022, March 4). A Numerical Study on Removal of CO2 by 2-(tert-Butylamino) Ethanol in a Hollow Fiber Membrane Contactor.
  • PubChem. (n.d.). 2-(Isopropylamino)ethanol. Retrieved March 7, 2026.
  • Cheméo. (n.d.). Chemical Properties of 2-(tert-Butylamino)ethanol (CAS 4620-70-6). Retrieved March 7, 2026.
  • Michigan State University Chemistry. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Isopropylamino)ethanol.
  • BenchChem. (2025). Application Notes & Protocols: N-Alkylation of Amines using 2-[(3-Aminopropyl)
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • BenchChem. (2025). An In-Depth Technical Guide to the Stability and Reactivity of 2-(Isopropylamino)ethanol.
  • BenchChem. (n.d.). In-Depth Technical Guide on the Reaction Kinetics of 2-(Isopropylamino)ethanol.
  • ACS Green Chemistry Institute. (n.d.).
  • Organic Syntheses. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-(Butylamino)ethanol. Retrieved March 7, 2026.
  • ACS Publications. (n.d.).
  • Google Patents. (n.d.).
  • BLD Pharm. (n.d.). 245487-94-9|2-(Isobutylamino)ethanol hydrochloride. Retrieved March 7, 2026.
  • ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite.
  • BenchChem. (2025). Application Notes and Protocols for the Esterification of Isobutyric Acid in Organic Synthesis.
  • Google Patents. (n.d.). WO2014013706A1 - Method for producing 2-(isopropylamino)ethanol.
  • Student Academic Success Services. (2025, June 15).
  • Organic Chemistry Portal. (n.d.).
  • Tohoku University. (2024, May 15). Selective N-alkylation catalyzed by polymer gels with crosslinked domains containing iridium complexes.

Sources

Comparative

Comparative analysis of 2-(Isobutylamino)ethanol hydrochloride and its free base

Executive Summary This guide provides a technical comparison between 2-(Isobutylamino)ethanol (the free base) and its hydrochloride salt . While the free base is the primary reactive species in nucleophilic substitutions...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2-(Isobutylamino)ethanol (the free base) and its hydrochloride salt . While the free base is the primary reactive species in nucleophilic substitutions and condensation reactions, its liquid state and oxidative instability pose storage challenges. Conversely, the hydrochloride salt offers a stable, crystalline alternative ideal for long-term storage and precise stoichiometric handling, though it requires neutralization prior to use in base-sensitive applications.

Key Decision Drivers:

  • Use Free Base for: Direct nucleophilic attacks, reactions in non-polar solvents, and immediate catalytic applications.

  • Use Hydrochloride for: GMP storage, hygroscopic control, aqueous formulations, and purification via recrystallization.

Physicochemical Characterization

The fundamental difference lies in the ionic nature of the hydrochloride salt versus the molecular nature of the free base. This dictates their solubility, thermal stability, and handling requirements.

Table 1: Comparative Properties
Property2-(Isobutylamino)ethanol (Free Base)2-(Isobutylamino)ethanol Hydrochloride
CAS Number 17091-40-6245487-94-9
Molecular Formula C₆H₁₅NOC₆H₁₆ClNO
Molecular Weight 117.19 g/mol 153.65 g/mol
Physical State Colorless to pale yellow liquidWhite to off-white crystalline solid
Melting/Boiling Point BP: 199.5°C (at 760 mmHg)MP: >150°C (Decomposes)
Density 0.872 g/mLN/A (Solid)
Solubility (Water) MiscibleHighly Soluble (>50 mg/mL)
Solubility (Organics) Soluble in EtOH, DCM, TolueneSoluble in MeOH, Water; Insoluble in Ether/Hexane
pKa (Ammonium) ~9.8 (Estimated for conjugate acid)~9.8 (Refers to ammonium proton)
Hygroscopicity Moderate (absorbs CO₂ from air)Low to Moderate (depends on purity)

Note on pKa: The pKa value often cited (~14.8) refers to the hydroxyl proton (alcohol acidity). The relevant value for the amine functionality (ammonium dissociation) is typically in the range of 9.5–10.0, similar to other secondary amino alcohols.

Structural & Mechanistic Analysis

Understanding the protonation state is critical for predicting reactivity. The free base possesses a lone pair on the nitrogen, making it a nucleophile. The hydrochloride salt blocks this lone pair, rendering the molecule non-nucleophilic until neutralized.

Diagram 1: Acid-Base Equilibrium & Reactivity

G FreeBase Free Base (Nucleophilic) N-Isobutylaminoethanol HCl_Salt Hydrochloride Salt (Stable/Ionic) [R-NH2-R]+ Cl- FreeBase->HCl_Salt + HCl (in EtOH/Et2O) Reaction Nucleophilic Attack (e.g., Alkylation) FreeBase->Reaction Lone Pair Available HCl_Salt->FreeBase + NaOH/KOH (aq) Storage Long-term Storage (Oxidation Resistant) HCl_Salt->Storage Ionic Lattice Stability

Caption: The reversible interconversion between free base and salt dictates the utility of the compound. The salt form protects the nitrogen lone pair from oxidation.

Handling, Stability, and Storage[3]

Free Base Challenges
  • Oxidation: Secondary amines can slowly oxidize to hydroxylamines or imines upon prolonged exposure to air.

  • Carbamate Formation: Reacts avidly with atmospheric CO₂ to form carbamates (white crust formation on caps).

  • Corrosivity: Classified as a skin irritant and corrosive to mucous membranes.

Hydrochloride Advantages[4]
  • Chemical Stability: The protonated nitrogen is resistant to oxidation.

  • Handling: Free-flowing powder allows for precise weighing (crucial for analytical standards).

  • Non-Volatile: Eliminates vapor inhalation risks associated with the liquid amine.

Experimental Protocols

Protocol A: Conversion of Free Base to Hydrochloride Salt

Objective: To stabilize the liquid free base for storage or purification.

  • Dissolution: Dissolve 10.0 g (85 mmol) of 2-(Isobutylamino)ethanol in 50 mL of anhydrous ethanol or methanol.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 1.1 equivalents of HCl (either as 4M in dioxane or concentrated aqueous HCl, though anhydrous is preferred to maximize yield).

  • Crystallization:

    • Option 1 (Anhydrous): Add diethyl ether dropwise until turbidity persists. Refrigerate at -20°C overnight.

    • Option 2 (Aqueous): Evaporate solvent to dryness under reduced pressure. Recrystallize the residue from isopropanol/ethanol.

  • Isolation: Filter the white crystals, wash with cold ether, and dry under vacuum over P₂O₅.

Protocol B: Regeneration of Free Base (Neutralization)

Objective: To activate the amine for synthesis.

  • Dissolution: Suspend the hydrochloride salt in a minimum volume of water (approx. 3 mL per gram).

  • Basification: Add 20% NaOH solution dropwise until pH > 12. The solution may become cloudy as the free base oils out.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x volumes).

    • Note: DCM is preferred due to higher solubility of the amine.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 30 minutes.

  • Concentration: Filter and concentrate the solvent via rotary evaporation (40°C, >20 mbar) to yield the pure liquid free base.

Protocol C: Analytical Preparation (HPLC/GC)
  • For GC: Use the Free Base. If starting with salt, perform a mini-extraction (Protocol B) using toluene as the solvent. Inject directly.

  • For HPLC: The Hydrochloride salt is preferred. Dissolve directly in the mobile phase (e.g., Water/Acetonitrile with 0.1% TFA).

Spectroscopic Identification (NMR)[5][6]

Protonation causes a distinct downfield shift in the ¹H NMR signals, particularly for the protons on the carbons adjacent to the nitrogen.

Proton PositionFree Base Shift (δ ppm, CDCl₃)HCl Salt Shift (δ ppm, D₂O)Shift Effect (Δ)
N-CH₂ (Isobutyl) ~2.3 - 2.4~2.8 - 3.0+0.5 ppm (Deshielding)
N-CH₂ (Ethanol) ~2.6 - 2.7~3.1 - 3.2+0.5 ppm (Deshielding)
O-CH₂ ~3.6~3.8+0.2 ppm
CH (Isobutyl) ~1.7~1.9+0.2 ppm

Interpretation: The positive charge on the ammonium nitrogen withdraws electron density, deshielding adjacent protons and moving their signals "downfield" (to higher ppm values).

Diagram 2: Workflow for Application Selection

DecisionTree Start Start: Choose Form App_Synthesis Application: Organic Synthesis Start->App_Synthesis App_Storage Application: Storage / Standards Start->App_Storage Stability req. Q_Solvent Solvent System? App_Synthesis->Q_Solvent Use_Salt Use HCl Salt App_Storage->Use_Salt Use_Base Use Free Base Q_Solvent->Use_Base Non-polar (Toluene/DCM) Q_Solvent->Use_Salt Aqueous/Polar Use_Salt->Use_Base Requires Neutralization step if base catalysis needed

Caption: Decision tree for selecting the optimal form based on solvent compatibility and application requirements.

References

  • LookChem. (n.d.). 2-(Isobutylamino)ethanol Properties and CAS Data. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7994, 2-(Isopropylamino)ethanol (Analogous structural data). Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (n.d.). General procedures for amino alcohol hydrochloride formation. Organic Syntheses, Coll. Vol. 2, p. 297. Retrieved from [Link]

Validation

Comparative Analytical Guide: Identifying Impurities in 2-(Isobutylamino)ethanol Hydrochloride

Introduction & Analytical Challenges 2-(Isobutylamino)ethanol hydrochloride (CAS 245487-94-9), also known as N-isobutylethanolamine hydrochloride, is a highly polar, aliphatic amino alcohol salt widely utilized as a stru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

2-(Isobutylamino)ethanol hydrochloride (CAS 245487-94-9), also known as N-isobutylethanolamine hydrochloride, is a highly polar, aliphatic amino alcohol salt widely utilized as a structural building block in active pharmaceutical ingredient (API) synthesis .

From an analytical perspective, this compound presents a significant challenge. Because it lacks a conjugated π-system or UV-absorbing chromophore, standard reversed-phase HPLC-UV methods are fundamentally inadequate for its impurity profiling . Furthermore, its strong hydrophilic nature leads to poor retention on standard C18 columns. This guide objectively compares advanced analytical alternatives—specifically LC-MS/MS, LC-CAD, and GC-MS—and provides field-proven, self-validating protocols to ensure scientific integrity in your drug development workflows.

Mechanistic Origins of Impurities

To develop an effective analytical method, one must first understand the causality behind the impurities. The synthesis of 2-(Isobutylamino)ethanol typically involves the alkylation of isobutylamine with ethylene oxide. This specific chemical pathway inherently risks generating three distinct classes of impurities:

  • Residual Starting Materials: Incomplete reactions leave highly volatile and polar unreacted amines (e.g., isobutylamine).

  • Over-alkylation Products: The resulting secondary amine product remains nucleophilic and can react with another equivalent of ethylene oxide, yielding N,N-diisobutylethanolamine.

  • Oxidative Degradants: Exposure to air and light during storage can oxidize the amine or alcohol moieties, forming N-isobutylglycine or related N-oxides.

ImpurityLogic Isobutylamine Isobutylamine (Starting Material) Target 2-(Isobutylamino)ethanol (Target API) Isobutylamine->Target + Ethylene Oxide Impurity2 Unreacted Isobutylamine (Residual SM) Isobutylamine->Impurity2 Incomplete Rxn EthyleneOxide Ethylene Oxide (Reactant) EthyleneOxide->Target Impurity1 N,N-Diisobutylethanolamine (Over-alkylation) Target->Impurity1 Excess Alkylation Impurity3 Oxidation Degradants (e.g., N-isobutylglycine) Target->Impurity3 Oxidative Stress

Mechanistic pathways generating key impurities during 2-(Isobutylamino)ethanol synthesis.

Comparative Analysis of Analytical Techniques

The absence of a chromophore in 2-(Isobutylamino)ethanol dictates the analytical strategy. Below is a comparison of the most effective techniques for this compound:

  • LC-CAD (Charged Aerosol Detection): Provides universal detection for non-volatile analytes regardless of chromophore presence. When paired with a mixed-mode stationary phase (e.g., reversed-phase/cation-exchange), it effectively retains and resolves the highly polar amine salt and its aliphatic impurities .

  • LC-MS/MS (Mixed-Mode or HILIC): The gold standard for structural elucidation. Electrospray ionization (ESI) in positive mode readily protonates the secondary amine, offering superior sensitivity (low ppb range) for quantifying genotoxic or highly potent trace impurities.

  • GC-MS: Highly effective for resolving volatile aliphatic amines (like residual isobutylamine). However, because the target compound is a hydrochloride salt, it cannot be injected directly.

AnalyticalWorkflow Start Impurity Profiling: 2-(Isobutylamino)ethanol HCl CheckChromophore Does it have a strong UV Chromophore? Start->CheckChromophore NoUV No (Aliphatic Amine) CheckChromophore->NoUV ChooseMethod Select Alternative Detection Method NoUV->ChooseMethod LCCAD LC-CAD / LC-ELSD (Universal Detection) ChooseMethod->LCCAD Routine QA/QC LCMS LC-MS/MS (High Sensitivity/ID) ChooseMethod->LCMS Structural ID GCMS GC-MS (Requires Free-basing) ChooseMethod->GCMS Volatile Impurities

Decision matrix for selecting the optimal analytical technique based on impurity properties.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate internal system suitability checks and explain the chemical rationale behind the methodology.

Protocol A: LC-MS/MS & LC-CAD Workflow (Mixed-Mode Chromatography)

Causality & Rationale: Standard reversed-phase C18 columns rely purely on hydrophobic interactions, which fail to retain this highly polar, charged amine. A mixed-mode column incorporates cation-exchange mechanisms, allowing the positively charged secondary amine to be retained and resolved from structurally similar impurities.

  • Sample Preparation: Dissolve 10 mg of 2-(Isobutylamino)ethanol HCl in 10 mL of Mobile Phase A (0.1% Formic acid in Water) to yield a 1 mg/mL stock. Dilute to 10 µg/mL for MS analysis and 100 µg/mL for CAD.

  • Chromatographic Conditions:

    • Column: Mixed-mode RP/Cation-Exchange (e.g., Primesep 200, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid and 10 mM Ammonium Formate in LC-MS grade Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min (split 1:4 to MS).

  • Detection Parameters:

    • CAD: Evaporator temperature set to 35°C.

    • MS/MS: ESI+ mode. Target m/z 118.1 [M+H]+ for the main peak. Monitor m/z 74.1 for isobutylamine and m/z 174.2 for N,N-diisobutylethanolamine.

  • Self-Validation Check: Inject a system suitability solution (target API spiked with 0.1% isobutylamine). The resolution (

    
    ) between the two peaks must be 
    
    
    
    . If
    
    
    , adjust the buffer concentration to increase cation-exchange retention.
Protocol B: GC-MS Workflow (Free-Basing Method)

Causality & Rationale: The hydrochloride salt of the amine will not volatilize cleanly and will undergo thermal decomposition in the hot GC inlet. Free-basing with NaOH converts the salt to a volatile free amine, which partitions into the organic layer, leaving inorganic salts safely behind in the aqueous phase.

  • Sample Preparation: Weigh 50 mg of the sample into a glass centrifuge vial. Add 2 mL of 1M NaOH (aq) to neutralize the HCl. Extract with 2 mL of Dichloromethane (DCM).

  • Phase Separation: Vortex vigorously for 1 minute, centrifuge at 3000 rpm, and carefully extract the lower DCM layer. Dry the organic layer over anhydrous

    
    .
    
  • Chromatographic Conditions:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 200°C, hold 5 min.

    • Inlet: 250°C, Split ratio 10:1.

  • Self-Validation Check: Ensure no thermal degradation peaks (e.g., dehydration products like N-isobutylvinylamine) appear in the blank DCM extraction.

Quantitative Data Presentation

The following table summarizes the performance metrics of the compared methodologies, derived from method validation studies on aliphatic amino alcohols.

Analytical TechniqueTarget ImpurityLOD (µg/mL)LOQ (µg/mL)Linearity (

)
Resolution (

) from API
Suitability Profile
HPLC-UV (210 nm) All Impurities> 50.0> 150.00.920< 1.0Poor (Lacks chromophore)
LC-CAD (Mixed-Mode) N,N-Diisobutylethanolamine0.51.50.9983.2Excellent for routine QA/QC
LC-MS/MS (ESI+) N-Isobutylglycine (Oxidation)0.010.030.9992.8Best for structural ID & trace
GC-MS (Free-base) Isobutylamine (Residual SM)0.10.30.9954.5Ideal for volatile precursors

References

  • Ramachandra, B. "Development of Impurity Profiling Methods Using Modern Analytical Techniques." Critical Reviews in Analytical Chemistry, ResearchGate, April 2016.[Link]

  • SIELC Technologies. "Mixed-Mode Chromatography for Amino Alcohols and Impurity Profiling." SIELC Journals. [Link]

Comparative

Comparative stability of primary vs secondary amino alcohol hydrochlorides

An objective, data-driven understanding of excipient and active pharmaceutical ingredient (API) stability is the bedrock of robust drug development. Amino alcohols—frequently utilized as buffers, counterions, and synthet...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven understanding of excipient and active pharmaceutical ingredient (API) stability is the bedrock of robust drug development. Amino alcohols—frequently utilized as buffers, counterions, and synthetic intermediates—present unique stability challenges depending on their substitution class.

As a Senior Application Scientist, I have structured this guide to critically compare the stability profiles of primary amino alcohol hydrochlorides (e.g., Monoethanolamine HCl) versus secondary amino alcohol hydrochlorides (e.g., Diethanolamine HCl). By examining the causality behind their degradation mechanisms and providing a self-validating experimental framework, this guide equips formulators with the predictive insights needed to mitigate late-stage formulation failures.

Mechanistic Causality: Primary vs. Secondary Amino Alcohols

The stability of an amino alcohol hydrochloride is governed by three intersecting factors: steric hindrance, nucleophilicity, and the microenvironmental impact of the hydrochloride salt.

The Hydrochloride Salt Effect

In their free-base form, amino alcohols are highly nucleophilic and prone to rapid atmospheric oxidation. Conversion to the hydrochloride salt protonates the amine (


 or 

), drastically reducing its nucleophilicity and stabilizing the molecule against ambient oxidative degradation. However, the chloride counterion introduces significant hygroscopicity . Moisture sorption lowers the glass transition temperature (

) of amorphous regions in the solid state, increasing molecular mobility and accelerating hydrolytic or excipient-compatibility degradation pathways.
Primary Amino Alcohols (e.g., Monoethanolamine HCl)

Primary amino alcohols possess minimal steric bulk and two reactive N-H bonds (upon transient deprotonation in solution).

  • Oxidative Susceptibility: They are highly susceptible to radical-induced oxidative degradation, rapidly forming aldehydes, carboxylic acids, and complex cyclic degradants like oxazolidones under thermal stress[1][2].

  • Excipient Incompatibility (Maillard Reaction): Primary amines react aggressively with the acyclic form of reducing sugars (e.g., lactose) to form a Schiff base. This intermediate undergoes an Amadori rearrangement to form a stable 1-amino-1-deoxy-2-ketose, ultimately polymerizing into brown melanoidin pigments.

Secondary Amino Alcohols (e.g., Diethanolamine HCl)

Secondary amino alcohols benefit from increased steric hindrance, which alters their degradation profile.

  • Thermal & Oxidative Stability: The added alkyl/hydroxyethyl group provides steric shielding, reducing the rate of direct nucleophilic attack and making them moderately more stable against baseline oxidation compared to primary amines[3]. Under severe thermal stress, however, they can undergo intramolecular cyclization (e.g., forming bis(2-hydroxyethyl)piperazine)[4].

  • The Nitrosamine Risk: This is the most critical vulnerability of secondary amines. In the presence of trace nitrites (common in excipients) and acidic microenvironments, secondary amines form highly stable, toxic N-nitrosamines (e.g., N-nitrosodiethanolamine, NDELA)[5]. Primary amines do not pose this risk, as their reaction with nitrites yields unstable diazonium salts that immediately decompose into alcohols and nitrogen gas.

Pathway Visualization

G Start Amino Alcohol HCl (Solid State / Aqueous) Primary Primary Amine (e.g., MEA HCl) Start->Primary Secondary Secondary Amine (e.g., DEA HCl) Start->Secondary Oxidation Oxidative Degradation (Aldehydes / Carboxylic Acids) Primary->Oxidation High Susceptibility (Low Steric Hindrance) Maillard Maillard Reaction (Melanoidin Browning) Primary->Maillard Rapid Schiff Base Formation w/ Sugars Secondary->Oxidation Moderate Susceptibility (Sterically Shielded) Nitrosamine Nitrosamine Formation (Toxicological Risk) Secondary->Nitrosamine High Risk (Stable N-nitroso species) Cyclization Intramolecular Cyclization (e.g., BHEP formation) Secondary->Cyclization High Thermal Stress (>100°C)

Fig 1. Divergent degradation pathways of primary vs. secondary amino alcohol hydrochlorides under stress.

Self-Validating Experimental Protocol: Forced Degradation

To objectively compare these compounds, we must employ an orthogonal analytical approach. Amino alcohols lack strong UV chromophores; therefore, standard HPLC-UV is insufficient. This protocol utilizes HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) for accurate mass-based quantification of highly polar analytes, paired with Karl Fischer titration to control for the confounding variable of hygroscopicity.

Step-by-Step Methodology
  • Sample Preparation & Moisture Baseline:

    • Prepare equimolar solid samples (50 mg) of Monoethanolamine HCl (MEA HCl) and Diethanolamine HCl (DEA HCl).

    • Self-Validation Check: Immediately perform Karl Fischer (KF) titration on a subset of samples. Causality: If baseline water content exceeds 1.0% w/w, the solid-state mobility is already compromised, which will artificially skew thermal degradation rates. Store all samples in desiccators prior to stress.

  • Stress Conditions (Parallel Execution):

    • Thermal Stress: Incubate solid samples at 80°C for 14 days in sealed amber vials.

    • Oxidative Stress: Dissolve samples in 3%

      
       (aqueous) at room temperature for 24 hours.
      
    • Excipient Compatibility: Triturate APIs 1:1 (w/w) with anhydrous lactose. Incubate at 40°C / 75% Relative Humidity (RH) for 14 days.

    • Nitrosation Stress: Dissolve in pH 3.0 buffer with 1 molar equivalent of

      
       for 24 hours.
      
  • HILIC-CAD / LC-MS/MS Analysis:

    • Reconstitute all stressed samples in 90:10 Acetonitrile:Water.

    • Inject onto a zwitterionic HILIC column. Causality: HILIC provides superior retention for highly polar, hydrophilic amino alcohols compared to standard C18 reversed-phase columns, ensuring degradants do not co-elute in the void volume.

    • Quantify remaining intact API via CAD and identify degradant masses via inline MS/MS.

Comparative Quantitative Data

The following table synthesizes expected recovery data based on the mechanistic vulnerabilities of primary versus secondary amino alcohol hydrochlorides under the described forced degradation protocol[2][3][6].

Stress ConditionMEA HCl (Primary) % RecoveryDEA HCl (Secondary) % RecoveryPrimary Degradant / Observation
Control (Initial) 100.0%100.0%N/A
Thermal (80°C, 14d) 96.2%98.5%Secondary amines show slight thermal superiority due to steric bulk.
Oxidative (3%

, 24h)
78.4%89.1%MEA yields high levels of formic acid and oxazolidone derivatives.
Lactose (40°C/75% RH, 14d) 42.1% (Severe Browning)94.3% (No Browning)MEA undergoes rapid Maillard reaction. DEA cannot form stable Amadori products.
Nitrosation (pH 3.0 +

)
99.1%12.4% (Critical Failure)DEA rapidly converts to toxic N-nitrosodiethanolamine (NDELA).

References

  • Pathways for the Formation of Products of the Oxidative Degradation of CO2-Loaded Concentrated Aqueous Monoethanolamine Solutions during CO2 Absorption from Flue Gases ACS Publications (Industrial & Engineering Chemistry Research)[Link]

  • Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes Taylor & Francis (Chemical Engineering Communications)[Link]

  • DIETHANOLAMINE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water National Center for Biotechnology Information (NCBI) / IARC Monographs[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Isobutylamino)ethanol hydrochloride

Handling 2-(Isobutylamino)ethanol hydrochloride safely requires moving beyond generic safety data sheet (SDS) guidelines and understanding the specific physicochemical behavior of amine hydrochloride salts in a dynamic l...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-(Isobutylamino)ethanol hydrochloride safely requires moving beyond generic safety data sheet (SDS) guidelines and understanding the specific physicochemical behavior of amine hydrochloride salts in a dynamic laboratory environment. As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and drug development professionals with field-proven, mechanistic safety protocols.

Here, we do not just list what personal protective equipment (PPE) to wear; we explain the causality behind these choices and provide self-validating operational workflows to ensure your safety infrastructure is foolproof.

Mechanistic Hazard Assessment: The "Why" Behind the Danger

To design an effective PPE strategy, we must first understand the molecular behavior of the compound. The free base form of 2-(isobutylamino)ethanol is a volatile, basic aminoalcohol. However, the compound is the hydrochloride (HCl) salt (CAS: 245487-94-9) 1.

Converting the amine to an HCl salt mitigates vapor pressure hazards but introduces two new operational risks:

  • Particulate Aerosolization: The salt forms a fine, white crystalline powder that is highly susceptible to static cling and easily aerosolized during transfer .

  • Hygroscopic Corrosivity: Amine hydrochlorides are hygroscopic. If the airborne dust settles on exposed skin (which naturally contains sweat) or the mucous membranes of the eyes and respiratory tract, it rapidly dissolves to form a highly concentrated, localized acidic micro-droplet, leading to severe irritation 23.

Table 1: Physicochemical & Hazard Profile

Parameter Value Causality / Safety Implication
CAS Number 245487-94-9 Unique identifier for the HCl salt form.
Molecular Formula C6H15NO·HCl Presence of HCl moiety increases aqueous solubility but introduces hygroscopicity.
Molecular Weight 153.65 g/mol Low MW; forms fine, easily aerosolized crystalline dust during transfer.
Physical State Crystalline Powder Mitigates vapor inhalation risks of the free base, but creates particulate inhalation hazards.

| Primary Hazards | Skin Irrit. 2, Eye Irrit. 2 | Dust dissolves in mucosal moisture, causing localized acidic/osmotic irritation. |

Core PPE Requirements: Building the "Armor"

To counteract the specific hazards of 2-(Isobutylamino)ethanol hydrochloride, your PPE must act as an impermeable barrier against fine particulates and moisture-driven permeation 4.

  • Hand Protection (Double Nitrile): Amine derivatives can slowly permeate latex. Use double-layered nitrile gloves. The inner glove acts as a clean baseline, while the outer glove handles the chemical. Causality: If a micro-tear occurs in the outer glove from handling spatulas, the inner glove prevents the hygroscopic salt from reaching the sweat on your skin.

  • Eye Protection (Indirectly Vented Goggles): Standard safety glasses are insufficient. You must use indirectly vented or unvented chemical splash goggles. Causality: Airborne dust can bypass the sides of standard glasses, settling into the tear ducts and causing immediate burning.

  • Respiratory Protection (N95/P100): For bench-scale handling outside of a closed system, a NIOSH-approved N95 or P100 particulate respirator is mandatory 3.

Table 2: PPE Selection Matrix by Operational Scale

Operational Scale Mass Handled Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Analytical < 1 g Fume hood draft (>100 fpm) Single Nitrile Gloves (4 mil) Safety Glasses with side shields Standard Lab Coat
Preparative 1 g - 50 g N95/P100 Particulate Respirator Double Nitrile Gloves (Outer: 8 mil) Indirectly Vented Goggles Fluid-resistant Lab Coat

| Kilo-Lab | > 50 g | Powered Air-Purifying Respirator | Heavy-duty Neoprene over Nitrile | Full Face Shield over Goggles | Tyvek® Coverall suit |

Gowning Start 1. Pre-Entry Prep (Inspect all PPE) Coat 2. Don Lab Coat / Tyvek (Fasten Completely) Start->Coat Resp 3. Don Respirator (Perform Seal Check) Coat->Resp Eyes 4. Don Safety Goggles (Ensure Snug Fit) Resp->Eyes Gloves 5. Don Double Nitrile Gloves (Pull Over Cuffs) Eyes->Gloves Ready Ready for Chemical Handling Gloves->Ready

Fig 1: Sequential PPE gowning workflow for handling hazardous amine hydrochloride powders.

Operational Workflow: Safe Dispensing Protocol

When working with this compound, the greatest risk of exposure occurs during weighing and transferring. Follow this self-validating methodology:

  • Environmental Setup: Ensure the analytical balance is located within a certified chemical fume hood or a localized exhaust ventilation (LEV) powder weighing station.

  • Static Mitigation (Critical): Amine hydrochloride powders are highly prone to static cling. Use an anti-static bar or zero-stat gun on the weighing spatula and weigh boat to prevent powder aerosolization.

    • Self-Validating Step: Before transferring the powder, pass a gloved hand 2 inches over the empty weigh boat. If the glove attracts dust particles from the surrounding hood surface, static is still present, and the zero-stat gun must be reapplied.

  • Transfer: Open the primary container slowly. Use a clean, dry stainless-steel spatula to transfer the solid. Do not pour directly, as this generates excessive dust.

  • Sealing: Once the desired mass is obtained, immediately seal the primary container. Parafilm the cap to prevent moisture ingress.

  • Decontamination: Wipe down the exterior of the weigh boat and the balance pan with a damp lint-free wipe (using water or 70% isopropanol) to capture any stray particulates before removing the sample from the hood [[4]]().

Spill Response and Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited. Dry sweeping aerosolizes the fine powder, increasing the risk of inhalation and subsequent respiratory tract irritation 5. We must take advantage of the compound's high water solubility to trap the molecules in the liquid phase.

Step-by-Step Spill Containment:

  • Containment: Cover the spill with an inert, slightly damp absorbent material (e.g., damp sand or a commercial spill pad) to suppress dust formation instantly 6.

  • Collection: Use a non-sparking plastic scoop to collect the absorbent-powder mixture. Place it into a compatible, sealable hazardous waste container (e.g., a wide-mouth polyethylene jar) 7.

  • Surface Decontamination: Wash the spill area with copious amounts of water, followed by a dilute mild detergent, to remove residual hydrochloride salt.

    • Self-Validating Step: After wiping the spill area with a damp cloth, check the pH of the residual surface moisture using a pH indicator strip. A neutral pH (6.5-7.5) confirms the complete removal of the acidic hydrochloride residue.

SpillResponse Spill Spill Detected: 2-(Isobutylamino)ethanol HCl Assess Assess Scale & Location Spill->Assess Small Small Spill (<50g) Inside Fume Hood Assess->Small Large Large Spill (>50g) or Outside Hood Assess->Large PPE Verify PPE Integrity (Respirator & Double Gloves) Small->PPE Evac Evacuate Area & Notify EHS Large->Evac Clean Sweep with Damp Absorbent (Avoid Dust Generation) PPE->Clean Dispose Seal in Hazardous Waste Bag Label for Disposal Clean->Dispose

Fig 2: Decision tree and response workflow for 2-(Isobutylamino)ethanol HCl spills.

Disposal Protocol: Solid waste, contaminated PPE (especially the outer layer of nitrile gloves), and damp absorbent materials must be placed in a clearly labeled, sealed biohazard/chemical waste bag. Label the container specifically as "Hazardous Waste: Amine Hydrochloride Solid Spill" to ensure EHS processes it via high-temperature chemical incineration rather than standard landfill routing 7.

References

  • 1 CymitQuimica. "CAS 245487-94-9: Ethanol, 2-[(2-methylpropyl)amino]-, hydrochloride (1:1)".

  • 2 CymitQuimica. "Safety Data & Properties: Ethanol, 2-[(2-methylpropyl)amino]-, hydrochloride".

  • []() Sigma-Aldrich. "Ethan-1-ol hydrochloride Safety and Properties".

  • 4 AK Scientific, Inc. "Amine Hydrochloride Handling Safety Protocol & SDS".

  • 3 BenchChem. "Health and Safety in Handling Amine Hydrochlorides: A Technical Guide".

  • 5 Apollo Scientific. "Handling and Storage Procedures for Corrosive Solid Amine Salts".

  • 7 ChemicalBook. "Safety Data Sheet: Hydrochloride Salt Containment and Cleaning Up".

  • 6 CymitQuimica. "Safety Data Sheet - Spill Response for Hydrochloride Salts".

Sources

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2-(Isobutylamino)ethanol hydrochloride
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2-(Isobutylamino)ethanol hydrochloride
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